molecular formula C8H20Cl2PtS2 B102846 cis-Dichlorobis(diethylsulfide)platinum(II) CAS No. 15442-57-6

cis-Dichlorobis(diethylsulfide)platinum(II)

Cat. No.: B102846
CAS No.: 15442-57-6
M. Wt: 446.4 g/mol
InChI Key: DCIVLRIRJUWCIS-UHFFFAOYSA-L
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Description

cis-Dichlorobis(diethylsulfide)platinum(II) is an organoplatinum complex that provides researchers with a valuable tool for investigating the chemistry of square planar platinum(II) complexes. These complexes are central to studies on cis-trans isomerism and the associated cis and trans influences, where the nature of ligands profoundly affects metal-ligand bond strengths and the complex's reactivity, which can be probed using techniques like vibrational spectroscopy . The use of diethyl sulfide ligands places this compound in the broader family of platinum-sulfide complexes, which are often explored as precursors in synthetic organometallic chemistry . Although the specific biological mechanism of this compound may not be known, platinum(II) complexes are famously recognized for their biological activity. The antitumor properties of complexes like cisplatin ( cis-dichlorodiammineplatinum(II) ) arise after intracellular aquation transforms the neutral complex into a reactive cation that can form DNA cross-links, disrupting cellular function . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dichloroplatinum;ethylsulfanylethane
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InChI

InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIVLRIRJUWCIS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC.CCSCC.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2PtS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15442-57-6, 15337-84-5
Record name (SP-4-2)-Dichlorobis[1,1′-thiobis[ethane]]platinum
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Record name (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

446.4 g/mol
Source PubChem
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CAS No.

14873-92-8, 15442-57-6
Record name Dichlorobis[1,1′-thiobis[ethane]]platinum
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Record name Platinum, dichlorobis(1,1'-thiobis(ethane))-
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Record name Platinum, dichlorobis[1,1'-thiobis[ethane]]-
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Record name Dichlorobis[1,1'-thiobis[ethane]]platinum
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Record name Dichlorobis[1,1'-thiobis[ethane]]platinum
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of cis-Dichlorobis(diethylsulfide)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of cis-Dichlorobis(diethylsulfide)platinum(II), a significant coordination complex with applications in catalysis and as a precursor for the synthesis of other platinum-containing compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed methodologies and theoretical insights.

Introduction: Significance and Applications

cis-Dichlorobis(diethylsulfide)platinum(II), with the chemical formula cis-PtCl₂((C₂H₅)₂S)₂, is a square planar platinum(II) complex. Its importance stems from its utility as a versatile precursor in the synthesis of various organoplatinum(II) derivatives[1]. It is particularly noted for its role as a highly active catalyst, especially in the silicone industry for hydrosilylation reactions, which are crucial for the production of silicone rubber and coatings[2][3][4]. The cis-configuration of the ligands influences its reactivity and makes it a subject of interest in coordination chemistry.

Synthesis of cis-Dichlorobis(diethylsulfide)platinum(II)

The synthesis of cis-Dichlorobis(diethylsulfide)platinum(II) is typically achieved through the reaction of a suitable platinum(II) precursor with diethyl sulfide. A common and effective starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The following protocol is a well-established method adapted from general procedures for the synthesis of cis-platinum(II) complexes[5][6].

Underlying Principles of the Synthesis

The synthesis relies on the substitution of chloride ligands in the [PtCl₄]²⁻ anion by the neutral diethyl sulfide ligands. The cis-isomer is preferentially formed under controlled reaction conditions. The choice of solvent and reaction temperature is critical to ensure the desired stereochemistry and to prevent the formation of the trans-isomer or other side products.

Experimental Protocol

Materials and Reagents:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Diethyl sulfide ((C₂H₅)₂S)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware (e.g., round-bottom flask, condenser, magnetic stirrer, Hirsch funnel)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific amount of potassium tetrachloroplatinate(II) in a minimal amount of warm deionized water.

  • In a separate container, prepare a solution of a slight excess (approximately 2.2 equivalents) of diethyl sulfide in ethanol.

  • Slowly add the diethyl sulfide solution dropwise to the stirring aqueous solution of potassium tetrachloroplatinate(II) at room temperature.

  • Upon addition, a yellow precipitate of cis-Dichlorobis(diethylsulfide)platinum(II) should begin to form.

  • Continue stirring the mixture at room temperature for several hours to ensure the completion of the reaction.

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the yellow crystalline product by vacuum filtration using a Hirsch funnel.

  • Wash the collected solid sequentially with cold deionized water, cold ethanol, and finally with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain pure cis-Dichlorobis(diethylsulfide)platinum(II).

Diagram of the Synthesis Workflow:

Synthesis_Workflow K2PtCl4 K₂[PtCl₄] in H₂O Reaction Reaction Mixture (Stirring at RT) K2PtCl4->Reaction Et2S (C₂H₅)₂S in Ethanol Et2S->Reaction Precipitation Yellow Precipitate Formation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (H₂O, Ethanol, Ether) Filtration->Washing Drying Drying under Vacuum Washing->Drying Product cis-PtCl₂(SEt₂)₂ Drying->Product

Caption: Workflow for the synthesis of cis-Dichlorobis(diethylsulfide)platinum(II).

Characterization of cis-Dichlorobis(diethylsulfide)platinum(II)

To confirm the identity, purity, and structure of the synthesized complex, a combination of analytical techniques is employed.

Physical Properties

The synthesized product should be a yellow powder or crystalline solid[2][7]. Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₂₀Cl₂PtS₂[7][8]
Molecular Weight 446.36 g/mol
Appearance Yellow powder or crystals[2][7]
Melting Point Approximately 105-108 °C[2]
CAS Number 15442-57-6[7]
Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of key functional groups and for distinguishing between cis and trans isomers. In the far-infrared region, the Pt-Cl and Pt-S stretching vibrations are particularly informative. For a cis-isomer, which belongs to the C₂ᵥ point group, two Pt-Cl and two Pt-S stretching bands are expected to be IR active. This is in contrast to the trans-isomer (D₂ₕ point group), where only one Pt-Cl and one Pt-S stretch would be IR active due to the center of symmetry.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the presence of the diethyl sulfide ligands. The ¹⁹⁵Pt NMR spectrum is highly diagnostic for platinum complexes. The chemical shift in ¹⁹⁵Pt NMR is sensitive to the coordination environment of the platinum center. For cis-[PtCl₂(SEt₂)₂], a single resonance is expected, and its chemical shift will be characteristic of a Pt(II) center coordinated to two chloride and two sulfur donor ligands. The coupling of ¹⁹⁵Pt with protons on the ethyl groups can also provide structural information.

3.2.3. X-ray Crystallography

The definitive method for determining the three-dimensional structure of the complex is single-crystal X-ray diffraction[9][10]. This technique provides precise bond lengths and angles, confirming the square planar geometry around the platinum atom and the cis-arrangement of the ligands. The crystal structure would unambiguously show the two diethyl sulfide ligands and the two chloride ligands occupying adjacent positions in the coordination sphere of the platinum(II) ion.

Diagram of the Molecular Structure:

Molecular_Structure Pt Pt Cl1 Cl Pt->Cl1 Cl2 Cl Pt->Cl2 S1 S Pt->S1 S2 S Pt->S2 C1_S1 CH₂ S1->C1_S1 C2_S1 CH₂ S1->C2_S1 C1_S2 CH₂ S2->C1_S2 C2_S2 CH₂ S2->C2_S2 C3_S1 CH₃ C1_S1->C3_S1 C4_S1 CH₃ C2_S1->C4_S1 C3_S2 CH₃ C1_S2->C3_S2 C4_S2 CH₃ C2_S2->C4_S2

Caption: Molecular structure of cis-Dichlorobis(diethylsulfide)platinum(II).

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, Pt) in the synthesized compound. The experimentally determined percentages should be in close agreement with the calculated theoretical values, confirming the purity of the sample.

ElementTheoretical %
Platinum (Pt) ~43.7%
Carbon (C) ~21.5%
Hydrogen (H) ~4.5%

Note: Expected values are approximate and may vary slightly based on the specific sample and analytical technique. A certificate of analysis for a similar product shows a platinum content of 43.6% and a carbon content of 21.72%[11].

Conclusion

This guide has provided a detailed protocol for the synthesis of cis-Dichlorobis(diethylsulfide)platinum(II) and a comprehensive overview of the key characterization techniques required to verify its identity and purity. The methodologies described are based on established principles of coordination chemistry and are designed to be reproducible in a standard laboratory setting. The versatility of this complex as a catalyst and a synthetic precursor underscores its importance in various fields of chemical research and industrial application.

References

  • Betely. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk.
  • NewSil. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II).
  • Mosen Silicone Material. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II).
  • Sigma-Aldrich. (n.d.). cis-Dichlorobis(diethyl sulfide)platinum(II).
  • Thermo Fisher Scientific. (n.d.). cis-Dichlorobis(diethylsulfide)platinum(II), Pt 43.0% min.
  • Alfa Chemistry. (n.d.). cis-Dichlorobis(diethyl sulfide)platinum(II).
  • Guidechem. (n.d.). CIS-DICHLOROBIS(DIETHYLSULFIDE)PLATINUM(II) 15337-84-5 wiki.
  • Alfa Aesar. (n.d.). Certificate of analysis: cis-Dichlorobis(diethylsulfide)platinum(II), Pt 43.7%.
  • Malina, J., et al. (2018). Novel cis-Pt(II) Complexes with Alkylpyrazole Ligands: Synthesis, Characterization, and Unusual Mode of Anticancer Action. Oxidative Medicine and Cellular Longevity.
  • Johnstone, R. D., & Puddephatt, R. J. (2004). New methods for synthesis of platinum(II) dimethyl sulfide complexes. Inorganica Chimica Acta.
  • MSU chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II).
  • LibreTexts. (2023). X-ray Crystallography.
  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • Sigma-Aldrich. (n.d.). cis-Dichlorobis(diethyl sulfide)platinum(II) product page.
  • National Center for Biotechnology Information. (n.d.). Synthetic Methods for the Preparation of Platinum Anticancer Complexes.

Sources

Core Topic: Solubility and Stability of cis-Dichlorobis(diethylsulfide)platinum(II) in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the solubility and stability of cis-Dichlorobis(diethylsulfide)platinum(II), a key precursor and catalyst in organometallic chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes known data with field-proven methodologies to ensure the effective handling, storage, and application of this versatile platinum(II) complex.

Introduction: The Role and Significance of cis-PtCl₂(Et₂S)₂

cis-Dichlorobis(diethylsulfide)platinum(II), with the formula PtCl₂[(C₂H₅)₂S]₂, is a square-planar platinum(II) coordination complex. Its significance stems primarily from its utility as a versatile precursor for the synthesis of a wide array of organoplatinum(II) derivatives.[1] The diethylsulfide ligands are relatively labile and can be readily displaced by other ligands, making it a valuable starting material. Furthermore, it serves as an effective homogeneous catalyst, particularly in hydrosilylation reactions crucial for the production of organosilicon compounds.[2][3]

Understanding the solubility and stability of this compound is paramount for its practical application. Inconsistent solubility can lead to failed reactions and unreliable dosing, while degradation can result in loss of catalytic activity and the introduction of impurities. This guide outlines the known properties and provides robust protocols for researchers to quantitatively assess the solubility and stability of this complex in their specific experimental contexts.

Key Physicochemical Properties

A summary of the essential properties of cis-Dichlorobis(diethylsulfide)platinum(II) is provided below.

PropertyValueReference(s)
CAS Number 15442-57-6[2][4][5]
Molecular Formula C₈H₂₀Cl₂PtS₂[1][4][5]
Molecular Weight ~446.36 g/mol [1][4]
Appearance Yellow crystals or powder[3][6]
Melting Point 105 °C[2][7]
Geometry Square-planar Pt(II) center[8][9]

Solubility Profile in Organic Solvents

The solubility of cis-PtCl₂(Et₂S)₂ is critical for its use in homogeneous catalysis and as a synthetic precursor. While precise quantitative data across a range of temperatures is not extensively published, qualitative solubility in several common organic solvents has been reported.

Qualitative Solubility Data

The compound has been noted to be soluble in the following organic solvents:

SolventSolubilityReference(s)
AcetoneSoluble[1][7][10]
EthanolSoluble[2][10]
Ethyl AcetateSoluble[1][7]
BenzeneSoluble[1][7][10]

Expert Insight: The solubility in this range of solvents, from the polar aprotic acetone to the nonpolar benzene, suggests that the complex has a balanced polarity. However, for applications requiring precise concentrations, such as kinetic studies or pharmaceutical development, qualitative descriptions are insufficient. It is imperative for researchers to determine quantitative solubility in their specific solvent systems.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of the platinum complex. The principle involves saturating a solvent with the compound and then quantifying the dissolved amount using a suitable analytical technique.

Objective: To determine the solubility (in mg/mL or mmol/L) of cis-PtCl₂(Et₂S)₂ in a specific organic solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of cis-PtCl₂(Et₂S)₂ crystalline powder to a sealed, screw-cap vial containing a known volume of the desired organic solvent (e.g., 5 mL). "Excess" ensures that solid material remains undissolved at equilibrium.

  • Equilibration: Place the vial in a temperature-controlled shaker or incubator (e.g., 25 °C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated solution from the undissolved solid, filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent. This step is critical to prevent solid particles from inflating the measured concentration.

  • Quantification: Analyze the concentration of the dissolved platinum complex in the clear filtrate. Several methods can be employed:

    • Flameless Atomic Absorption Spectrometry (FAAS): A highly sensitive method for quantifying platinum content.[11][12] The filtrate is diluted appropriately, and the platinum concentration is measured. This is often the gold standard for accuracy.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers even lower detection limits than FAAS and is suitable for very low solubility measurements.[13][14]

    • UV-Visible Spectrophotometry: If the complex has a distinct chromophore, a calibration curve can be prepared to determine concentration. This method is faster but may be less specific if degradation products have overlapping absorption spectra.

Causality: The shake-flask method is designed to achieve a thermodynamic equilibrium between the solid and dissolved states of the compound, providing a true measure of its intrinsic solubility. Temperature control is crucial as solubility is highly temperature-dependent.

Stability Assessment and Degradation Pathways

The stability of cis-PtCl₂(Et₂S)₂ is a critical factor for its storage and application. Degradation can lead to a loss of efficacy and the formation of unwanted byproducts.

Known Stability Characteristics
  • Thermal Stability: The compound is reported to be stable at room temperature but may decompose at elevated temperatures.[15] Its melting point of 105 °C represents an upper limit for thermal stability in the solid state. In solution, degradation likely occurs at lower temperatures.

  • Storage Conditions: For long-term storage, it is recommended to keep the solid compound under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[2]

Potential Degradation Pathways in Solution

While specific degradation kinetics for this compound are not widely published, square-planar Pt(II) complexes can undergo several types of reactions in solution:

  • Isomerization: The cis isomer may convert to the more thermodynamically stable trans isomer. This process can be influenced by the solvent and the presence of catalytic impurities. Distinguishing between cis and trans isomers is crucial as their reactivity and biological activity can differ significantly.[8] NMR spectroscopy is an effective tool for monitoring such isomerization.[8]

  • Ligand Substitution (Solvolysis): Solvent molecules can displace the diethylsulfide or chloride ligands, leading to a new complex. The rate of substitution is influenced by the coordinating ability of the solvent and the trans-effect of the ligands within the complex.[8][16]

  • Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce degradation. Reactions should be carried out in vessels protected from light where photochemical sensitivity is a concern.

Workflow for Stability and Solubility Assessment

The following diagram, generated using DOT language, illustrates a comprehensive workflow for characterizing a new batch of cis-Dichlorobis(diethylsulfide)platinum(II).

G cluster_0 Initial Characterization cluster_1 Solubility Determination cluster_2 Stability Study A Receive/Synthesize cis-PtCl₂(Et₂S)₂ B Confirm Identity & Purity (NMR, Elemental Analysis) A->B C Prepare Saturated Solutions (Shake-Flask Method) B->C F Prepare Stock Solutions in Test Solvents B->F D Equilibrate at Controlled Temp. C->D E Filter & Quantify (ICP-MS / FAAS) D->E I Establish Handling, Storage, & Application Protocols E->I G Incubate Under Stress Conditions (Thermal, Photolytic, Ambient) F->G H Monitor Degradation Over Time (HPLC, NMR) G->H H->I

Caption: Workflow for the comprehensive evaluation of cis-PtCl₂(Et₂S)₂.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and assess the stability of the complex under stress conditions.

Objective: To evaluate the stability of cis-PtCl₂(Et₂S)₂ in a selected organic solvent under thermal and photolytic stress.

Methodology:

  • Sample Preparation: Prepare a stock solution of the complex in the desired solvent (e.g., acetone) at a known concentration (e.g., 0.5 mg/mL).

  • Stress Conditions:

    • Thermal Stress: Transfer aliquots of the stock solution into sealed vials and place them in temperature-controlled ovens at various temperatures (e.g., 40 °C, 60 °C, 80 °C). Include a control sample stored at the recommended 2-8 °C.

    • Photolytic Stress: Expose another set of aliquots in quartz or UV-transparent vials to a calibrated light source (e.g., consistent with ICH Q1B guidelines). Wrap a control sample in aluminum foil and keep it alongside the exposed sample.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each stress condition.

  • Analytical Monitoring: Analyze the samples immediately to quantify the remaining parent compound and detect the formation of degradants.

    • High-Performance Liquid Chromatography (HPLC-UV): This is the preferred method. A suitable reversed-phase method can separate the parent compound from its potential degradation products. The peak area of the parent compound is used to calculate its remaining percentage over time.

    • Nuclear Magnetic Resonance (¹⁹⁵Pt NMR): This technique is highly effective for identifying structural changes, such as cis-trans isomerization or ligand exchange, by observing changes in the platinum chemical shift.[8]

Data Interpretation: The rate of degradation can be calculated under each condition. This information is crucial for determining the shelf-life of solutions and establishing safe operating limits for reactions involving the complex.

Conclusion and Recommendations

cis-Dichlorobis(diethylsulfide)platinum(II) is a valuable reagent whose efficacy is directly tied to its solubility and stability. While it is known to be soluble in common solvents like acetone, ethanol, and benzene, researchers must perform quantitative measurements for precise applications.

The primary stability concerns are thermal decomposition and potential isomerization or ligand exchange in solution. To ensure reproducible results and maintain the integrity of the compound, the following best practices are recommended:

  • Store the solid compound under an inert atmosphere at 2-8 °C.

  • Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept cold, protected from light, and under an inert atmosphere.

  • Characterize new batches of the compound to confirm identity, purity, and solubility before use in critical applications.

  • Conduct forced degradation studies when using the compound in new solvent systems or under prolonged reaction times to understand its stability profile.

By adhering to these guidelines and employing the robust analytical protocols detailed in this guide, researchers can confidently and effectively utilize cis-Dichlorobis(diethylsulfide)platinum(II) in their work.

References

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  • PubMed. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay. [Link]

  • ResearchGate. Methods for the Determination of Platinum Group Elements in Environmental and Biological Materials: A Review. [Link]

  • Semantic Scholar. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay. [Link]

  • International Atomic Energy Agency. Nuclear analytical methods for platinum group elements. [Link]

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  • ChemBK. trans-Dichlorobis(diethylsulfide)platinum(Ⅱ). [Link]

  • Hangzhou LZ Chemical Co., Ltd. trans-Dichlorobis(diethylsulfide)platinuM(II). [Link]

  • National Institutes of Health (PMC). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. [Link]

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  • Betely. Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk. [Link]

  • PubMed. Cis/trans isomers of PtX(2)L(2) (X = halogen, L = neutral ligand); the crystal structures of two polymorphs of cis-dichlorobis(dibenzyl sulfido-kappaS)platinum(II) in the temperature range 100-295 K. [Link]

  • National Institutes of Health (PMC). Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures. [Link]

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  • ACS Publications. Dissociative substitution in four-coordinate planar platinum(II) complexes. 3. Kinetics of the displacement of sulfur donors from cis-dimethylbis(dimethyl sulfoxide)- and cis-dimethylbis(dimethyl sulfide)platinum(II) by bidentate ligands. [Link]

  • (Reference not used in the final text)
  • PubMed. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures. [Link]

  • ResearchGate. Structure of cis-Pt(asb)2Cl2, a platinum(II) complex with a styrylbenzothiazole ligand. [Link]

Sources

An In-depth Technical Guide to the Molecular Geometry and Bonding of cis-Dichlorobis(diethylsulfide)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(diethylsulfide)platinum(II), with the chemical formula cis-[PtCl₂(S(CH₂CH₃)₂)₂], is a coordination complex of significant interest in both industrial and academic research. As a member of the platinum(II) square planar family of complexes, it serves as a valuable precursor and catalyst, particularly in hydrosilylation reactions crucial for the silicone industry. Its molecular structure and the nature of the platinum-ligand bonds are fundamental to understanding its reactivity, stability, and catalytic activity. This guide provides a detailed exploration of the molecular geometry and bonding of this complex, supported by experimental data and theoretical principles, to offer field-proven insights for professionals in chemistry and drug development. While platinum complexes are renowned for their applications in oncology, such as cisplatin, the study of related compounds like cis-[PtCl₂(S(CH₂CH₃)₂)₂] contributes to a broader understanding of platinum coordination chemistry, which can inform the design of new therapeutic agents and catalysts.

Molecular Geometry and Isomerism

The central platinum atom in cis-Dichlorobis(diethylsulfide)platinum(II) exhibits a square planar coordination geometry, characteristic of d⁸ metal ions like Pt(II). In this arrangement, the platinum atom is at the center of a square, with the four ligands—two chloride ions and two diethyl sulfide molecules—occupying the corners. The "cis" designation indicates that identical ligands are adjacent to each other, resulting in a C₂ᵥ symmetry for the molecule.

The existence of a corresponding trans isomer, where identical ligands are opposite each other, is a key feature of this system. The synthesis of dichlorobis(dialkylsulfide)platinum(II) complexes often yields a mixture of both cis and trans isomers. The differentiation between these isomers is readily achieved through spectroscopic techniques, particularly vibrational (IR and Raman) and ¹⁹⁵Pt NMR spectroscopy.

Structural Parameters
ParameterTypical Range for cis-[PtCl₂(SR₂)₂]Reference
Bond Lengths
Pt-Cl2.295 - 2.359 Å
Pt-S2.280 - 2.300 Å
Bond Angles
Cl-Pt-Cl~91°
S-Pt-S~94°
Cl-Pt-S (cis)88° - 93°
Cl-Pt-S (trans)~172° - 176°

Table 1: Typical bond lengths and angles for cis-dichlorobis(disulfido)platinum(II) complexes based on crystallographic data of analogous compounds.

The Pt-Cl and Pt-S bond lengths are influenced by the electronic properties of the ligands. The trans influence—the effect of a ligand on the length of the bond trans to it—is relatively small for both chloride and sulfide ligands, meaning they do not significantly weaken the bonds opposite to them.

Bonding in cis-Dichlorobis(diethylsulfide)platinum(II)

The bonding in this square planar d⁸ complex can be effectively described by a combination of Valence Bond Theory and Molecular Orbital (MO) Theory.

Valence Bond Theory Perspective

In the Valence Bond model, the Pt(II) center utilizes a set of dsp² hybrid orbitals to form four sigma (σ) bonds with the two chloride and two diethyl sulfide ligands. The lone pairs on the sulfur and chloride ions are donated into the empty dsp² hybrid orbitals of the platinum atom. The remaining four d orbitals of the platinum center are occupied by its eight d-electrons.

Molecular Orbital Theory Perspective

A more comprehensive understanding is provided by Molecular Orbital Theory. The square planar geometry leads to a specific splitting pattern of the platinum d-orbitals. The dₓ²-y² orbital, pointing directly at the ligands, is the most destabilized and becomes the Lowest Unoccupied Molecular Orbital (LUMO). The remaining d-orbitals (dxy, dxz, dyz, and dz²) are lower in energy and are occupied by the eight d-electrons of Pt(II).

The primary bonding interactions are the σ-bonds formed from the overlap of the ligand donor orbitals with the platinum's dₓ²-y², s, pₓ, and pᵧ orbitals. The diethyl sulfide ligands act as excellent σ-donors through the lone pairs on the sulfur atoms.

In addition to σ-donation, π-backbonding can occur. The occupied d-orbitals of the platinum (particularly dxy, dxz, dyz) can overlap with empty, energetically accessible orbitals on the ligands. In the case of diethyl sulfide, the empty d-orbitals on sulfur can act as π-acceptors, strengthening the Pt-S bond. This π-backdonation is a key factor in the stability and electronic properties of the complex.

G cluster_Pt Platinum(II) Atomic Orbitals cluster_Ligands Ligand Group Orbitals (σ) cluster_MO Molecular Orbitals of cis-[PtCl₂(SEt₂)₂] Pt_d 5d LUMO LUMO (dₓ²-y² based) Pt_d->LUMO nonbonding Non-bonding (dxy, dxz, dyz, dz²) Pt_d->nonbonding d-orbital splitting Pt_s 6s bonding σ (bonding) Pt_s->bonding Pt_p 6p Pt_p->bonding LGO 2 x Cl⁻ 2 x SEt₂ LGO->bonding σ-donation antibonding σ* (antibonding) LUMO->antibonding bonding->antibonding

Caption: Simplified MO diagram for a square planar Pt(II) complex.

Experimental Protocols

Synthesis of cis-Dichlorobis(diethylsulfide)platinum(II)

The synthesis of cis-platinum complexes relies heavily on the principles of the trans effect , which describes the ability of a ligand to direct an incoming substituent to the position trans to itself. The trans effect series for Pt(II) complexes generally follows the order: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > I⁻ > SCN⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

Chloride (Cl⁻) has a stronger trans-directing effect than sulfide ligands (like SEt₂). Therefore, to synthesize the cis isomer, one typically starts with a tetrahalo platinate(II) salt and adds the sulfide ligand. The second sulfide ligand will preferentially substitute a chloride that is cis to the first sulfide, rather than the chloride that is trans to the highly trans-directing first sulfide ligand. A general and authoritative procedure, adapted from the synthesis of the analogous cisplatin, is as follows.

Protocol:

  • Preparation of the Starting Material: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water to create a solution.

  • Ligand Addition: Slowly add a stoichiometric amount (2 equivalents) of diethyl sulfide (S(CH₂CH₃)₂) to the aqueous K₂[PtCl₄] solution with constant stirring. The diethyl sulfide should be added dropwise to control the reaction rate.

  • Reaction Conditions: The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by a color change, as the red-orange K₂[PtCl₄] solution transitions to a yellow solution containing the product.

  • Precipitation and Isolation: The cis-[PtCl₂(S(CH₂CH₃)₂)₂] complex is less soluble in water than the starting material and will precipitate out of the solution as a yellow solid.

  • Purification: The precipitate is collected by vacuum filtration. It is then washed sequentially with cold water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: The purified yellow crystalline product is dried under vacuum.

G start K₂[PtCl₄] in H₂O add_SEt2 Add 2 eq. SEt₂ (Stir at RT) start->add_SEt2 precipitate Precipitation of yellow solid add_SEt2->precipitate filter Vacuum Filtration precipitate->filter wash Wash with: 1. H₂O 2. EtOH 3. Et₂O filter->wash dry Dry under vacuum wash->dry product cis-[PtCl₂(SEt₂)₂] dry->product

Caption: Workflow for the synthesis of cis-[PtCl₂(SEt₂)₂].

Characterization

Confirmation of the cis geometry and assessment of purity are achieved through a combination of spectroscopic methods.

  • Vibrational Spectroscopy (IR and Raman): For a square planar complex of C₂ᵥ symmetry like the cis isomer, group theory predicts two Pt-Cl stretching modes that are both IR and Raman active. In contrast, the trans isomer (D₂h symmetry) has only one IR-active Pt-Cl stretching mode due to the center of symmetry. This difference in the number of Pt-Cl stretching bands in the far-IR region (typically 300-350 cm⁻¹) is a definitive way to distinguish between the two isomers.

  • ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR is exceptionally sensitive to the coordination environment of the platinum nucleus, with chemical shifts spanning a vast range. The chemical shift of the cis and trans isomers of [PtCl₂(SR₂)₂] are distinctly different, providing an unambiguous method of identification. For related complexes, the cis isomer typically resonates at a different frequency than the trans isomer.

Applications and Significance

The primary application of cis-Dichlorobis(diethylsulfide)platinum(II) is as a catalyst, particularly in the hydrosilylation reaction for curing silicone elastomers and in the synthesis of specialty silicone products. Its catalytic activity is intrinsically linked to the lability of its ligands and the accessibility of the platinum center.

For drug development professionals, while this specific complex is not a therapeutic agent, understanding its synthesis, stability, and ligand exchange kinetics provides valuable insights. The principles governing the formation of the cis isomer are directly analogous to those used in the synthesis of cisplatin and other platinum-based anticancer drugs. Furthermore, the study of sulfur-ligated platinum complexes is relevant to understanding the deactivation of platinum drugs by biological thiols and in the development of novel platinum agents with different reactivity profiles.

Conclusion

cis-Dichlorobis(diethylsulfide)platinum(II) is a foundational example of a square planar Pt(II) complex. Its molecular geometry is a direct consequence of its d⁸ electronic configuration, and the nature of its Pt-Cl and Pt-S bonds is a nuanced interplay of sigma donation and pi-backbonding. The synthesis of the cis isomer is a classic demonstration of the trans effect, a cornerstone of inorganic reaction mechanisms. A thorough understanding of these principles, supported by robust characterization techniques, is essential for researchers leveraging this and related platinum complexes in catalysis and for those in the field of drug development seeking to design the next generation of metal-based therapeutics.

References

  • Hansson, C., Lindqvist, M., & Oskarsson, Å. (2008). Cis/trans isomers of PtX(2)L(2) (X = halogen, L = neutral ligand); the crystal structures of two polymorphs of cis-dichlorobis(dibenzyl sulfido-kappaS)platinum(II)

An In-Depth Technical Guide to the Thermogravimetric Analysis of cis-Dichlorobis(diethylsulfide)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Thermal Behavior of a Versatile Platinum(II) Complex

Cis-Dichlorobis(diethylsulfide)platinum(II), a coordination compound with the formula cis-[PtCl₂(S(C₂H₅)₂)₂], is a subject of significant interest in both industrial and academic research.[1] Its primary application lies in its role as a highly effective catalyst, particularly in the hydrosilylation reactions crucial for the silicone industry.[2][3] Beyond its catalytic prowess, the broader class of platinum(II) complexes has been extensively investigated for its potential in medicinal chemistry, most notably in the development of anticancer therapeutics. The cytotoxic effects of various platinum complexes are a focal point of ongoing research, exploring their interactions with biological macromolecules.[4][5][6]

Understanding the thermal stability and decomposition profile of cis-Dichlorobis(diethylsulfide)platinum(II) is paramount for its effective application and for the quality control of materials synthesized using this catalyst. Thermogravimetric analysis (TGA) is an essential analytical technique that provides quantitative information about the mass changes in a material as a function of temperature or time in a controlled atmosphere. This guide offers a comprehensive examination of the thermogravimetric analysis of cis-Dichlorobis(diethylsulfide)platinum(II), detailing the experimental protocol, interpreting the decomposition stages, and discussing the underlying chemical transformations. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating platinum-based compounds.

Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone of thermal analysis techniques. It measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a defined atmosphere. The resulting data, typically plotted as mass change versus temperature, is known as a TGA curve. The first derivative of this curve, the Derivative Thermogram (DTG), shows the rate of mass change and helps to pinpoint the temperatures at which the most significant thermal events occur.

For a coordination complex like cis-Dichlorobis(diethylsulfide)platinum(II), TGA can reveal:

  • Thermal Stability: The temperature at which the compound begins to decompose.

  • Decomposition Pathway: The number of decomposition steps and the temperature range of each step.

  • Compositional Analysis: The nature of the ligands lost at each stage and the composition of the final residue.

  • Kinetic Information: In conjunction with advanced analysis, the kinetics of the decomposition reactions can be studied.

Experimental Protocol: A Self-Validating System for TGA of cis-Dichlorobis(diethylsulfide)platinum(II)

The following protocol is designed to ensure reproducibility and accuracy in the thermogravimetric analysis of cis-Dichlorobis(diethylsulfide)platinum(II). The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential. Calibration should be performed for both mass and temperature according to the instrument manufacturer's guidelines, typically using certified reference materials.

Sample Preparation and Loading
  • Sample Form: The compound, a yellow crystalline solid, should be finely ground to ensure uniform heat distribution.[3]

  • Sample Mass: A small sample mass, typically 5-10 mg, is recommended to minimize thermal gradients within the sample.

  • Crucible: An inert crucible, such as alumina or platinum, should be used.

TGA Experimental Parameters
ParameterRecommended SettingRationale
Temperature Range Ambient to 800 °CThis range is sufficient to observe the complete decomposition of the organic ligands and the formation of a stable residue.
Heating Rate 10 °C/minA heating rate of 10 °C/min provides a good balance between resolution of thermal events and analysis time. Slower rates can improve resolution but increase experimental time, while faster rates can lead to overlapping decomposition steps.[7]
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is crucial to study the thermal decomposition without the influence of oxidative processes.
Flow Rate 50 mL/minA consistent flow of purge gas removes volatile decomposition products from the sample area, preventing secondary reactions and ensuring accurate mass measurements.

Hypothetical Thermogravimetric Analysis of cis-Dichlorobis(diethylsulfide)platinum(II): A Plausible Decomposition Pathway

The thermal decomposition of cis-Dichlorobis(diethylsulfide)platinum(II) in an inert atmosphere is expected to proceed in a multi-step process, primarily involving the loss of the diethyl sulfide ligands followed by the decomposition of the platinum-chloride species.

Expected TGA and DTG Curves

A representative TGA curve would likely show two main decomposition stages. The initial mass loss corresponds to the removal of the diethyl sulfide ligands, and a subsequent, higher-temperature event relates to the decomposition of the remaining platinum-containing species.

Data Presentation: Hypothetical TGA Data Summary
Decomposition StageTemperature Range (°C)Mass Loss (%) (Hypothetical)DTG Peak (°C) (Hypothetical)Proposed Volatile Product(s)
Stage I 150 - 250~40.4%~220Diethyl sulfide (C₂H₅)₂S
Stage II 250 - 600~15.9%Multiple/BroadChlorine (Cl₂)
Residue > 600 °C~43.7%-Platinum metal (Pt)

Interpretation and Mechanistic Insights

Stage I: Loss of Diethyl Sulfide Ligands

The initial and most significant mass loss is attributed to the dissociation of the two diethyl sulfide ligands. The Pt-S bond is expected to be the most labile in the complex under thermal stress. The theoretical mass percentage of the two diethyl sulfide ligands in the complex is approximately 40.4%, which aligns with the hypothetical mass loss in this stage. Studies on similar platinum(II) thiosaccharinate complexes with diphosphine ligands also show the initial loss of the sulfur-containing ligands.[8][9][10]

Stage II: Decomposition of Platinum Chloride

Following the departure of the organic ligands, the remaining platinum(II) chloride would undergo decomposition at higher temperatures. This process is likely complex and may involve the formation of platinum sulfide intermediates before the final reduction to elemental platinum. The evolution of chlorine gas would account for the subsequent mass loss.

Final Residue

The final residue at the end of the analysis is expected to be elemental platinum. The theoretical percentage of platinum in the parent complex is approximately 43.7%, which should correspond to the final residual mass.

Visualizing the Process

Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis A Grind cis-[PtCl2(S(C2H5)2)2] B Weigh 5-10 mg A->B C Load into Alumina Crucible B->C D Place Crucible in Furnace C->D E Set Parameters: - Temp: Ambient to 800°C - Rate: 10°C/min - Gas: N2 @ 50 mL/min D->E F Run Analysis E->F G Generate TGA/DTG Curves F->G H Determine Decomposition Temperatures & Mass Loss G->H I Identify Residue H->I

Caption: A schematic of the experimental workflow for the TGA of cis-Dichlorobis(diethylsulfide)platinum(II).

Proposed Decomposition Pathway

Decomposition_Pathway A cis-[PtCl2(S(C2H5)2)2] (Solid) B Heat (150-250°C) A->B C PtCl2 (Solid) + 2 S(C2H5)2 (Gas) B->C D Heat (250-600°C) C->D E Pt (Solid) + Cl2 (Gas) D->E

Caption: A simplified proposed thermal decomposition pathway for cis-Dichlorobis(diethylsulfide)platinum(II) in an inert atmosphere.

Applications and Broader Context

The thermal stability data obtained from TGA is critical for the industrial application of cis-Dichlorobis(diethylsulfide)platinum(II) as a catalyst.[2][3] For instance, in the curing of silicone elastomers, the catalyst must be stable at storage and processing temperatures but decompose effectively at the curing temperature to initiate the hydrosilylation reaction.

In the context of drug development, understanding the thermal stability of platinum complexes is important for formulation and storage. While cis-Dichlorobis(diethylsulfide)platinum(II) itself is not a clinical drug, the study of its properties contributes to the broader knowledge base of platinum(II) complexes, some of which are potent anticancer agents.[4][5][6] The interaction of platinum compounds with sulfur-containing biomolecules is a key area of research in understanding their mechanism of action and potential side effects.[11]

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of cis-Dichlorobis(diethylsulfide)platinum(II). While specific experimental data for this compound remains to be published in peer-reviewed literature, a scientifically sound, multi-step decomposition pathway can be proposed based on the known chemistry of analogous platinum(II) complexes. This guide provides a robust experimental framework and a plausible interpretation of the expected TGA data, serving as a valuable resource for researchers and professionals working with this and related platinum compounds. The insights gained from such analyses are crucial for optimizing industrial processes and advancing the design of new platinum-based materials and therapeutics.

References

  • Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures. Chemical Research in Toxicology - ACS Publications. (2022-10-06). [Link]

  • Cis-Dichlorobis (Diethylsulfide) Platinum (II) - Newsil - Silicone Rubber. Newsil. [Link]

  • Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC - NIH. National Institutes of Health. [Link]

  • Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk | Betely. Betely. [Link]

  • The Effects of Newly Synthesized Platinum(IV) Complexes on Cytotoxicity and Radiosensitization of Human Tumour Cells In Vitro | Anticancer Research. Anticancer Research. [Link]

  • Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or - Journal of Materials and Environmental Science. Journal of Materials and Environmental Science. [Link]

  • Platinum-based metal complexes as chloride transporters that trigger apoptosis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02115K. Royal Society of Chemistry. [Link]

  • Relative cytotoxicity of complexes of platinum(II) and palladium(II) against pure cell culture Paramecium caudatum and - SciSpace. SciSpace. [Link]

  • Thermal Decomposition Studies of Selected Transition Metal Polysulfide Complexes. II. Effect of Atmosphere on Decomposition. ScholarWorks@UARK. [Link]

  • cis-Dichlorobis(diethyl sulfide)platinum(II), min 98%, 1 gram. HDH Instruments. [Link]

  • (PDF) Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands - ResearchGate. ResearchGate. [Link]

  • Full article: Decomposition of Sulfide Phases and Subsequent Matte Collection in the Black Top of a Platinum Group Metal Smelter - Taylor & Francis Online. Taylor & Francis Online. [Link]

  • Decomposition of Sulfide Phases and Subsequent Matte Collection in the Black Top of a Platinum Group Metal Smelter - University of Pretoria. University of Pretoria. [Link]

  • Thermogravimetric analysis (TGA) data for the platinum complexes. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • (PDF) Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands - ResearchGate. ResearchGate. [Link]

  • Effect of thioethers on DNA platination by trans-platinum complexes - PubMed. National Institutes of Health. [Link]

  • New palladium(ii) and platinum(ii) complexes with an ONS donor azo-thioether pincer ligand: synthesis, characterization, protein binding study and in vitro cytotoxicity - RSC Publishing. Royal Society of Chemistry. [Link]

  • Novel imino thioether complexes of platinum(II): synthesis, structural investigation, and biological activity - PubMed. National Institutes of Health. [Link]

  • Thermal Cis to Trans Isomerization of [PtCl2(C2H5CN)2] and Crystal Structures of the cis- and trans-Isomers - ResearchGate. ResearchGate. [Link]

  • Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands - Semantic Scholar. Semantic Scholar. [Link]

  • (PDF) Thermal properties of [Co(en)2Cl2]Cl in solid state. Cis–trans isomerization of the [Co(en)2Cl2]+ complex ion in methanol - ResearchGate. ResearchGate. [Link]

  • Influence of Operating Conditions on the Thermal Behavior and Kinetics of Pine Wood Particles Using Thermogravimetric Analysis - MDPI. MDPI. [Link]

  • Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC - NIH. National Institutes of Health. [Link]

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The Genesis of a Platinum Complex: A Technical Guide to the Discovery and History of cis-Dichlorobis(diethylsulfide)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical discovery and seminal synthetic methodologies of cis-Dichlorobis(diethylsulfide)platinum(II), a coordination compound that, while overshadowed by its famous cousin cisplatin, holds its own significance in the annals of inorganic chemistry. This document provides a detailed historical context, tracing the lineage of platinum complexes from the foundational work of Peyrone and Werner. It offers a comprehensive, step-by-step protocol for the synthesis of both the cis and trans isomers, as meticulously documented by George B. Kauffman and Dwaine O. Cowan. Furthermore, this guide presents key characterization data and visualizations to provide a holistic understanding of this important platinum complex.

Introduction: A Noble Metal, A World of Possibilities

The history of platinum coordination chemistry is a rich narrative of serendipitous discoveries, meticulous structural elucidation, and paradigm-shifting applications. The journey began in 1845 when Michele Peyrone first synthesized what would later be known as cisplatin, a compound whose simple formula, PtCl₂(NH₃)₂, belied its complex stereochemistry and profound biological activity[1]. It was Alfred Werner, the father of coordination chemistry, who, in 1893, unraveled the square planar geometry of these complexes, distinguishing between the cis and trans isomers and laying the theoretical groundwork for generations of inorganic chemists[1].

While the anti-cancer properties of cisplatin, discovered by Barnett Rosenberg in the 1960s, propelled it to the forefront of medicinal chemistry, the broader family of platinum(II) complexes offers a diverse landscape of chemical reactivity and potential applications. Among these is cis-Dichlorobis(diethylsulfide)platinum(II), a compound where the ammine ligands of cisplatin are replaced by the thioether, diethyl sulfide. This substitution significantly alters the electronic and steric properties of the complex, influencing its reactivity and potential uses, notably as a catalyst in processes like hydrosilylation.

This guide will illuminate the specific history and synthesis of this diethylsulfide analog, providing researchers with a detailed understanding of its origins and a practical methodology for its preparation.

The Foundational Synthesis: The Work of Kauffman and Cowan

A definitive and reproducible method for the synthesis of both cis- and trans-Dichlorobis(diethylsulfide)platinum(II) was meticulously documented by the eminent historian of chemistry, George B. Kauffman, and his colleague Dwaine O. Cowan. Their work, published in the esteemed peer-reviewed series Inorganic Syntheses, provides a clear and reliable pathway for the preparation of these isomers. The procedures outlined below are adapted directly from their seminal 1963 publication, offering a protocol that is both historically significant and practically applicable.

Synthesis of cis-Dichlorobis(diethylsulfide)platinum(II)

The synthesis of the cis isomer leverages the "trans effect," a cornerstone principle in the chemistry of square planar complexes. The trans effect describes the labilizing influence of a ligand on the ligand positioned trans to it. In this synthesis, the starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]), and the stronger trans-directing influence of the chloride ion compared to the incoming diethyl sulfide ligand is key to achieving the desired cis configuration.

Experimental Protocol:

  • Preparation of the Starting Solution: In a fume hood, dissolve 1.0 g (2.4 mmol) of potassium tetrachloroplatinate(II) in 10 mL of distilled water in a 50 mL beaker. Gently warm the solution to facilitate dissolution.

  • Addition of Diethyl Sulfide: To the warm, stirred solution, add 0.5 mL (4.8 mmol) of diethyl sulfide. A yellow precipitate will begin to form immediately.

  • Reaction and Precipitation: Continue stirring the mixture vigorously for 10-15 minutes to ensure complete reaction.

  • Isolation and Washing: Collect the yellow crystalline precipitate by suction filtration using a Büchner funnel. Wash the product thoroughly with several small portions of cold distilled water, followed by ethanol, and finally with diethyl ether to aid in drying.

  • Drying and Yield: Dry the product in a desiccator over anhydrous calcium chloride. The expected yield is approximately 0.9 g (84%).

Causality of Experimental Choices:

  • Warming the initial solution: This increases the solubility of K₂[PtCl₄] and enhances the reaction rate.

  • Using a molar excess of diethyl sulfide: This ensures the complete substitution of two chloride ligands.

  • Vigorous stirring: This promotes efficient mixing of the reactants, leading to a higher yield and purity of the product.

  • Washing with water, ethanol, and ether: The water wash removes any unreacted K₂[PtCl₄] and other water-soluble impurities. The ethanol and ether washes facilitate the removal of water and any organic byproducts, leading to a dry, pure product.

Synthesis of trans-Dichlorobis(diethylsulfide)platinum(II)

The preparation of the trans isomer follows a different synthetic strategy, starting from a pre-formed complex where the stereochemistry can be controlled.

Experimental Protocol:

  • Preparation of the Dimer: Begin with the chloro-bridged dimer, dichlorobis(diethyl sulfide)diplatinum(II), [PtCl₂(SEt₂)]₂. This can be prepared by reacting K₂[PtCl₄] with a stoichiometric amount of diethyl sulfide under specific conditions.

  • Cleavage of the Dimer: Dissolve the chloro-bridged dimer in a suitable non-polar solvent such as benzene or chloroform.

  • Addition of Excess Ligand: Add an excess of diethyl sulfide to the solution. The excess ligand will cleave the chloride bridges and coordinate to the platinum centers, yielding the trans isomer.

  • Isolation and Purification: The trans product can be isolated by evaporation of the solvent and purified by recrystallization from a suitable solvent mixture.

Characterization of the Isomers

The successful synthesis of the cis and trans isomers must be confirmed through rigorous characterization. The distinct geometries of the two isomers lead to observable differences in their physical and spectroscopic properties.

Propertycis-Dichlorobis(diethylsulfide)platinum(II)trans-Dichlorobis(diethylsulfide)platinum(II)
Appearance Yellow, crystalline solidPale yellow to white, crystalline solid
Melting Point Approximately 105-108 °CHigher melting point than the cis isomer
Solubility More soluble in polar solventsMore soluble in non-polar solvents
Infrared (IR) Spectroscopy Two Pt-Cl stretching bandsOne Pt-Cl stretching band (due to higher symmetry)
¹⁹⁵Pt NMR Spectroscopy Distinct chemical shiftDifferent chemical shift from the cis isomer

Visualization of Synthetic Workflow and Molecular Structures

To further elucidate the synthetic process and the resulting molecular geometries, the following diagrams are provided.

Synthesis_Workflow cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis K2PtCl4 K₂[PtCl₄] in H₂O add_SEt2_cis + 2 (C₂H₅)₂S K2PtCl4->add_SEt2_cis cis_product cis-[PtCl₂((C₂H₅)₂S)₂] (Yellow Precipitate) add_SEt2_cis->cis_product dimer [PtCl₂(SEt₂)]₂ (Chloro-bridged Dimer) add_SEt2_trans + excess (C₂H₅)₂S dimer->add_SEt2_trans trans_product trans-[PtCl₂((C₂H₅)₂S)₂] add_SEt2_trans->trans_product

Caption: Synthetic pathways for cis- and trans-Dichlorobis(diethylsulfide)platinum(II).

Caption: Molecular structures of the cis and trans isomers.

Conclusion

The story of cis-Dichlorobis(diethylsulfide)platinum(II) is a testament to the systematic and foundational work that underpins the field of coordination chemistry. While it may not have the therapeutic notoriety of cisplatin, its synthesis and the principles it demonstrates are fundamental to the understanding of platinum chemistry. The detailed synthetic procedures provided by Kauffman and Cowan remain a valuable resource for chemists, offering a tangible link to the historical development of this fascinating area of science. This guide serves to preserve and disseminate this knowledge, empowering a new generation of researchers to build upon the work of those who came before them.

References

  • Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin. Journal of Chemical Education, 83(5), 728. [Link]

  • Kauffman, G. B., & Cowan, D. O. (1963). cis- and trans-Dichlorobis(diethylsulfide)platinum(II). In Inorganic Syntheses (Vol. 7, pp. 241-242). McGraw-Hill.
  • U.S. Patent No. 4,335,087. (1982). Process for preparing cis-Pt(NH₃)₂Cl₂.

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cis-Dichlorobis(diethylsulfide)platinum(II): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of cis-dichlorobis(diethylsulfide)platinum(II) (CAS Number: 15442-57-6), a versatile square planar complex of platinum(II). This document is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, catalysis, and drug development. It delves into the core physicochemical properties, synthesis considerations, and significant applications of this compound, with a particular focus on its established role as a highly effective catalyst in hydrosilylation reactions and its potential as a precursor in the synthesis of novel organoplatinum compounds for medicinal chemistry. While detailed experimental spectroscopic and crystallographic data for this specific compound are not widely available in the public domain, this guide synthesizes the existing knowledge to provide a robust framework for its understanding and utilization.

Introduction: Unveiling a Key Platinum(II) Complex

cis-Dichlorobis(diethylsulfide)platinum(II) is a coordination compound that has garnered significant interest due to its catalytic prowess, particularly in the realm of silicone chemistry.[1][2] As a member of the broader class of platinum(II) complexes, it also holds potential as a building block for the synthesis of new therapeutic agents, leveraging the well-established anticancer properties of platinum-based drugs.[3] This guide aims to provide an in-depth understanding of its fundamental characteristics and applications, empowering researchers to harness its properties for their specific needs.

The square planar geometry of this d⁸ metal complex, with two chloride ligands and two diethyl sulfide ligands in a cis-arrangement, is central to its reactivity and catalytic activity. The diethyl sulfide ligands, while stabilizing the platinum center, can be displaced under certain conditions, opening up coordination sites for catalytic transformations or further functionalization.

Physicochemical Properties: A Snapshot of the Core Compound

cis-Dichlorobis(diethylsulfide)platinum(II) is typically a yellow crystalline powder.[4] Its solubility in various organic solvents facilitates its use in a range of reaction conditions. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
CAS Number 15442-57-6
Molecular Formula C₈H₂₀Cl₂PtS₂[5]
Molecular Weight 446.36 g/mol
Appearance Yellow powder or crystals[4]
Melting Point 105-108 °C[4][6]
Solubility Soluble in acetone, alcohol, ethyl acetate, and benzene.[7]
EINECS Number 239-454-1[5]

Synthesis and Reactivity: The Gateway to Application

One of the key reactive features of this complex is its utility as a precursor for a variety of organoplatinum(II) derivatives. The chloride and diethyl sulfide ligands can be substituted by other ligands, such as amines, phosphines, or organic moieties, to generate a diverse array of new platinum compounds with tailored electronic and steric properties.

Catalytic Applications: The Hydrosilylation Powerhouse

The primary and most well-documented application of cis-dichlorobis(diethylsulfide)platinum(II) is as a highly active and efficient catalyst for hydrosilylation reactions.[2][4] This process, which involves the addition of a silicon-hydride bond across an unsaturated bond (typically a carbon-carbon double or triple bond), is of paramount importance in the silicone industry for the production of a vast range of materials, including elastomers, adhesives, and coatings.

The Chalk-Harrod Mechanism: A Foundational Understanding

The catalytic cycle for platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism. This mechanism provides a framework for understanding the key steps involved in the formation of the desired organosilicon product.

Chalk_Harrod_Mechanism PtL2 [Pt(II)] Catalyst Precursor cis-[PtCl₂(Et₂S)₂] Pt0 Active Pt(0) Species PtL2->Pt0 Activation OxAdd Oxidative Addition (Si-H activation) Pt0->OxAdd R₃SiH Coord Olefin Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert Reduct Reductive Elimination Insert->Reduct Reduct->Pt0 Product Hydrosilylation Product (R₃Si-Alkene) Reduct->Product Pt_Drug_Action Pt_Precursor cis-[PtCl₂(Et₂S)₂] (Precursor) Pt_Drug Bioactive Pt(II) Complex [Pt(L)₂(X)₂] Pt_Precursor->Pt_Drug Synthesis Cell_Uptake Cellular Uptake Pt_Drug->Cell_Uptake Activation Ligand Exchange (e.g., with amines) Aquation Aquation (Cl⁻ replaced by H₂O) Cell_Uptake->Aquation DNA_Binding DNA Adduct Formation Aquation->DNA_Binding Apoptosis Apoptosis DNA_Binding->Apoptosis

Sources

Navigating the Synthesis and Handling of cis-Dichlorobis(diethylsulfide)platinum(II): A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the nuanced world of catalysis and drug development, organometallic complexes are both powerful tools and formidable challenges. Among these, cis-Dichlorobis(diethylsulfide)platinum(II) stands as a significant precursor and catalyst, particularly in hydrosilylation reactions and as a starting material for novel platinum-based therapeutics.[1] Its effective and safe utilization, however, demands a comprehensive understanding of its properties and associated hazards. This guide moves beyond a standard safety data sheet to provide an in-depth, field-proven perspective on the safe handling, storage, and emergency management of this compound, grounded in the principles of chemical causality and self-validating laboratory protocols.

Compound Profile and Core Physicochemical Properties

cis-Dichlorobis(diethylsulfide)platinum(II) is a yellow crystalline powder or solid.[2][3] A clear understanding of its fundamental properties is the bedrock of its safe handling.

PropertyValueSource
Chemical Formula C8H20Cl2PtS2[4]
Molecular Weight 446.36 g/mol [4]
CAS Number 15442-57-6[4]
Appearance Yellow powder or crystals[2][3]
Melting Point 105 °C (literature)[4]
Solubility Slightly soluble[1]

Hazard Identification and Toxicological Insights: The "Why" Behind the Precautions

While a standard Safety Data Sheet (SDS) will list hazards, a deeper understanding of the underlying toxicology of platinum compounds is crucial for the research scientist. The primary hazards associated with cis-Dichlorobis(diethylsulfide)platinum(II) are irritation to the skin, eyes, and respiratory system.[5][6]

The Causality of Platinum-Induced Toxicity:

Platinum compounds, particularly in their soluble forms, are recognized sensitizers.[5] This means that initial exposure may not elicit a severe reaction, but subsequent exposures, even at lower concentrations, can lead to a significant allergic response. This sensitization is a key driver for the stringent handling protocols recommended. The primary toxicological concerns with platinum compounds include:

  • Respiratory Sensitization: Inhalation of dust or aerosols can lead to allergic reactions in the respiratory tract, manifesting as asthma-like symptoms.[7] This is a critical consideration when handling the powdered form of the compound.

  • Dermal and Ocular Irritation: Direct contact can cause significant irritation. Prolonged or repeated skin contact can lead to allergic contact dermatitis.

It is this potential for sensitization and the known systemic effects of related platinum compounds that necessitate a conservative and meticulous approach to handling, even in a research setting.

Occupational Exposure Limits: A Guideline for a Safe Workspace

Currently, there is no specific Occupational Exposure Limit (OEL) established for cis-Dichlorobis(diethylsulfide)platinum(II). In the absence of compound-specific data, it is prudent to adhere to the established limits for soluble platinum salts. Both the National Institute for Occupational Safety and Health (NIOSH) and the American Conference of Governmental Industrial Hygienists (ACGIH) have set stringent limits for these compounds, reflecting their potential for respiratory sensitization.

OrganizationExposure Limit (as Pt)Notes
NIOSH 0.002 mg/m³ (REL)Recommended Exposure Limit
ACGIH 0.002 mg/m³ (TLV)Threshold Limit Value[8]

These extremely low limits underscore the necessity of engineering controls and rigorous personal protective equipment protocols to minimize inhalation exposure.

Self-Validating Protocols for Safe Handling and Use

The following protocols are designed to be self-validating, meaning they incorporate practices that inherently minimize risk and provide immediate feedback on their effectiveness (e.g., absence of contamination, no adverse reactions).

Engineering Controls: The First Line of Defense

All manipulations of cis-Dichlorobis(diethylsulfide)platinum(II) should be conducted in a certified chemical fume hood. The rationale is twofold: to protect the user from inhaling potentially harmful dust and to protect the compound from atmospheric moisture, which could affect its reactivity in sensitive applications.

Caption: Workflow for Handling in a Chemical Fume Hood.

Personal Protective Equipment (PPE): Essential Barriers

The choice of PPE is not merely a checklist item but a critical barrier based on the known hazards of the compound.

  • Gloves: Nitrile gloves are a minimum requirement. Given the lack of specific breakthrough data for this compound, it is recommended to double-glove, especially during prolonged handling.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For operations that may generate significant dust, such as weighing large quantities or cleaning up spills, a NIOSH-approved respirator with a particulate filter (N95 or better) is essential.

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Place a weigh boat on an analytical balance.

  • Aliquotting: Carefully transfer the desired amount of cis-Dichlorobis(diethylsulfide)platinum(II) to the weigh boat using a clean spatula. Avoid creating dust.

  • Dissolution: Add the appropriate solvent to the reaction vessel. Slowly add the weighed compound to the solvent with stirring to ensure dissolution.

  • Cleaning: Immediately decontaminate the spatula and weigh boat with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Storage and Stability: Preserving Compound Integrity

cis-Dichlorobis(diethylsulfide)platinum(II) should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: A Plan for the Unexpected

Spill Response

In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.

Sources

Methodological & Application

Application Notes and Protocols: cis-Dichlorobis(diethylsulfide)platinum(II) as a High-Efficacy Hydrosilylation Pre-catalyst

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

Abstract

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and polymer science, enabling the synthesis of a vast array of functionalized silanes and silicone materials.[1][2] While numerous transition metal complexes can catalyze this transformation, platinum-based systems remain the most robust and widely utilized in both laboratory and industrial settings.[1][3] This document provides a detailed guide to the application of cis-Dichlorobis(diethylsulfide)platinum(II), a highly effective and stable Pt(II) pre-catalyst. We will explore the mechanistic underpinnings of its catalytic activity, its advantages over other systems, and provide detailed, field-tested protocols for its use in synthetic applications, targeting researchers, scientists, and professionals in drug development and materials science.

Catalyst Profile and Physicochemical Properties

cis-Dichlorobis(diethylsulfide)platinum(II) is an air-stable, solid Pt(II) complex that serves as an excellent pre-catalyst for hydrosilylation reactions.[4][5] Its primary advantage lies in the controlled generation of the active Pt(0) catalytic species in situ, a process initiated by the reaction conditions. The diethyl sulfide ligands provide a balance of stability for storage and sufficient lability for activation.

PropertyValueReference
Chemical Formula C₈H₂₀Cl₂PtS₂[6]
Molecular Weight 446.36 g/mol [7]
Appearance Yellow powder or crystals[8]
CAS Number 15442-57-6[6][7]
Melting Point 105 °C (lit.)[7]
Solubility Soluble in acetone, alcohol, ethyl acetate, benzene[9]

The Catalytic Mechanism: A Guided Tour

The efficacy of platinum catalysts in hydrosilylation is classically explained by the Chalk-Harrod mechanism .[1][10][11] This mechanism delineates the catalytic cycle that transforms a stable Pt(II) pre-catalyst into a catalytically active Pt(0) species, which then orchestrates the formation of the C-Si bond.

The cis-Dichlorobis(diethylsulfide)platinum(II) complex does not directly enter the catalytic cycle. It first undergoes a reduction to a Pt(0) species in the presence of the hydrosilane reagent. This active Pt(0) complex is the true catalyst. The subsequent steps are as follows:

  • Oxidative Addition: The hydrosilane (R₃Si-H) oxidatively adds to the Pt(0) center, forming a Pt(II) intermediate containing both hydride (Pt-H) and silyl (Pt-SiR₃) ligands.[11]

  • Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum center.[10]

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is a crucial step that typically proceeds in an anti-Markovnikov fashion for terminal alkenes, placing the silicon atom at the terminal carbon.[1]

  • Reductive Elimination: The final product, an alkylsilane, is released from the platinum center through reductive elimination, regenerating the active Pt(0) catalyst, which can then begin a new cycle.[10][11]

While a "modified" Chalk-Harrod mechanism exists, involving the insertion of the alkene into the Pt-Si bond, theoretical and experimental studies show the classic Chalk-Harrod pathway is strongly favored for platinum-catalyzed systems.[11][12][13]

Chalk_Harrod_Mechanism cluster_main Chalk-Harrod Mechanism cluster_precat Pre-catalyst Activation Pt0 Active Catalyst [LₙPt(0)] PtH_SiR3 Oxidative Adduct [LₙPt(H)(SiR₃)] Pt0->PtH_SiR3 Oxidative Addition (+ R₃SiH) PtH_SiR3_Alkene Alkene Complex [LₙPt(H)(SiR₃)(R'CH=CH₂)] PtH_SiR3->PtH_SiR3_Alkene Alkene Coordination Pt_Alkyl_SiR3 Insertion Product [LₙPt(CH₂CH₂R')(SiR₃)] PtH_SiR3_Alkene->Pt_Alkyl_SiR3 Migratory Insertion Pt_Alkyl_SiR3->Pt0 Reductive Elimination (+ R₃SiCH₂CH₂R') PreCat Pre-catalyst [(Et₂S)₂PtCl₂] PreCat->Pt0 Reduction (+ R₃SiH)

Caption: The Chalk-Harrod catalytic cycle for hydrosilylation.

The use of thioether ligands, as in cis-Dichlorobis(diethylsulfide)platinum(II), is particularly advantageous. These ligands help prevent the agglomeration of the active Pt(0) species into inactive platinum black or colloids, a common deactivation pathway that can also catalyze undesirable side reactions like olefin isomerization.[10][14] This leads to higher reaction rates and cleaner product profiles.[14]

Experimental Protocols

Safety and Handling Precautions

cis-Dichlorobis(diethylsulfide)platinum(II) is a hazardous substance and must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7] When handling the solid powder, use a dust mask or work in a ventilated hood to avoid inhalation.[7]

  • Handling: Avoid contact with skin and eyes. Causes skin and serious eye irritation. May cause respiratory irritation.[15] Handle in a well-ventilated area or fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

General Protocol for Hydrosilylation of a Terminal Alkene

This protocol provides a general method for the hydrosilylation of 1-octene with triethoxysilane. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from hydrolyzing the silane and to ensure catalyst longevity.

Materials and Equipment:

  • cis-Dichlorobis(diethylsulfide)platinum(II)

  • 1-Octene (freshly distilled or passed through alumina)

  • Triethoxysilane (freshly distilled)

  • Anhydrous toluene (or other suitable solvent like THF)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

Step-by-Step Procedure:

  • Catalyst Stock Solution (Optional but Recommended): For accurate dispensing of small catalyst quantities, prepare a stock solution. For example, dissolve 4.5 mg of cis-Dichlorobis(diethylsulfide)platinum(II) (0.01 mmol) in 10.0 mL of anhydrous toluene. This creates a 1.0 mM solution.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-octene (e.g., 1.12 g, 10.0 mmol, 1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene (e.g., 20 mL) via syringe.

  • Inerting: Seal the flask and purge with inert gas for 5-10 minutes while stirring.

  • Catalyst Addition: Using a syringe, add the desired amount of catalyst. For a 10 ppm loading (0.001 mol%), add 100 µL of the 1.0 mM stock solution. Efficient reactions have been reported with catalyst loadings in the ppm range.[4]

  • Silane Addition: Slowly add triethoxysilane (e.g., 1.81 g, 11.0 mmol, 1.1 equivalents) dropwise via syringe to the stirring solution. A slight excess of the silane is often used to ensure complete consumption of the alkene.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC (staining with potassium permanganate to visualize the alkene) or by taking aliquots for GC or ¹H NMR analysis (observing the disappearance of olefinic protons).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure triethoxy(octyl)silane.

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Alkene, Solvent) start->setup inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert catalyst 3. Add Catalyst Solution inert->catalyst silane 4. Add Hydrosilane (Dropwise) catalyst->silane react 5. React & Monitor (Stir at RT or Heat) silane->react workup 6. Quench & Evaporate react->workup purify 7. Purify Product (Distillation/Chromatography) workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for hydrosilylation.

Optimization and Troubleshooting

The efficiency of the hydrosilylation can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.

Parameter / IssueRecommended Action & Rationale
Catalyst Loading Start with low ppm loadings (1-100 ppm). Pt(II)-thioether complexes are highly active.[4] Increasing loading may be necessary for challenging substrates but can also lead to side reactions.
Low Conversion Cause: Insufficient catalyst, low temperature, or deactivated catalyst. Solution: Increase reaction temperature. Add a fresh portion of catalyst. Ensure all reagents and solvents are anhydrous and oxygen-free.
Isomerization of Alkene Cause: A common side reaction, often catalyzed by platinum colloids.[10] Solution: Use the minimum effective catalyst loading and temperature. The thioether ligands help suppress this, but it can still occur.
Formation of Byproducts Cause: Dehydrogenative silylation or other side reactions.[10] Solution: Re-evaluate solvent and temperature. A less polar solvent may be beneficial. Ensure strict inert atmosphere conditions.
Reaction Inhibition Cause: Substrates containing functional groups that can poison the catalyst (e.g., unprotected amines, thiols). Solution: Protect interfering functional groups before the hydrosilylation step. Some specialized catalysts show resistance to sulfur poisoning.[16]

Conclusion

cis-Dichlorobis(diethylsulfide)platinum(II) is a robust, reliable, and highly efficient pre-catalyst for a wide range of hydrosilylation reactions. Its stability, ease of handling, and ability to operate at low catalyst loadings make it an excellent choice for both small-scale synthesis and larger-scale applications. By understanding the underlying Chalk-Harrod mechanism and adhering to the detailed protocols and safety guidelines presented, researchers can effectively leverage this catalyst to achieve clean and high-yielding synthesis of valuable organosilicon compounds.

References

  • Egorov, M., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel), 12(9), 2174. [Link]

  • Wikipedia. (n.d.). Hydrosilylation. [Link]

  • Sakaki, S., et al. (1997). Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism or Modified Chalk−Harrod Mechanism. Organometallics, 16(26), 5833–5844. [Link]

  • ResearchGate. (n.d.). Chalk–Harrod mechanism and modified Chalk–Harrod mechanism for the hydrosilylation of alkenes. [Link]

  • Sakaki, S., et al. (2001). Why Does the Rhodium-Catalyzed Hydrosilylation of Alkenes Take Place through a Modified Chalk−Harrod Mechanism? A Theoretical Study. Organometallics, 20(6), 1016–1026. [Link]

  • Ananikov, V. P. (2017). Platinum catalysts for hydrosilylation reactions. ResearchGate. [Link]

  • Corma, A., & Biasi, P. D. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. [Link]

  • Zhang, Z., et al. (2013). Theoretical Study of Rhodium- Catalyzed Hydrosilylation of Ketones: Chalk-Harrod vs. Modified Chalk. Dalton Transactions. [Link]

  • Rebreyend, C., et al. (2015). Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings. Chemical Communications, 51(63), 12542-12544. [Link]

  • ResearchGate. (n.d.). Scheme 3. Modified Chalk-Harrod mechanism. [Link]

  • Newsil. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II). [Link]

  • Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics. [Link]

  • Betely. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk. [Link]

  • Lewis, L. N., et al. (1995). Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. Journal of Molecular Catalysis A: Chemical, 95(1), 69-74. [Link]

  • MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

  • Google Patents. (n.d.).

Sources

Application Notes and Protocols: The Role of cis-Dichlorobis(diethylsulfide)platinum(II) in Silicone Cross-linking

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals involved in silicone elastomer formulation and application.

Introduction: A Catalyst's Precision in Polymer Chemistry

The cross-linking of silicone polymers is a cornerstone of advanced materials science, enabling the creation of biocompatible, durable, and versatile elastomers for a multitude of high-stakes applications, from medical implants to sophisticated electronics. At the heart of many of these curing processes lies a crucial chemical transformation: platinum-catalyzed hydrosilylation. This document provides a detailed exploration of the mechanism and practical application of a specific, highly effective catalyst, cis-Dichlorobis(diethylsulfide)platinum(II), in the cross-linking of silicone elastomers. We will delve into the mechanistic underpinnings of its catalytic activity and provide robust protocols for its successful implementation in a research and development setting.

Part 1: The Core Mechanism - Unraveling Platinum-Catalyzed Hydrosilylation

The curing of addition-cure silicones is fundamentally an elegant chemical reaction where a platinum complex catalyzes the addition of a silicon-hydride (Si-H) bond across a vinyl (Si-CH=CH₂) functional group.[1][2] This reaction, known as hydrosilylation, forms a stable ethyl bridge (Si-CH₂-CH₂-Si) between polymer chains, creating the three-dimensional network that gives the silicone its elastomeric properties.[3] Unlike peroxide-based curing systems, platinum-catalyzed addition curing produces no by-products, ensuring a high-purity final material with minimal shrinkage.[3]

The catalytic cycle for this transformation is widely understood through the lens of the Chalk-Harrod mechanism .[4] This mechanism delineates a series of steps that the platinum catalyst undergoes to facilitate the cross-linking reaction:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the silicon-hydride (Si-H) bond from the cross-linking agent to the platinum(0) center. This step is crucial as it activates the hydride for subsequent reaction.

  • Olefin Coordination and Insertion: The vinyl group of the silicone polymer then coordinates to the platinum complex. This is followed by the migratory insertion of the coordinated vinyl group into the platinum-hydride bond. Recent studies suggest that this insertion step, rather than the final reductive elimination, may be the rate-limiting step in the reaction.[5]

  • Reductive Elimination: The final step is the reductive elimination of the newly formed alkyl-silyl group, which constitutes the carbon-silicon cross-link. This step regenerates the platinum(0) catalyst, allowing it to participate in another catalytic cycle.

Caption: A diagram of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

The cis-Dichlorobis(diethylsulfide)platinum(II) complex serves as a precursor to the active catalytic species. The diethylsulfide ligands play a significant role in the catalyst's performance. While sulfur compounds are generally known to be potent inhibitors of platinum catalysts, the coordinated sulfide ligands in this complex can offer a stabilizing effect, preventing the premature agglomeration of platinum into inactive colloids.[4] This can lead to enhanced catalytic activity compared to systems where such stabilization is absent. However, it is crucial to recognize that external sources of sulfur-containing compounds will act as poisons to the catalyst, leading to incomplete cure or total inhibition.

Part 2: Application Protocols for Silicone Elastomer Formulation

The successful formulation of a platinum-cured silicone elastomer requires careful attention to the purity of the reagents, precise measurement of the components, and a controlled curing environment. The following protocols provide a framework for utilizing cis-Dichlorobis(diethylsulfide)platinum(II) in this process.

Preparation of the Platinum Catalyst Stock Solution

cis-Dichlorobis(diethylsulfide)platinum(II) is a solid material that must be dissolved in a suitable solvent before being incorporated into the silicone formulation.[5][6]

Materials:

  • cis-Dichlorobis(diethylsulfide)platinum(II) (CAS No. 15442-57-6)

  • Anhydrous xylene or other suitable non-polar, aprotic solvent

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Protocol:

  • Accurately weigh the desired amount of cis-Dichlorobis(diethylsulfide)platinum(II) and transfer it to a clean, dry volumetric flask.

  • Add a small amount of the chosen solvent to the flask and swirl to begin the dissolution process.

  • Place the flask on a magnetic stirrer and stir until the catalyst is completely dissolved. Gentle warming may be applied to facilitate dissolution, but care should be taken to avoid overheating, which could lead to solvent loss or catalyst degradation.

  • Once fully dissolved, dilute the solution to the final volume with the solvent and mix thoroughly.

  • Store the catalyst stock solution in a tightly sealed, amber glass bottle to protect it from light and moisture.

Table 1: Example Catalyst Stock Solution Preparation

ComponentAmount
cis-Dichlorobis(diethylsulfide)platinum(II)1.0 g
Anhydrous Xylene100 mL
Resulting Platinum Concentration ~4.3 mg Pt/mL
Formulation and Curing of the Silicone Elastomer

The following is a general protocol for the formulation of a two-part, addition-cure silicone elastomer. The precise ratio of the vinyl-functional polymer to the hydride-functional crosslinker will depend on the specific properties desired in the final elastomer and should be determined empirically.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS) (Part A base)

  • Hydride-functional crosslinker (e.g., polymethylhydrosiloxane) (Part B)

  • Platinum catalyst stock solution

  • Inhibitor (optional, for extending pot life, e.g., 2-methyl-3-butyn-2-ol)

  • Planetary mixer or other suitable mixing equipment

  • Vacuum chamber

  • Curing oven

Protocol:

  • Component Preparation: In a clean mixing vessel, accurately weigh the required amounts of the vinyl-terminated PDMS (Part A) and the hydride-functional crosslinker (Part B). A common starting point is a slight molar excess of hydride groups to vinyl groups.

  • Catalyst Addition: Add the prepared platinum catalyst stock solution to Part A and mix thoroughly until the catalyst is homogeneously dispersed. The final platinum concentration in the total formulation is typically in the range of 5-20 ppm.

  • Inhibitor Addition (Optional): If a longer working time (pot life) is required, an inhibitor can be added to Part A after the catalyst. The amount of inhibitor will depend on the desired pot life and the curing temperature.

  • Mixing: Combine the catalyzed Part A with Part B in the planetary mixer and mix thoroughly. The mixing time should be sufficient to ensure a homogeneous mixture but not so long as to generate excessive heat, which could prematurely initiate curing.

  • Degassing: Immediately after mixing, place the formulation in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles. The formulation should be observed closely, as it may foam before the bubbles dissipate.

  • Curing: Pour the degassed mixture into the desired mold or onto a substrate and place it in a preheated oven. The curing temperature and time will depend on the catalyst concentration, the presence of an inhibitor, and the thickness of the part. Typical curing schedules range from 30 minutes at 150°C to several hours at lower temperatures.

G Start Start Prep_Catalyst Prepare Catalyst Stock Solution Start->Prep_Catalyst Weigh_Components Weigh Part A (Vinyl PDMS) and Part B (Hydride Crosslinker) Prep_Catalyst->Weigh_Components Add_Catalyst Add Catalyst Solution to Part A Weigh_Components->Add_Catalyst Add_Inhibitor Add Inhibitor (Optional) to Part A Add_Catalyst->Add_Inhibitor Mix_Parts Mix Part A and Part B Add_Inhibitor->Mix_Parts Degas Degas Mixture in Vacuum Chamber Mix_Parts->Degas Cure Cure in Oven Degas->Cure End End Cure->End caption Fig. 2: Workflow for Silicone Elastomer Formulation.

Caption: A flowchart illustrating the key steps in formulating a platinum-cured silicone elastomer.

Part 3: Critical Considerations and Troubleshooting

Cure Inhibition: Platinum catalysts are highly susceptible to poisoning by certain chemical compounds.[7] It is imperative that all materials and equipment that come into contact with the uncured silicone are free of these inhibitors. Common inhibitors include:

  • Sulfur compounds: Natural and synthetic rubbers, some organic plasticizers.

  • Nitrogen compounds: Amines, amides, and nitriles.

  • Organotin compounds: Catalysts used in some condensation-cure silicones.

  • Phosphorus and arsenic compounds.

Pot Life and Cure Rate: The working time (pot life) and the rate of cure are inversely related and can be controlled by:

  • Catalyst Concentration: Higher concentrations lead to faster cures and shorter pot lives.

  • Inhibitor Concentration: The addition of an inhibitor can significantly extend the pot life at room temperature without drastically increasing the cure time at elevated temperatures.

  • Temperature: Higher temperatures accelerate the cure rate.

Substrate Compatibility: When molding or casting the silicone elastomer, ensure that the mold material is compatible and will not inhibit the cure. Materials such as tin-cured silicone molds or sulfur-containing clay models should be avoided.

Conclusion

cis-Dichlorobis(diethylsulfide)platinum(II) is a highly effective catalyst for the cross-linking of silicone elastomers via hydrosilylation. A thorough understanding of the underlying catalytic mechanism, coupled with meticulous attention to formulation and processing conditions, is essential for achieving a final product with the desired physical and chemical properties. By following the protocols and considering the critical factors outlined in these application notes, researchers and developers can confidently leverage this catalyst to create high-performance silicone materials for a wide range of demanding applications.

References

  • Kung, M. C., & Kung, H. H. (2011). Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins.
  • Herres-Pawlis, S., & Kza, S. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Accounts of Chemical Research, 49(10), 2246-2255.
  • Newsil. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II). Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 15). How Does PDMS Crosslinking Work? [Video]. YouTube. [Link]

  • Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from [Link]

  • SIMTEC. (2015, June 4). Silicone Rubber Platinum-Based Catalysts. Retrieved from [Link]

  • Mosites Rubber Company. (n.d.). Crosslinking - Silicone Curing Process. Retrieved from [Link]

  • Dow. (n.d.). FAQ: Platinum Catalyzed Silicone Inhibitors. Retrieved from [Link]

  • ResinLab. (n.d.). Silicone Addition Cure Inhibition. Retrieved from [Link]

  • TECHSiL Ltd. (2023, July 14). A Technical Guide to Cure Inhibition. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging cis-Dichlorobis(diethylsulfide)platinum(II) as a Precursor for Novel Platinum Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of a Sulfide Precursor

In the quest for novel platinum-based therapeutics, catalysts, and materials, the choice of the starting material is a critical determinant of synthetic efficiency, purity, and accessibility of the desired molecular architecture. While classical precursors like potassium tetrachloroplatinate(II) (K₂PtCl₄) are foundational, they often necessitate multi-step syntheses to achieve specific cis-geometries with labile leaving groups. cis-Dichlorobis(diethylsulfide)platinum(II), cis-[PtCl₂(SEt₂)₂], emerges as a highly strategic precursor for researchers aiming to synthesize a diverse array of cis-platinum(II) complexes.

The diethylsulfide ligands in cis-[PtCl₂(SEt₂)₂] are sufficiently labile to be displaced by a variety of nucleophiles, particularly nitrogen-donor ligands, under relatively mild conditions. This lability, coupled with the pre-defined cis-geometry of the chloride ligands, provides a direct and stereospecific pathway to target molecules, circumventing the formation of challenging isomeric mixtures. This application guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for utilizing cis-[PtCl₂(SEt₂)₂] as a versatile entry point to novel platinum(II) coordination compounds.

PART I: Foundational Knowledge and Safety

Physicochemical Properties of the Precursor

cis-Dichlorobis(diethylsulfide)platinum(II) is a yellow crystalline solid. A summary of its key properties is provided below.

PropertyValueReference(s)
Chemical Formula [(C₂H₅)₂S]₂PtCl₂
Molecular Weight 446.36 g/mol
CAS Number 15442-57-6
Appearance Yellow powder or crystals[1]
Melting Point 105 °C
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), acetone, benzene.[2]
The Underlying Chemistry: Ligand Substitution

The utility of cis-[PtCl₂(SEt₂)₂] is rooted in the principles of ligand substitution chemistry at square planar d⁸ metal centers, such as Pt(II). These reactions predominantly proceed via an associative mechanism .[3]

Associative_Mechanism Reactant cis-[PtCl₂(SEt₂)₂] (Square Planar) TS [PtCl₂(SEt₂)₂(N^N)] (Trigonal Bipyramidal Transition State) Reactant->TS + (N^N) Product cis-[PtCl₂(N^N)] (Square Planar) TS->Product - 2 SEt₂ Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Prep_Pt Dissolve cis-[PtCl₂(SEt₂)₂] in anhydrous DCM React Add ligand solution dropwise to Pt solution at RT Prep_Pt->React Prep_Ligand Dissolve dtbpy ligand in anhydrous DCM Prep_Ligand->React Stir Stir for 2-4 hours React->Stir Concentrate Reduce volume via rotary evaporation Stir->Concentrate Precipitate Add cold ether/hexanes to precipitate product Concentrate->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash with cold ether Filter->Wash Dry Dry under high vacuum Wash->Dry Final_Product Final_Product Dry->Final_Product cis-[Pt(dtbpy)Cl₂]

Sources

The Cornerstone Precursor: A Guide to cis-Dichlorobis(diethylsulfide)platinum(II) in Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of a Versatile Precursor

In the landscape of cancer chemotherapy, platinum-based drugs remain a pillar of treatment regimens for a variety of solid tumors, including testicular, ovarian, and lung cancers.[1][2] The discovery of cisplatin's bioactivity was a watershed moment, but its synthesis and the development of subsequent generations of drugs like carboplatin and oxaliplatin have necessitated robust and reliable synthetic routes. While potassium tetrachloroplatinate (K₂[PtCl₄]) is a common starting material, its use can sometimes lead to the formation of undesired byproducts like Magnus's green salt.[3]

This guide focuses on a strategically advantageous alternative: cis-Dichlorobis(diethylsulfide)platinum(II), [cis-PtCl₂(Et₂S)₂] . This precursor offers significant benefits, including excellent solubility in organic solvents, enhanced stability, and the ability to facilitate clean, high-yield ligand exchange reactions. The diethyl sulfide (Et₂S) ligands are sufficiently labile to be displaced by incoming nucleophiles like ammonia, yet stable enough to allow for controlled, stepwise synthesis, providing a superior method for producing isomerically pure platinum(II) cores. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and the underlying chemical principles for leveraging this key intermediate in the synthesis of platinum-based anticancer agents.

Section 1: Physicochemical Properties and Rationale for Use

The utility of cis-[PtCl₂(Et₂S)₂] as a precursor is grounded in its distinct chemical properties, which offer precise control over the synthesis of cis-configured platinum complexes. The cis geometry is critical, as the corresponding trans isomers are generally biologically inactive.[4]

Causality Behind Precursor Choice: The Pt-S bond in the diethyl sulfide ligand is strong enough to render the complex stable for handling and storage but is susceptible to nucleophilic attack by stronger ligands like ammonia (NH₃) or various amines. This controlled lability is the cornerstone of its application. The substitution reaction proceeds via an associative mechanism, typical for square planar d⁸ metal complexes like Pt(II).[5][6] The choice of this precursor effectively circumvents some of the equilibrium and byproduct issues associated with purely aqueous synthesis routes starting from K₂[PtCl₄].

PropertyValueSignificance in Synthesis
Molecular Formula C₈H₂₀Cl₂PtS₂Defines stoichiometry for reactions.
Molecular Weight 446.36 g/mol Essential for calculating molar quantities.
Appearance Yellow crystalline solidVisual confirmation of the starting material.
Melting Point ~105-108 °CIndicator of purity.[7][8]
Solubility Soluble in many organic solvents (e.g., DMF, Chloroform)Allows for non-aqueous reaction conditions, minimizing aquation side reactions.[9]
Platinum Content ~43.6%Key parameter for assay and yield calculations.[10]

Section 2: The Core Mechanism: Ligand Substitution and the Trans Effect

The synthesis of cisplatin and its analogues from cis-[PtCl₂(Et₂S)₂] is a classic example of a ligand substitution reaction. The key to ensuring the desired cis product geometry lies in understanding the trans effect , which dictates the lability of a ligand based on the identity of the ligand trans to it.[11]

The established series for the trans effect is approximately: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

In the case of substituting Et₂S with NH₃ on the cis-[PtCl₂(Et₂S)₂] complex, the process is not governed by the trans effect in the same way as building from [PtCl₄]²⁻. Instead, it is a direct substitution of the sulfide ligands by the incoming amine ligands. Since we start with a cis precursor, the geometry is retained. The diethyl sulfide ligands are better leaving groups than chloride, allowing for their selective displacement while the chloro ligands remain coordinated.

Diagram 1: General Synthesis Workflow

This diagram illustrates the high-level workflow from the precursor to a final, characterized active pharmaceutical ingredient (API).

G cluster_0 Synthesis Stage cluster_1 Purification & QC Stage Precursor cis-[PtCl₂(Et₂S)₂] (Starting Material) Reaction Ligand Exchange Reaction (e.g., with NH₃) Precursor->Reaction Add Amine in Solvent Crude Crude Product Precipitation (e.g., cis-[PtCl₂(NH₃)₂]) Reaction->Crude Isolate Solid Purification Recrystallization Crude->Purification Dissolve in hot solvent, cool to crystallize Characterization Analytical Characterization (NMR, IR, HPLC, EA) Purification->Characterization Verify Structure & Purity API Final API Product (Isomerically Pure) Characterization->API

Caption: High-level workflow from precursor to final API.

Section 3: Detailed Application Protocols

Disclaimer: These protocols are intended for use by qualified professionals in a controlled laboratory setting. All operations involving platinum compounds must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of cis-Diamminedichloroplatinum(II) (Cisplatin)

This protocol details the direct synthesis of isomerically pure cisplatin from cis-[PtCl₂(Et₂S)₂]. The use of a non-aqueous solvent like dimethylformamide (DMF) prevents the formation of aqua-complexes and other side products.

Materials & Reagents:

  • cis-Dichlorobis(diethylsulfide)platinum(II) ([cis-PtCl₂(Et₂S)₂])

  • Ammonia (NH₃) solution (e.g., 8 M aqueous solution or anhydrous NH₃ gas)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water, ice-cold

  • Ethanol, absolute

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, condenser, filtration apparatus (Hirsch or Büchner funnel)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of cis-[PtCl₂(Et₂S)₂] (approx. 2.24 mmol) in 20 mL of anhydrous DMF. Stir at room temperature until a clear yellow solution is obtained.

  • Ligand Exchange: To the stirred solution, slowly add a stoichiometric excess of ammonia solution. For an 8 M aqueous NH₃ solution, this corresponds to approximately 1.5 mL (~12 mmol, >4 equivalents). Rationale: A slight excess of the incoming ligand ensures the complete displacement of both diethyl sulfide ligands.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 2-3 hours. A bright yellow precipitate of cisplatin will begin to form as the reaction progresses. The volatile diethyl sulfide byproduct will be evolved; ensure the reaction is conducted in a well-ventilated fume hood.

  • Isolation: After the reaction period, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the yellow solid product by vacuum filtration. Wash the precipitate sequentially with ice-cold deionized water (to remove excess ammonia and DMF), followed by absolute ethanol, and finally diethyl ether (to facilitate drying).

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically >80%.

Diagram 2: Reaction Pathway for Cisplatin Synthesis

This diagram visualizes the molecular transformation during the ligand exchange reaction.

Caption: Ligand exchange from diethyl sulfide to ammine.

Section 4: Product Validation and Characterization

A protocol is only trustworthy if it is self-validating. Rigorous characterization of the final product is mandatory to confirm its identity, purity, and isomeric integrity.

Spectroscopic and Analytical Techniques
TechniqueExpected Result for CisplatinPurpose
FTIR Spectroscopy Pt-N stretching vibrations (~450-500 cm⁻¹), N-H stretching (~3200-3300 cm⁻¹)[1]Confirms the presence of ammine ligands and the absence of S-C bonds from the precursor.
¹⁹⁵Pt NMR Spectroscopy A single resonance at approximately -2095 ppm (relative to [PtCl₆]²⁻)[12]Highly sensitive to the coordination sphere of platinum. A single peak confirms a single species in solution.
¹H NMR Spectroscopy Broad singlet for NH₃ protons.Confirms the presence of the ammine ligands.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak at a specific retention time.Assesses purity and quantifies any potential impurities.[1]
Elemental Analysis Calculated: Cl, 23.6%; Pt, 65.0%. Found values should be within ±0.4%.[12]Confirms the elemental composition and stoichiometry of the synthesized compound.

Section 5: Advanced Synthesis - Pt(IV) Prodrugs

Platinum(IV) complexes are often explored as prodrugs. They are more kinetically inert than their Pt(II) counterparts and are thought to be reduced to the active Pt(II) species in vivo.[13] The cis-[PtCl₂(NH₃)₂] synthesized in Protocol 3.1 can be readily oxidized to a Pt(IV) center.

Protocol 5.1: Synthesis of cis,cis,trans-[Pt(NH₃)₂(Cl)₂(OH)₂]

This protocol describes the oxidation of cisplatin to a key Pt(IV) intermediate.

Materials & Reagents:

  • Cisplatin (cis-[PtCl₂(NH₃)₂])

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Deionized water

Step-by-Step Methodology:

  • Suspension: Suspend 0.5 g of synthesized cisplatin (1.67 mmol) in 10 mL of deionized water.

  • Oxidation: Add 5 mL of 30% H₂O₂ to the suspension. Heat the mixture to 60-70°C with stirring. The yellow solid will gradually dissolve to form a clear, colorless solution.

  • Reaction Completion: Continue heating for 1-2 hours to ensure complete oxidation.

  • Isolation: Cool the solution to room temperature and then reduce the volume under vacuum to approximately 2-3 mL.

  • Precipitation: Cool the concentrated solution in an ice bath. The pale yellow product, cis,cis,trans-[Pt(NH₃)₂(Cl)₂(OH)₂], will precipitate.

  • Washing & Drying: Filter the product, wash with a small amount of ice-cold water, and dry under vacuum. This dihydroxo complex can then be used to synthesize Pt(IV) prodrugs with axial carboxylate ligands.

Section 6: Safety, Handling, and Waste Disposal

CAUTION: Platinum compounds are highly toxic, potent sensitizers, and are considered carcinogenic. Exposure can lead to severe allergic reactions ("platinosis").[4][6]

  • Engineering Controls: Always handle solid platinum compounds and their solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and double nitrile gloves at all times.

  • Waste Disposal: All platinum-containing waste, including filtrates, washings, and contaminated labware, must be collected in a designated, sealed hazardous waste container for professional disposal. Do not discharge into drains.

Section 7: Conclusion

cis-Dichlorobis(diethylsulfide)platinum(II) stands out as a superior precursor for the controlled synthesis of platinum-based anticancer agents. Its favorable solubility and the lability of its sulfide ligands allow for clean, high-yield production of isomerically pure cis-platinum cores, which are fundamental to therapeutic efficacy. The protocols provided herein offer a robust and validated pathway for synthesizing both the foundational drug, cisplatin, and advanced Pt(IV) intermediates, empowering researchers to develop the next generation of platinum chemotherapeutics.

References

  • Nemati Kharat, A., Tamaddoni Jahromi, B., Mohammadifar, E., & Zareyi, J. (2016). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(4), 465-470. [Link]

  • Todd, R. C., & Lippard, S. J. (2009). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. In Platinum and Other Heavy Metal Drugs in Cancer Chemotherapy. Humana Press. Available at: [Link]

  • Kukushkin, V. Y., Oskarsson, Å., Elding, L. I., Farrell, N., Dunham, S., & Lippard, S. J. (1998). Facile Synthesis of Isomerically Pure cis‐Dichlorodiammineplatinum(II), Cisplatin. Inorganic Syntheses, 32, 141–144. [Link]

  • Chakraborty, A., et al. (2017). Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic. Journal of Nuclear Medicine & Radiation Therapy. [Link]

  • Top, S., et al. (2003). Synthesis and preliminary in vitro cytotoxic activity of novel cisplatin and carboplatin analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Simon's Chemiebaukasten. (2024). Synthesis of cis-Platin - a cancer drug. YouTube. [Link]

  • Johnstone, T. C., et al. (2014). Oxidative Halogenation of Cisplatin and Carboplatin: Synthesis, Spectroscopy, and Crystal and Molecular Structures of Pt(IV) Prodrugs. Dalton Transactions. [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). [Link]

  • G. M. W. (2017). Contribution of Cis and Trans-platinum (II) Complexes in Synthetic Drug and Medicinal Chemistry from the view of Coordination Chemistry. MOJ Biorg Org Chem. [Link]

  • Amherst College. (2023). SOP FOR Cisplatin. [Link]

  • Professor Dave Explains. (2023). Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect. YouTube. [Link]

  • Bera, A., et al. (2014). Ligand substitution reaction on a platinum(ii) complex with bio-relevant thiols: kinetics, mechanism and bioactivity in aqueous medium. RSC Advances. [Link]

  • Google Patents. (n.d.).
  • Smirnov, A. S., et al. (2022). α-Diimine Cisplatin Derivatives: Synthesis, Structure, Cyclic Voltammetry and Cytotoxicity. Molecules. [Link]

  • Mi, Q., et al. (2018). The advantages and disadvantages of certain Platinum (II) and Platinum (IV) complexes. ResearchGate. [Link]

  • Johnstone, T. C., Park, G. Y., & Lippard, S. J. (2014). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Neuro-Oncology. [Link]

  • Abu-Surrah, A. S., & Kettunen, M. (2006). Platinum Complexes as Anticancer Agents. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • ResearchGate. (n.d.). cis- and trans-Tetrachlorobis(diethylsulfide)Platinum(IV). [Link]

  • International Platinum Group Metals Association. (n.d.). TOXICITY OF PLATINUM AND PLATINUM COMPOUNDS. [Link]

  • Betely. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthetic Methods for the Preparation of Platinum Anticancer Complexes. [Link]

Sources

cis-Dichlorobis(diethylsulfide)platinum(II) catalyzed synthesis of organosilicon compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Application Note: Platinum-Catalyzed Synthesis of Organosilicon Compounds

Topic: cis-Dichlorobis(diethylsulfide)platinum(II) Catalyzed Synthesis of Organosilicon Compounds

Introduction: The Rising Prominence of Organosilicon Compounds in Advanced Applications

Organosilicon compounds, molecules containing covalent silicon-carbon bonds, are no longer confined to their traditional roles in materials science.[1] A significant shift is underway, with these compounds demonstrating immense potential in the medical and pharmaceutical fields.[2] The strategic replacement of a carbon atom with silicon—a "silicon switch"—can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and cellular uptake.[3][4] This has led to a surge of interest in creating silicon-containing analogues of known drugs and novel bioactive molecules to enhance pharmacokinetic profiles and therapeutic efficacy.[4][5]

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like a carbon-carbon double bond, stands as the most pivotal reaction for creating Si-C linkages and is a cornerstone of the organosilicon industry.[6][7] This atom-efficient process requires a catalyst to proceed, with platinum-based complexes being particularly effective.[6][8] While catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are well-known, cis-dichlorobis(diethylsulfide)platinum(II), a stable Pt(II) complex, offers an efficient and highly active alternative for mediating these crucial transformations.[9][10][11] This application note provides a detailed exploration of the catalytic mechanism, a comprehensive experimental protocol, and a discussion of the practical application of this catalyst system.

The Catalytic Heart: Understanding the Hydrosilylation Mechanism

The efficacy of platinum catalysts in hydrosilylation is generally explained by the Chalk-Harrod mechanism.[6][7] This catalytic cycle provides a foundational understanding of the bond-forming steps and the rationale behind the reaction conditions. The mechanism elegantly illustrates the transformation from simple starting materials to complex organosilicon products.

The cycle typically involves the following key stages:

  • Catalyst Activation (Pre-step): The initial Pt(II) precatalyst, cis-[PtCl₂((C₂H₅)₂S)₂], is believed to be reduced in situ to a catalytically active Pt(0) species by the hydrosilane.

  • Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the Pt(0) center, forming a Pt(II) intermediate containing both hydride (Pt-H) and silyl (Pt-SiR₃) ligands.[7]

  • Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step is often rate-limiting and dictates the regioselectivity of the reaction.[12] For terminal alkenes, this insertion typically occurs in an anti-Markovnikov fashion, placing the silicon atom at the terminal carbon.[7][13]

  • Reductive Elimination: The final step is the reductive elimination of the newly formed alkylsilane product, which regenerates the active Pt(0) catalyst, allowing the cycle to continue.[6]

Chalk_Harrod_Mechanism Chalk-Harrod Mechanism for Hydrosilylation Pt0 Active Catalyst Pt(0)L_n PtH_SiR3 Oxidative Addition Product (H)Pt(II)(SiR₃)L_n Pt0->PtH_SiR3 Oxidative Addition PtH_SiR3_Alkene Alkene Complex (H)Pt(II)(SiR₃)(C₂H₄)L_n PtH_SiR3->PtH_SiR3_Alkene Alkene Coordination Pt_Alkyl_SiR3 Insertion Product (R'CH₂CH₂)Pt(II)(SiR₃)L_n PtH_SiR3_Alkene->Pt_Alkyl_SiR3 Migratory Insertion Pt_Alkyl_SiR3->Pt0 Reductive Elimination product Product R'CH₂CH₂SiR₃ sub R₃SiH alkene R'CH=CH₂

A simplified representation of the Chalk-Harrod catalytic cycle.

Application Protocol: Synthesis of Octyltriethoxysilane

This protocol details a representative hydrosilylation reaction between 1-octene and triethoxysilane, catalyzed by cis-dichlorobis(diethylsulfide)platinum(II).

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.PropertiesSupplier
cis-Dichlorobis(diethylsulfide)platinum(II)C₈H₂₀Cl₂PtS₂446.3615442-57-6Yellow solid, Pt ~43.7%[14]
1-OcteneC₈H₁₆112.21111-66-0Colorless liquidMajor Chemical Supplier
TriethoxysilaneC₆H₁₆O₃Si164.28998-30-1Colorless liquidMajor Chemical Supplier
Anhydrous TolueneC₇H₈92.14108-88-3Dry, <50 ppm H₂OMajor Chemical Supplier
Diethyl Ether(C₂H₅)₂O74.1260-29-7AnhydrousMajor Chemical Supplier
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agentMajor Chemical Supplier
Catalyst Stock Solution Preparation (1000 ppm Pt)

Rationale: Preparing a stock solution allows for accurate and convenient dispensing of the small quantities of catalyst required. Toluene is a common, inert solvent for hydrosilylation.

  • In a clean, dry, nitrogen-flushed vial, weigh 10.0 mg of cis-dichlorobis(diethylsulfide)platinum(II).

  • Add anhydrous toluene via syringe to bring the total volume to 4.37 mL. This provides a solution where 1 mL contains 1 mg of Pt.

  • Cap the vial tightly and swirl gently to dissolve the catalyst completely. Store under an inert atmosphere.

Experimental Workflow: Hydrosilylation

The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation and analysis.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Toluene, 1-Octene, and Triethoxysilane setup->reagents catalyst Add Catalyst Stock Solution (Initiate Reaction) reagents->catalyst reaction Heat and Stir (e.g., 60°C, 4h) catalyst->reaction monitor Monitor Reaction (FTIR for Si-H disappearance) reaction->monitor workup Aqueous Workup & Drying monitor->workup purify Purification (Vacuum Distillation) workup->purify analyze Characterization (NMR, FTIR, MS) purify->analyze end End: Pure Product analyze->end

General workflow for platinum-catalyzed hydrosilylation.
Step-by-Step Synthesis Protocol

Safety First: All operations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[15][16] Platinum compounds can be sensitizers.[17]

  • Reaction Setup: To a 100-mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, add 1-octene (5.61 g, 50.0 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (20 mL) followed by triethoxysilane (8.22 g, 50.0 mmol) via syringe.

  • Catalyst Injection: With vigorous stirring, inject 0.275 mL of the catalyst stock solution (5 ppm Pt loading relative to reactants). An exotherm may be observed.

  • Reaction: Heat the mixture to 60°C using an oil bath and maintain stirring for 4 hours.

  • Monitoring: To monitor the reaction progress, a small aliquot can be withdrawn via syringe and analyzed by FTIR. The disappearance of the characteristic Si-H stretching band (around 2150-2250 cm⁻¹) indicates reaction completion.

  • Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. Wash with deionized water (2 x 20 mL) to remove any water-soluble byproducts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is purified by vacuum distillation to yield octyltriethoxysilane as a clear, colorless liquid.

Product Characterization

The identity and purity of the final product, octyltriethoxysilane, should be confirmed using standard analytical techniques.

TechniqueExpected Result
FTIR Disappearance of Si-H stretch (~2200 cm⁻¹). Appearance of C-H stretches (~2850-2960 cm⁻¹), Si-O-C stretches (~1080-1100 cm⁻¹).[18]
¹H NMR Signals corresponding to the ethyl groups of the ethoxy moieties and the new octyl chain. Absence of vinyl protons from 1-octene.
¹³C NMR Signals corresponding to the eight unique carbons of the octyl group and the two carbons of the ethoxy groups.
Mass Spec. Molecular ion peak or characteristic fragmentation pattern consistent with the product structure.[19]

Safety and Handling of Platinum Catalysts

Finely divided platinum catalysts possess strong catalytic activity and must be handled with care.[20] Although cis-dichlorobis(diethylsulfide)platinum(II) is a stable solid, good laboratory practices are essential.

  • Handling: Always handle platinum compounds in a well-ventilated area or fume hood to avoid inhalation of dust.[16][21]

  • PPE: Wear safety glasses, gloves, and a lab coat.[15]

  • Spills: In case of a spill, sweep up the solid material carefully to minimize dust generation and place it in a suitable container for disposal.[15]

  • Storage: Store the catalyst in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[15]

  • Disposal: Dispose of waste materials and residues in accordance with local, state, and federal regulations.

Conclusion and Outlook

The use of cis-dichlorobis(diethylsulfide)platinum(II) provides a reliable and efficient method for the synthesis of organosilicon compounds via hydrosilylation. The straightforward protocol, coupled with the high activity of the catalyst, makes it a valuable tool for researchers in organic synthesis and materials science. For professionals in drug development, mastering such catalytic systems is paramount. It unlocks the ability to synthesize novel silicon-containing molecules, enabling the exploration of new chemical space and the development of next-generation therapeutics with improved pharmacological properties.[3][22] The continued development of robust catalytic protocols will undoubtedly fuel further innovation in this exciting and rapidly expanding field.

References

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  • T. M. Monz. (2018). Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. mediaTUM. [Source: mediaTUM, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFp4f9IGoiyHr5bIAODk1FH9nezEsZfXoNkMtuTdftqqN2WYEIF3E07ArKxjmnIV9g6ficD_gIZSlXccFP8MrRXsX3tlceENE4ArlNCHJJoMKCYZ3FRizc-gFRZPGPWEsXGK3BoiX-eLo5mouJ]

Sources

Application Notes and Protocols: cis-Dichlorobis(diethylsulfide)platinum(II) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of cis-Dichlorobis(diethylsulfide)platinum(II), [cis-PtCl₂(SEt₂)₂], a highly efficient and stable precatalyst for organic synthesis. Primarily, this document details its prominent role in catalyzing hydrosilylation reactions, a cornerstone of organosilicon chemistry. We will explore the mechanistic underpinnings of its catalytic activity, the unique role of the diethyl sulfide ligands in enhancing catalyst stability and performance, and provide detailed, actionable protocols for its synthesis and application. This guide is intended for researchers, chemists, and process development professionals in academia and industry who require a robust and reliable catalytic system for Si-C bond formation.

Introduction: A Stable and Selective Platinum(II) Precatalyst

cis-Dichlorobis(diethylsulfide)platinum(II) is a square planar Pt(II) coordination complex that has carved out a significant niche in industrial and academic synthesis. While a variety of platinum complexes are known to catalyze hydrosilylation, [cis-PtCl₂(SEt₂)₂] offers a compelling combination of high catalytic activity and practical stability.[1] Unlike some highly active Pt(0) catalysts, such as Karstedt's catalyst, which can be prone to decomposition and formation of inactive platinum colloids (platinum black), the diethyl sulfide ligands in this complex confer notable stability.[2]

The primary application of this complex is in the catalysis of hydrosilylation—the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double bond (C=C) in an olefin. This reaction is of paramount importance in the silicone industry for processes like the curing of silicone rubbers and elastomers, where it facilitates the cross-linking between vinyl-functionalized polysiloxanes and hydride-functionalized polysiloxanes.[1] Its effectiveness in these applications stems from its ability to promote efficient and clean conversion with minimal side reactions.[1]

This document will focus exclusively on its application in hydrosilylation, as extensive research has not revealed significant applications in other major areas of organic synthesis such as cross-coupling or isomerization reactions for this specific complex. Its utility is highly specialized and optimized for Si-H bond additions.

Mechanistic Insights: The Role of the Sulfide Ligand

The catalytic utility of cis-PtCl₂(SEt₂)₂ is predicated on its ability to serve as a stable precatalyst that generates a highly active Pt(0) species in situ. The overall catalytic process is generally understood to follow a modified Chalk-Harrod mechanism .[3][4]

Precatalyst Activation

The Pt(II) center in cis-PtCl₂(SEt₂)₂ is not the catalytically active species. It must first be reduced to a Pt(0) complex. In a typical hydrosilylation reaction mixture, the hydrosilane itself serves as the reducing agent. The activation sequence involves the reaction of the Pt(II) precatalyst with the silane (R₃SiH) to generate the active Pt(0) species, which can then enter the catalytic cycle. While the precise intermediates are transient, the activation can be conceptualized as follows:

G cluster_activation Precatalyst Activation precatalyst cis-PtCl₂(SEt₂)₂ (Pt-II Precatalyst) activated {Pt(0)(Olefin)ₓ | Active Catalyst} precatalyst->activated Reduction silane + R₃SiH (Reducing Agent) byproducts - 2 SEt₂ - R₃SiCl - H-Cl

Caption: Activation of the Pt(II) precatalyst to the active Pt(0) species.

The Catalytic Cycle (Chalk-Harrod Mechanism)

Once the active Pt(0) species is formed, it catalyzes the hydrosilylation reaction through a well-established cycle:

  • Oxidative Addition: The hydrosilane oxidatively adds to the Pt(0) center, forming a Pt(II) hydride-silyl intermediate.

  • Olefin Coordination: The alkene substrate coordinates to the platinum center.

  • Migratory Insertion: The alkene inserts into the Pt-H bond. This is typically the regiochemistry-determining step, leading to the anti-Markovnikov product where the silicon atom attaches to the terminal carbon of a 1-alkene.

  • Reductive Elimination: The C-Si bond is formed as the alkyl-silyl product is reductively eliminated, regenerating the catalytically active Pt(0) species.

G cluster_cycle Catalytic Cycle pt0 Pt(0) pt2_hydride H-Pt(II)-SiR₃ pt0->pt2_hydride Oxidative Addition (+ R₃SiH) pt2_olefin H-Pt(II)(Olefin)-SiR₃ pt2_hydride->pt2_olefin Olefin Coordination (+ R'CH=CH₂) pt2_alkyl R'CH₂CH₂-Pt(II)-SiR₃ pt2_olefin->pt2_alkyl Migratory Insertion pt2_alkyl->pt0 Reductive Elimination (+ R'CH₂CH₂SiR₃)

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

The Advantage of Diethyl Sulfide Ligands

The choice of ligand is critical to the performance of a homogeneous catalyst. While highly active catalysts like Karstedt's (a Pt(0)-divinyltetramethyldisiloxane complex) are widely used, they can readily agglomerate into inactive platinum colloids.[5] This decomposition pathway reduces catalytic efficiency and can contaminate products.

The diethyl sulfide ligands in cis-PtCl₂(SEt₂)₂ play a crucial stabilizing role. Research has shown that the presence of diethyl sulfide can prevent the agglomeration of platinum, leading to higher sustained reaction rates.[2] This stabilization is attributed to the strong coordination of the sulfur atoms to the platinum center, which helps maintain the mononuclear nature of the active catalytic species. In essence, the sulfide ligands act as a "release and return" reservoir, temporarily dissociating to allow the catalytic cycle to proceed but re-coordinating to prevent irreversible catalyst decomposition. This effect is particularly pronounced in reactions where catalyst stability is a concern.[2]

Application Protocols

Protocol 1: Synthesis of cis-Dichlorobis(diethylsulfide)platinum(II)

This protocol is adapted from established procedures for the synthesis of similar platinum-sulfide complexes. The synthesis involves the direct reaction of potassium tetrachloroplatinate(II) with diethyl sulfide.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Diethyl sulfide ((C₂H₅)₂S)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Hirsch funnel and filter flask

  • Ice bath

Procedure:

  • In a 50 mL beaker, dissolve 1.0 g of potassium tetrachloroplatinate(II) in 10 mL of deionized water with gentle stirring. The solution will be a deep red color.

  • In a separate small flask, prepare a solution of 1.5 mL of diethyl sulfide in 10 mL of ethanol.

  • Slowly add the ethanolic diethyl sulfide solution to the aqueous K₂[PtCl₄] solution dropwise over 10-15 minutes with vigorous stirring.

  • A yellow precipitate of cis-PtCl₂(SEt₂)₂ will begin to form immediately.

  • Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow crystalline product by suction filtration using a Hirsch funnel.

  • Wash the product on the filter with three 10 mL portions of cold deionized water to remove any unreacted K₂[PtCl₄] and KCl byproduct.

  • Wash the product with two 10 mL portions of cold ethanol.

  • Finally, wash the product with one 10 mL portion of diethyl ether to aid in drying.

  • Dry the product under vacuum or in a desiccator. The expected yield is typically high (>85%). The product is a yellow, crystalline solid.[6]

Protocol 2: General Procedure for Catalytic Hydrosilylation of a Terminal Alkene

This protocol provides a general method for the hydrosilylation of a terminal alkene (e.g., 1-octene) with a hydrosilane (e.g., triethoxysilane) using cis-PtCl₂(SEt₂)₂ as the precatalyst.

Materials:

  • cis-Dichlorobis(diethylsulfide)platinum(II)

  • Terminal alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethoxysilane)

  • Anhydrous toluene (or other suitable solvent, or neat)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Syringes for liquid transfer

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere of argon or nitrogen.

  • Catalyst Preparation: Prepare a stock solution of the catalyst by dissolving 10 mg of cis-PtCl₂(SEt₂)₂ in 1.0 mL of anhydrous toluene. This facilitates accurate dosing of the catalyst.

  • Reaction Assembly: To the Schlenk flask, add the terminal alkene (e.g., 10.0 mmol). If using a solvent, add 10 mL of anhydrous toluene.

  • Catalyst Addition: Using a microsyringe, add the desired amount of the catalyst stock solution. A typical catalyst loading ranges from 10 to 100 ppm (0.001 to 0.01 mol%). For a 10 ppm loading on a 10 mmol scale, this corresponds to 1.0 x 10⁻⁴ mmol of catalyst.

  • Heating: Heat the mixture to the desired reaction temperature (typically 40-80 °C) with stirring.

  • Silane Addition: Slowly add the hydrosilane (e.g., 11.0 mmol, 1.1 equivalents) dropwise via syringe over 5-10 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or ¹H NMR spectroscopy, observing the disappearance of the olefinic protons and the appearance of the alkylsilane product protons. Reaction times can vary from minutes to several hours depending on the substrates and catalyst loading.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can often be purified by simple distillation under reduced pressure to remove the solvent and any excess starting materials. For less volatile products, column chromatography on silica gel may be necessary.

Performance and Comparative Data

The efficacy of cis-PtCl₂(SEt₂)₂ is best illustrated through direct comparison with other established catalysts. The stabilizing effect of the diethyl sulfide ligand can lead to superior performance, particularly in reactions susceptible to catalyst deactivation.

Reaction SubstratesCatalystCatalyst LoadingTemp (°C)Time (h)Yield (%)Reference
Trimethylsilyl-4-pentenoate + Tetrakis(dimethylsilylethyl)silaneKarstedt's CatalystNot specified40210[2]
Trimethylsilyl-4-pentenoate + Tetrakis(dimethylsilylethyl)silaneKarstedt's + excess SEt₂Not specified40257[2]
1-Hexene + ChlorodimethylsilaneKarstedt's + excess SEt₂Not specified402>95[2]
Vinyltrimethylsilane + ChlorodimethylsilaneKarstedt's + excess SEt₂Not specified402>95[2]

Analysis: The data clearly demonstrates the beneficial effect of diethyl sulfide.[2] In the challenging hydrosilylation of trimethylsilyl-4-pentenoate, the addition of excess diethyl sulfide to Karstedt's catalyst (which would form a sulfide-ligated platinum species in situ) dramatically increased the yield from 10% to 57%. This highlights the ability of the sulfide ligand to prevent catalyst decomposition and maintain high activity over the course of the reaction. For more reactive substrates like 1-hexene, the stabilized catalyst provides near-quantitative conversion.[2]

Conclusion

cis-Dichlorobis(diethylsulfide)platinum(II) is a valuable and highly practical precatalyst for hydrosilylation reactions. Its primary advantage lies in the stabilizing effect of the diethyl sulfide ligands, which mitigate the formation of inactive platinum colloids and sustain high catalytic activity. This property makes it particularly suitable for industrial applications, such as silicone curing, where catalyst robustness and reliability are critical. While its scope is largely confined to hydrosilylation, its performance within this domain is exemplary. The protocols and mechanistic insights provided herein are intended to equip researchers and professionals with the necessary knowledge to effectively synthesize and deploy this efficient catalytic system.

References

  • Betely. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk. Retrieved from [Link]

  • Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3571–3585. [Link]

  • Newsil. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II). Retrieved from [Link]

  • Downing, J. H., et al. (2011). Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. Catalysis Communications, 12(12), 1166-1169. [Link]

  • Luchkin, R. Y., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

  • Kukushkin, V. Y., et al. (1994). New methods for synthesis of platinum(II) dimethyl sulfide complexes. Inorganica Chimica Acta, 219(1-2), 243-246. [Link]

  • Wikipedia. (2023). Hydrosilylation. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Retrieved from [Link]

  • Wikipedia. (2023). Potassium tetrachloroplatinate. Retrieved from [Link]

  • Caseri, W., & Pregosin, P. S. (1988). Hydrosilylation chemistry and catalysis with cis-PtCl₂(PhCH:CH₂)₂. Organometallics, 7(6), 1373–1380. [Link]

  • Pagliaro, M., et al. (2014). Heterogeneously Catalyzed Hydrosilylation of Alkenes under Solvent-Free Conditions. Green Chemistry, 16, 2160-2165. [Link]

  • Roy, A. K. (2016). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. ACS Catalysis, 6(9), 550-563. [Link]

  • Johnson Matthey. (2010). Platinum Catalysts for Hydrosilation. Retrieved from [Link]

Sources

Application Note & Protocol: Cytotoxicity Studies of cis-Dichlorobis(diethylsulfide)platinum(II) on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Platinum-Based Chemotherapeutics

For decades, platinum-based coordination complexes, such as cisplatin, carboplatin, and oxaliplatin, have been mainstays in the treatment of a wide array of malignancies.[1][2] Their efficacy is primarily attributed to their ability to form covalent adducts with nuclear DNA, which instigates a cascade of cellular events culminating in apoptotic cell death.[3][4][5] The core mechanism involves the platinum complex binding to the N7 positions of purine bases in DNA, leading to intrastrand and interstrand crosslinks.[1][4] This distortion of the DNA helix obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]

While clinically successful, the archetypal platinum drugs are beset by challenges of significant side effects and the development of tumor resistance.[3][4] This has spurred the exploration of novel platinum complexes with modified ligand spheres. The rationale behind altering the non-leaving ligands, such as the ammine groups in cisplatin, is to modulate the compound's lipophilicity, cellular uptake, and reactivity, potentially leading to an improved therapeutic index and a different spectrum of activity.

This application note focuses on cis-Dichlorobis(diethylsulfide)platinum(II) , a platinum(II) complex featuring two diethylsulfide ligands. While its primary applications to date have been in catalysis, its structural similarity to cisplatin warrants a thorough investigation into its potential as a cytotoxic agent against cancer cells.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro cytotoxicity of this compound. We will detail the underlying principles, provide step-by-step protocols for key assays, and offer insights into data interpretation.

Proposed Mechanism of Action

Based on the established mechanisms of other Pt(II) complexes, we can hypothesize a pathway for cis-Dichlorobis(diethylsulfide)platinum(II)-induced cytotoxicity.[1][3][5]

  • Cellular Uptake: The compound is expected to enter the cell, likely through a combination of passive diffusion and transporter-mediated uptake, such as the copper transporter CTR1, which is known to transport cisplatin.[4]

  • Aquation: Once inside the low-chloride environment of the cytoplasm, the chloride ligands are displaced by water molecules in a process called aquation. This "activates" the platinum complex, making it a more reactive electrophile.[3][5]

  • DNA Binding: The aquated platinum species can then readily react with nucleophilic sites on DNA, primarily the N7 of guanine and adenine, to form DNA adducts.[4][5]

  • Induction of Apoptosis: The resulting DNA damage is recognized by the cell's machinery, leading to the activation of apoptotic pathways.[2][4]

Proposed Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pt_complex_ext cis-Dichlorobis(diethylsulfide)platinum(II) Pt_complex_int Intracellular Platinum Complex Pt_complex_ext->Pt_complex_int Cellular Uptake Aquation Aquation (Loss of Cl-) Pt_complex_int->Aquation Activated_Pt Activated Platinum Species Aquation->Activated_Pt DNA_Binding DNA Binding (Adduct Formation) Activated_Pt->DNA_Binding DNA_Damage DNA Damage & Replication Stress DNA_Binding->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell Culture Workflow Start Frozen Cell Stock Thaw Thaw Cells in 37°C Water Bath Start->Thaw Wash_Centrifuge Wash & Centrifuge to Remove Cryoprotectant Thaw->Wash_Centrifuge Culture_Flask Culture in T-Flask at 37°C, 5% CO2 Wash_Centrifuge->Culture_Flask Monitor Monitor for Confluency (70-90%) Culture_Flask->Monitor Passage Passage Cells Monitor->Passage Confluent Experiment Use Cells for Cytotoxicity Assays Monitor->Experiment Ready Passage->Culture_Flask Reseed

Caption: General workflow for cancer cell line culture and maintenance.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [9]Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. [10][11]

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of cis-Dichlorobis(diethylsulfide)platinum(II) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. * Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. [12] * Mix thoroughly by gentle pipetting.

    • Measure the absorbance at 570 nm using a microplate reader. [12] Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.250100
11.10088
50.87570
100.62550
250.31325
500.12510
Table 1: Example data from an MTT assay.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [13][14]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [14][15]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. [13]

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells in a 6-well plate or T25 flask and allow them to attach overnight.

    • Treat the cells with cis-Dichlorobis(diethylsulfide)platinum(II) at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). [13][15] * Combine the cell populations and wash twice with cold PBS by centrifuging at 300-500 x g for 5 minutes. [13]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer from the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [15] * Add 400 µL of 1X Binding Buffer to each tube. [15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Four populations will be distinguishable:

      • Annexin V- / PI-: Viable cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control95.22.12.7
Compound (IC50)45.835.518.7
Table 2: Example data from an Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This application note provides a robust framework for the initial cytotoxic evaluation of cis-Dichlorobis(diethylsulfide)platinum(II). The protocols for cell culture, MTT viability assay, and Annexin V/PI apoptosis assay are fundamental tools for determining the compound's potential as an anticancer agent. By systematically applying these methods, researchers can generate crucial data on its dose-dependent effects and its ability to induce programmed cell death.

Positive results from these initial screens would justify further investigation into the specific molecular mechanisms, including cell cycle analysis, DNA damage response pathways, and comparative studies against traditional platinum drugs in both sensitive and resistant cancer cell lines. The unique diethylsulfide ligands may offer novel pharmacological properties, and a thorough understanding of this compound's cytotoxic profile is the first step toward potentially developing a new and effective platinum-based therapy.

References

  • Wikipedia. (n.d.). Platinum-based antineoplastic.
  • Zhou, J., et al. (2022). Platinum-based drugs for cancer therapy and anti-tumor strategies. PMC - NIH.
  • Jayanthi, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Wang, D., et al. (2019). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Johnstone, T. C., et al. (2016). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. PMC - NIH.
  • Jayanthi, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed.
  • Medical News Today. (2023). Platinum-based chemotherapy: What to know.
  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
  • Alpha Lifetech. (2023). Cancer Cell Lines Culture Protocol. Medium.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • O'Connor, M. (n.d.). Essential Techniques of Cancer Cell Culture. Optical Imaging Core.
  • Abcam. (n.d.). MTT assay protocol.
  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • ChemBK. (2024). cis-Dichlorobis(diethylsulfide)platinum(II).
  • Betely. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk.
  • Alfa Chemistry. (n.d.). CAS 15442-57-6 cis-Dichlorobis(diethyl sulfide)platinum(II).
  • Sigma-Aldrich. (n.d.). cis-Dichlorobis(diethylsulfide)platinum(II) 15442-57-6.
  • Newsil Silicone Rubber. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II).
  • Strem Catalog. (n.d.). cis-Dichlorobis(diethylsulfide)platinum(II), 99%.

Sources

NMR spectroscopy of reaction intermediates with cis-Dichlorobis(diethylsulfide)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Elucidating Reaction Intermediates of cis-Dichlorobis(diethylsulfide)platinum(II) using Multinuclear NMR Spectroscopy

Preamble: The Mechanistic Imperative in Platinum Chemistry

Platinum(II) complexes are foundational in fields ranging from homogeneous catalysis to the synthesis of life-saving chemotherapeutics. The compound cis-dichlorobis(diethylsulfide)platinum(II), [cis-PtCl₂(SEt₂)₂], often serves as a versatile precursor for synthesizing a wide array of platinum coordination compounds. The ultimate structure and reactivity of the final product are dictated by the reaction pathway, which is often populated by transient, short-lived intermediates. Understanding the formation, structure, and fate of these intermediates is not merely an academic exercise; it is critical for rational drug design, catalyst optimization, and the control of material properties.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive window into these complex reaction dynamics. In particular, the unique properties of the ¹⁹⁵Pt nucleus provide an exceptionally sensitive probe of the metal's coordination environment, allowing for the direct observation and characterization of species that may be invisible to other analytical techniques. This guide provides both the theoretical grounding and practical protocols for using multinuclear NMR to study reaction intermediates originating from cis-PtCl₂(SEt₂)₂.

The NMR Toolkit for Platinum Complexes: Principles and Causality

The successful application of NMR to study platinum reaction mechanisms hinges on understanding the information content derived from different nuclei and their associated parameters.

The Premier Nucleus: ¹⁹⁵Pt NMR

The cornerstone of this work is ¹⁹⁵Pt NMR. The ¹⁹⁵Pt isotope is the only naturally occurring platinum isotope with a nuclear spin (I=1/2) and boasts a favorable natural abundance of 33.8%.[1][2] Its utility stems from two key properties:

  • Vast Chemical Shift Range: The ¹⁹⁵Pt chemical shift (δ) can span over 13,000 ppm.[1] This extreme sensitivity means that even subtle changes in the ligand sphere—such as the substitution of a chloride for a nitrogen donor or a change in geometry—result in dramatic and easily resolved shifts in the spectrum, often on the order of hundreds of ppm.[1] This allows for the unambiguous identification of distinct species in a complex reaction mixture.

  • Sharp Linewidths: As a spin-1/2 nucleus, ¹⁹⁵Pt typically yields sharp signals, facilitating the resolution of structurally similar compounds and the accurate measurement of coupling constants.[3]

The choice of reference for ¹⁹⁵Pt NMR is critical for data comparison. While Na₂PtCl₆ in D₂O is a common standard, its resonance can be sensitive to temperature and concentration.[2] An alternative is to use a secondary reference or an external standard to ensure consistency across kinetic experiments.

Ligand-Centric Views: ¹H, ¹³C, and ³¹P NMR

While ¹⁹⁵Pt NMR tells us about the metal center, observing the ligands provides complementary and essential information.

  • ¹H and ¹³C NMR: These spectra are used to identify the ligands themselves and to observe changes upon coordination. The coordination of a ligand to the platinum center alters the electron density around its protons and carbons, leading to shifts in their resonances. More importantly, the coupling between these nuclei and the ¹⁹⁵Pt nucleus, observed as satellite peaks , is definitive proof of ligand binding. The magnitude of these coupling constants (e.g., ²J(¹⁹⁵Pt-¹H) or ¹J(¹⁹⁵Pt-¹³C)) provides structural information.[3] The appearance of signals for free, dissociated diethyl sulfide in the ¹H NMR spectrum is a direct indicator of ligand substitution.

  • ³¹P NMR: When using phosphine ligands, ³¹P NMR is invaluable. The one-bond coupling constant, ¹J(¹⁹⁵Pt-³¹P), is exceptionally large (typically 1300–4000 Hz) and highly sensitive to the nature of the ligand trans to the phosphine—a phenomenon known as the trans influence.[1][3]

Visualizing the Reaction: General Pathway for Ligand Substitution

Square-planar Pt(II) complexes predominantly undergo ligand substitution via an associative mechanism. This involves the formation of a five-coordinate intermediate or transition state, which is the rate-determining step. The general pathway for the reaction of cis-PtCl₂(SEt₂)₂ with an incoming ligand (L) can be visualized as a series of equilibria.

reaction_pathway start cis-[PtCl₂(SEt₂)₂] intermediate1 [PtCl₂(SEt₂)L] (Five-coordinate intermediate) start->intermediate1 + L product1 [PtCl₂(SEt₂)L] + SEt₂ (Sulfide loss) intermediate1->product1 - SEt₂ intermediate2 [PtCl(SEt₂)L₂]⁺ (Chloride loss) product1->intermediate2 + L - Cl⁻ product2 cis-[PtClL₃]⁺ (Further substitution) intermediate2->product2 + L - SEt₂

Caption: General associative pathway for ligand substitution at cis-PtCl₂(SEt₂)₂.

Protocol: Time-Resolved NMR Monitoring of a Substitution Reaction

This protocol details the steps to monitor the reaction of cis-PtCl₂(SEt₂)₂ with a monodentate nitrogen-donor ligand (e.g., pyridine) and identify intermediates.

Experimental Design & Causality

The core of this experiment is to initiate the reaction within an NMR tube and acquire spectra at set time intervals. The choice of solvent is paramount: it must dissolve all reactants and intermediates without participating in the reaction (unless solvent coordination is the subject of study). Deuterated chloroform (CDCl₃) or dichloromethane (CD₂Cl₂) are often suitable for this specific complex. Temperature control is also critical; lowering the temperature can slow down fast reactions, making intermediates more amenable to detection.

Step-by-Step Methodology

A. Reagent and Sample Preparation

  • Stock Solution 1 (Platinum Complex): Accurately weigh ~20 mg of cis-PtCl₂(SEt₂)₂ (MW: 446.36 g/mol ) and dissolve it in 0.5 mL of CDCl₃ in a clean, dry vial. This creates an ~89 mM solution.

  • Stock Solution 2 (Incoming Ligand): Prepare a solution of the incoming ligand (e.g., pyridine) in CDCl₃ at a concentration equimolar to the platinum complex. For a 1:1 reaction, this would also be ~89 mM.

  • NMR Tube Preparation: Transfer 0.45 mL of the platinum complex stock solution into a clean, dry 5 mm NMR tube.

  • Reference: If an external reference is used, prepare a sealed capillary containing 1.2 M Na₂PtCl₆ in D₂O. Place this capillary into the NMR tube.

  • Pre-acquisition: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K). Acquire initial ¹H and ¹⁹⁵Pt NMR spectra. This is your t=0 reference point, containing only the starting material.

B. Reaction Initiation and Data Acquisition

  • Initiation: Remove the NMR tube from the spectrometer. Quickly and carefully add 0.05 mL of the ligand stock solution to the tube to achieve the desired stoichiometry (this example gives a 1:1 molar ratio in a final volume of 0.5 mL). Cap the tube, invert it 2-3 times to mix, and immediately re-insert it into the spectrometer.

  • Time-Resolved Acquisition: Immediately begin acquiring a series of ¹⁹⁵Pt and ¹H spectra. A typical time course might involve acquiring a spectrum every 5-10 minutes for the first hour, then every 30-60 minutes thereafter, depending on the reaction rate.

  • Automation: Utilize the spectrometer's automation software to set up an arrayed experiment that automatically acquires and saves spectra at predefined intervals.

Recommended NMR Acquisition Parameters
Parameter¹⁹⁵Pt Spectrum¹H SpectrumRationale
Spectrometer Freq. ≥ 9.5 T (400 MHz for ¹H)≥ 9.5 T (400 MHz)Higher field provides better sensitivity and spectral dispersion.
Spectral Width (SW) ~250-300 ppm (e.g., 25-30 kHz)~12-15 ppmMust be wide enough to encompass all Pt species from starting material to product. Standard for organic molecules.
Pulse Angle (p1) 30-45°30°A smaller flip angle allows for a shorter relaxation delay (d1), speeding up acquisition for kinetic studies.
Relaxation Delay (d1) 1.0 - 2.0 s2.0 sEnsures adequate relaxation for quantitative integration, can be shortened if only qualitative data is needed initially.
Acquisition Time (at) ~0.5 s~2.0 sBalances resolution with the need for rapid acquisition.
Number of Scans (ns) 64 - 10248 - 16¹⁹⁵Pt is less sensitive than ¹H and requires more scans to achieve adequate signal-to-noise. Adjust based on concentration.

Data Interpretation: A Hypothetical Case Study

Let's consider the reaction of cis-PtCl₂(SEt₂)₂ with one equivalent of pyridine (Py).

Expected Observations:

  • t = 0: The ¹⁹⁵Pt NMR spectrum shows a single sharp resonance for cis-PtCl₂(SEt₂)₂. The ¹H spectrum shows characteristic signals for the coordinated diethyl sulfide ligands.

  • t = 10 min: A new, smaller peak appears in the ¹⁹⁵Pt spectrum. This is likely an intermediate where one ligand has been displaced. Based on relative lability, the diethyl sulfide is more likely to dissociate than chloride. The most probable intermediate is [PtCl₂(SEt₂)(Py)] . Concurrently, a new set of signals for free diethyl sulfide will appear in the ¹H spectrum.

  • t = 60 min: The intensity of the starting material peak decreases, while the intermediate peak grows. A third ¹⁹⁵Pt signal may appear, corresponding to the final product, [cis-PtCl₂(Py)₂] , if a second substitution occurs.

  • t = 24 hours: The signals for the starting material and intermediate are gone or significantly diminished, and the peak for the final product dominates the ¹⁹⁵Pt spectrum. The ¹H spectrum shows signals for free diethyl sulfide and coordinated pyridine.

Table of Expected NMR Data:

Species¹⁹⁵Pt δ (ppm)¹H δ (ppm) - Key Signals
cis-[PtCl₂(SEt₂)₂]~ -3350Coordinated SEt₂: ~2.8 (CH₂), ~1.4 (CH₃) with ¹⁹⁵Pt satellites
Intermediate: [PtCl₂(SEt₂)(Py)]~ -2800Coordinated SEt₂, Coordinated Py (~7.5-8.8), Free SEt₂ (~2.5, 1.2)
cis-[PtCl₂(Py)₂]~ -2100Coordinated Py (~7.5-9.0 with ¹⁹⁵Pt satellites), Free SEt₂

Note: Chemical shifts are estimates based on typical values for Pt(II) complexes with S, Cl, and N donors.

Workflow and Advanced Considerations

The overall process from sample preparation to mechanistic insight can be summarized in the following workflow.

workflow cluster_prep 1. Experiment Setup cluster_acq 2. Data Acquisition cluster_proc 3. Data Analysis cluster_out 4. Output prep Prepare Reactant Stock Solutions nmr_tube Load NMR Tube with Pt Complex & Ref. prep->nmr_tube t0 Acquire t=0 Spectra (¹H, ¹⁹⁵Pt) init Initiate Reaction in NMR Tube t0->init kinetic Run Automated Time-Course NMR Acquisition init->kinetic process Process Spectra (FT, Phase, Baseline) kinetic->process assign Assign Signals to Species (SM, Int, Prod) process->assign integrate Integrate Peaks vs. Time assign->integrate kinetics Plot Concentrations & Determine Rate Constants integrate->kinetics mechanism Elucidate Reaction Mechanism & Pathway kinetics->mechanism

Caption: Experimental workflow for kinetic NMR studies.

Advanced Techniques for Challenging Systems:

  • Low Concentrations: For biologically relevant studies where concentrations are low, sensitivity can be enhanced using cryogenically cooled probes. Furthermore, 2D inverse-detected experiments like ¹H-¹⁵N HMQC can be used if an ¹⁵N-labeled ligand is employed, offering a significant sensitivity boost for detecting N-coordination.[4]

  • Rapid Reactions: If intermediates are too short-lived to be observed at room temperature, Variable Temperature (VT) NMR is essential. Lowering the temperature slows the reaction rates, potentially allowing for the "trapping" and observation of transient species.

  • Unambiguous Assignment: For complex ligand environments, 2D NMR techniques such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹⁵N HMQC are indispensable for definitively assigning all signals in the ligand scaffolds and confirming coordination modes.

Conclusion

The combination of ¹⁹⁵Pt NMR with other multinuclear techniques provides an unparalleled, quantitative view of the dynamic processes occurring in solutions of platinum complexes. By directly observing the appearance and disappearance of signals corresponding to starting materials, intermediates, and products, researchers can move beyond "black box" syntheses. This detailed mechanistic understanding is the cornerstone of rational design, enabling the development of more efficient catalysts, novel materials, and next-generation therapeutic agents.

References

  • Berners-Price, S. J., & Sadler, P. J. (1988). ¹⁹⁵Pt and ¹⁵N NMR Spectroscopy of Platinum(II) Antitumor Complexes. In Platinum and Other Metal Coordination Compounds in Cancer Chemotherapy (pp. 157-170). Springer, Boston, MA. (Source for general principles, URL not directly available for book chapter).
  • Dabrowiak, J. C. (2009). ¹⁹⁵Pt- and ¹⁵N-NMR Spectroscopic Studies of Cisplatin Reactions with Biomolecules. In Metals in Medicine (pp. 1-22). John Wiley & Sons, Ltd. [Link]

  • Wikipedia contributors. (2023). Platinum-195 nuclear magnetic resonance. In Wikipedia, The Free Encyclopedia. [Link]

  • Todisco, S., Saielli, G., Gallo, V., Latronico, M., Rizzuti, A., & Mastrorilli, P. (2018). ³¹P and ¹⁹⁵Pt solid-state NMR and DFT studies on platinum(I) and platinum(II) complexes. New Journal of Chemistry, 42(11), 8863-8871. [Link]

  • Signal-Processing.com. (n.d.). (¹⁹⁵Pt) Platinum NMR. [Link]

  • Kaplan, P. D., Schmidt, P., Brause, A., & Orchin, M. (1969). Ligand exchange in platinum(II) complexes. Journal of the American Chemical Society, 91(1), 85-89. [Link]

  • Ismail, I. M., & Sadler, P. J. (1983). 195-Platinum Nuclear Magnetic Resonance Spectroscopy. Johnson Matthey Technology Review, 27(3), 117-124. [Link]

  • Pregosin, P. S. (2006). An Overview of ¹⁹⁵Pt Nuclear Magnetic Resonance Spectroscopy. Applied Spectroscopy Reviews, 41(3), 185-226. [Link]

  • Bancroft, D. P., Lepre, C. A., & Lippard, S. J. (1990). Platinum-195 NMR kinetic and mechanistic studies of cis- and trans-diamminedichloroplatinum(II) binding to DNA. Journal of the American Chemical Society, 112(19), 6860-6871. [Link]

Sources

cis-Dichlorobis(diethylsulfide)platinum(II) for the preparation of platinum nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of Platinum Nanoparticles using cis-Dichlorobis(diethylsulfide)platinum(II)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Sulfide-Ligated Precursor

Platinum nanoparticles (PtNPs) are at the forefront of innovation in catalysis, nanomedicine, and sensing technologies.[1][2] Their efficacy is intrinsically linked to their size, shape, and surface chemistry, making the choice of the metallic precursor a critical first step in their synthesis.[3] While common precursors like hexachloroplatinic acid (H₂PtCl₆) are widely used, they can present challenges in achieving monodispersity and controlling nucleation kinetics.[4]

This application note details the use of cis-Dichlorobis(diethylsulfide)platinum(II) ([C₂H₅)₂S]₂PtCl₂) as a superior precursor for the controlled synthesis of PtNPs. This organometallic compound offers distinct advantages:

  • Controlled Reduction Kinetics: The platinum(II) center is stabilized by two diethyl sulfide ligands. These sulfur-based ligands form strong coordinate bonds with the platinum, modulating its reactivity.[5][6] This allows for a more controlled reduction to Pt(0) compared to more labile precursors, facilitating a separation between the nucleation and growth phases, which is key to achieving a narrow size distribution.

  • In-Situ Stabilization: The diethyl sulfide ligands can act as transient surface stabilizers during the initial moments of nanoparticle formation, preventing early-stage aggregation before a dedicated capping agent takes over.[6]

  • High Purity and Stoichiometry: As a stable, crystalline solid with a defined molecular weight and melting point (~105 °C), this precursor allows for precise and repeatable dosing, enhancing experimental reproducibility.[7][8]

This guide provides two robust protocols for synthesizing PtNPs using this precursor: a rapid aqueous chemical reduction and a size-controlled polyol synthesis. It further details the necessary characterization steps to validate the synthesis and ensure the quality of the resulting nanoparticles.

Synthesis Methodologies: From Precursor to Nanoparticle

The conversion of the Pt(II) precursor to Pt(0) nanoparticles is achieved through chemical reduction. The choice of reducing agent, solvent, and stabilizing agent dictates the final characteristics of the nanoparticles.

Logical Workflow for PtNP Synthesis

The general experimental process follows a logical sequence from precursor dissolution to final nanoparticle characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Precursor Dissolve cis-[(C₂H₅)₂S]₂PtCl₂ in appropriate solvent Stabilizer Add Stabilizing Agent (e.g., PVP, Citrate) Precursor->Stabilizer Homogenize Reduction Introduce Reducing Agent (e.g., NaBH₄, Ethylene Glycol) Stabilizer->Reduction Growth Nucleation & Growth (Monitor color change) Reduction->Growth Initiate Quench Stop Reaction / Cool Down Growth->Quench Isolate Isolate Nanoparticles (Centrifugation) Quench->Isolate Wash Wash to Remove Impurities Isolate->Wash Disperse Redisperse in Solvent Wash->Disperse Characterize Characterize PtNPs (TEM, UV-Vis, DLS) Disperse->Characterize

Caption: General workflow for platinum nanoparticle synthesis.

Protocol 1: Rapid Chemical Reduction in Aqueous Medium

This method is ideal for producing small, catalytically active PtNPs quickly. It uses the potent reducing agent sodium borohydride (NaBH₄).

Materials and Reagents

ReagentFormulaPuritySupplier Example
cis-Dichlorobis(diethylsulfide)platinum(II)[(C₂H₅)₂S]₂PtCl₂99%Sigma-Aldrich
Sodium Citrate DihydrateNa₃C₆H₅O₇·2H₂O≥99%Fisher Scientific
Sodium BorohydrideNaBH₄99%Acros Organics
AcetoneC₃H₆OACS GradeVWR Chemicals
Deionized (DI) WaterH₂O18.2 MΩ·cmMillipore Milli-Q

Step-by-Step Procedure

  • Precursor Solution: Dissolve 8.9 mg (0.02 mmol) of cis-Dichlorobis(diethylsulfide)platinum(II) in 5 mL of acetone in a 100 mL round-bottom flask. The acetone aids in solubilizing the organometallic complex before introduction to the aqueous phase.

  • Stabilizer Addition: In a separate beaker, dissolve 29.4 mg (0.1 mmol) of sodium citrate in 45 mL of DI water. Add this aqueous solution to the flask containing the platinum precursor while stirring vigorously. The citrate will act as a capping agent to prevent aggregation.

  • Reduction: Prepare a fresh, ice-cold solution of 0.1 M NaBH₄ (38 mg in 10 mL DI water). While stirring the platinum-citrate solution vigorously, add 1 mL of the NaBH₄ solution dropwise.

  • Reaction: An immediate color change from pale yellow to a dark brown or black colloid is indicative of PtNP formation.[1] Allow the reaction to stir for an additional 1 hour at room temperature to ensure complete reduction.

  • Purification:

    • Transfer the colloidal solution to centrifuge tubes.

    • Add an equal volume of acetone to induce precipitation of the nanoparticles.

    • Centrifuge at 10,000 x g for 20 minutes.

    • Discard the supernatant and redisperse the nanoparticle pellet in 10 mL of DI water.

    • Repeat the centrifugation and washing step two more times to remove unreacted reagents.

  • Storage: Disperse the final, purified PtNP pellet in a desired volume of DI water or ethanol. Store at 4 °C.

Protocol 2: Polyol Synthesis for Enhanced Size Control

The polyol method uses a high-boiling point alcohol, such as ethylene glycol, as both the solvent and the reducing agent.[9] This higher-temperature synthesis promotes the formation of more crystalline and monodisperse nanoparticles.

Materials and Reagents

ReagentFormulaPuritySupplier Example
cis-Dichlorobis(diethylsulfide)platinum(II)[(C₂H₅)₂S]₂PtCl₂99%Sigma-Aldrich
Poly(vinylpyrrolidone) (PVP)(C₆H₉NO)n, Avg. MW 40,000-Alfa Aesar
Ethylene GlycolC₂H₆O₂≥99%J.T. Baker
AcetoneC₃H₆OACS GradeVWR Chemicals

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL three-neck flask equipped with a condenser and a thermometer, add 20 mL of ethylene glycol.

  • Reagent Addition: Add 8.9 mg (0.02 mmol) of cis-Dichlorobis(diethylsulfide)platinum(II) and 111 mg of PVP (providing a 10:1 molar ratio of PVP monomer to Pt). PVP serves as a robust stabilizing and size-directing agent.

  • Heating & Reduction: Heat the mixture to 160 °C with constant magnetic stirring under an inert atmosphere (e.g., Nitrogen or Argon). The ethylene glycol will reduce the Pt(II) complex at this elevated temperature.

  • Reaction Monitoring: Maintain the temperature at 160 °C for 2 hours. The solution will gradually turn from colorless/pale yellow to a homogeneous dark brown/black solution, signaling the formation of PtNPs.

  • Isolation and Purification:

    • Allow the solution to cool completely to room temperature.

    • Pour the reaction mixture into 200 mL of acetone with vigorous stirring. This will cause the PVP-coated nanoparticles to precipitate.

    • Collect the precipitate by centrifugation at 8,000 x g for 15 minutes.

    • Discard the supernatant.

    • Wash the pellet by redispersing in 20 mL of ethanol followed by centrifugation. Repeat this washing step three times.

  • Storage: Disperse the final PtNP product in ethanol or water for storage and future use.

Validation and Characterization

Confirming the successful synthesis and determining the physical properties of the PtNPs is a mandatory step for any application.

Characterization Workflow

A multi-technique approach is required for comprehensive analysis of the synthesized nanoparticles.

G cluster_optical Optical & Structural Analysis cluster_surface Surface Analysis Start Purified PtNP Colloid UVVis UV-Vis Spectroscopy (Confirms Pt(0) Formation) Start->UVVis TEM Transmission Electron Microscopy (TEM) (Determines Size, Shape, Dispersion) Start->TEM DLS Dynamic Light Scattering (DLS) (Measures Hydrodynamic Diameter) Start->DLS XRD X-Ray Diffraction (XRD) (Confirms Crystalline Structure) End Fully Characterized PtNPs XRD->End TEM->End Zeta Zeta Potential (Measures Surface Charge & Stability) DLS->Zeta Zeta->End

Caption: A logical workflow for the characterization of PtNPs.

Expected Results from Characterization Techniques

The following table summarizes the key techniques and their expected outcomes for successfully synthesized PtNPs.

TechniqueParameter MeasuredExpected Result
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR)Disappearance of Pt(II) precursor peaks and the appearance of a broad, featureless absorption that increases towards lower wavelengths (~215 nm).[10][11]
Transmission Electron Microscopy (TEM) Size, morphology, size distribution, crystallinityImages showing discrete, non-agglomerated nanoparticles. Expected size: 2-5 nm for Protocol 1, 5-15 nm for Protocol 2. HR-TEM can show lattice fringes.[9][12][13]
Dynamic Light Scattering (DLS) Hydrodynamic diameter, polydispersity index (PDI)A larger diameter than TEM (due to solvent/stabilizer shell) and a low PDI (<0.3) indicating a monodisperse sample.[10]
X-Ray Diffraction (XRD) Crystalline structure and crystallite sizePeaks corresponding to the face-centered cubic (fcc) lattice of metallic platinum. Broad peaks are indicative of nanoscale dimensions.[1]
Zeta Potential Surface chargeFor citrate-capped NPs (Protocol 1), a high negative value (e.g., < -30 mV). For PVP-capped NPs (Protocol 2), a value near neutral.

Summary & Outlook

The use of cis-Dichlorobis(diethylsulfide)platinum(II) provides a reliable and controlled route for the synthesis of high-quality platinum nanoparticles. The inherent stability of the precursor allows for fine-tuning of reaction conditions to target specific nanoparticle sizes and distributions, as demonstrated by the aqueous reduction and polyol protocols. Proper characterization is essential to validate these outcomes. These well-defined PtNPs are ideal candidates for advanced applications ranging from high-performance catalysis to targeted drug delivery systems.

References

  • AIP Publishing (2022). Synthesis, characterization and catalytic activity of platinum nanoparticles. AIP Conference Proceedings. Available at: [Link]

  • Al-Radadi, N. S. (2022). A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Long, N. V., et al. (2010). The synthesis and characterization of platinum nanoparticles: A method of controlling the size and morphology. ResearchGate. Available at: [Link]

  • Neliti (2022). Synthesis, characterization, and catalytic activity of platinum nanoparticles. Available at: [Link]

  • Truong, Q. T., et al. (2015). Functionalized platinum nanoparticles with surface charge trigged by pH: synthesis, characterization and stability studies. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Personick, M. L., et al. (2023). Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications. MDPI. Available at: [Link]

  • Li, Y., et al. (2020). In Situ One-Step Synthesis of Platinum Nanoparticles Supported on Metal–Organic Frameworks as an Effective and Stable Catalyst for Selective Hydrogenation of 5-Hydroxymethylfurfural. ACS Omega. Available at: [Link]

  • Wiley Online Library (2019). Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. Available at: [Link]

  • Asia Pacific Journal of Energy and Environment (2014). A Review on Chemical Synthesis Process of Platinum Nanoparticles. Available at: [Link]

  • NREL (2014). Shape-Directed Platinum Nanoparticle Synthesis: Nanoscale Design of Novel Catalysts. Available at: [Link]

  • Al-Radadi, N. S. (2020). Platinum Nanoparticles: Green Synthesis and Biomedical Applications. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Leon-Buitimea, A., et al. (2022). Functionalized Platinum Nanoparticles with Biomedical Applications. MDPI. Available at: [Link]

  • Gelest. cis-Dichlorobis(diethyl sulfide)platinum(II). Available at: [Link]

  • Betely. Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk. Available at: [Link]

  • Thermo Fisher Scientific. cis-Dichlorobis(diethylsulfide)platinum(II), Pt 43.0% min. Available at: [Link]

  • Quinson, J., et al. (2021). Insights from In Situ Studies on the Early Stages of Platinum Nanoparticle Formation. The Journal of Physical Chemistry Letters. Available at: [Link]

  • He, L., et al. (2023). Metal-Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. PubMed. Available at: [Link]

  • ResearchGate. Attachment of Pt nanoparticles to a metal oxide surface using a thiol–carboxyl bifunctional molecule. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading of cis-Dichlorobis(diethylsulfide)platinum(II) for Hydrosilylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of hydrosilylation reactions using cis-Dichlorobis(diethylsulfide)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this catalyst. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)
Q1: What is cis-Dichlorobis(diethylsulfide)platinum(II) and what are its advantages in hydrosilylation?

cis-Dichlorobis(diethylsulfide)platinum(II), with the formula [(C₂H₅)₂S]₂PtCl₂, is a stable, solid Platinum(II) pre-catalyst.[1] Unlike highly reactive Pt(0) catalysts like Karstedt's catalyst, which can be sensitive to air and prone to decomposition, this Pt(II) complex offers excellent benchtop stability, simplifying handling and storage.[2] The diethyl sulfide ligands provide a balance of stability to the complex while allowing for activation under reaction conditions to enter the catalytic cycle. It is known to be a high-activity catalyst, particularly effective for the cross-linking reactions between Si-Vi and Si-H bonds, often with minimal side reactions.[3]

Q2: What is the typical catalyst loading range and how does it impact the reaction?

The optimal catalyst loading is a critical parameter that balances reaction rate, yield, and cost. For platinum-based catalysts, loading is typically expressed in parts-per-million (ppm) of platinum relative to the mass of the reactants.

Catalyst Loading (ppm Pt)Typical Reaction RateRisk of Side ReactionsCost-EffectivenessCommon Application
1 - 10 ppm Slow to ModerateLowHighStandard organic synthesis, polymer curing where long pot life is needed.
10 - 50 ppm Moderate to FastModerateMediumGeneral-purpose laboratory scale, efficient silicone curing.[4][5]
50 - 200 ppm Very FastHighLowKinetically challenging substrates or when rapid curing is essential.

Causality: Catalyst loading directly influences the concentration of the active catalytic species in the reaction.

  • Low Loading: Fewer active sites result in a slower reaction. This can be advantageous for controlling highly exothermic reactions or for increasing selectivity by minimizing side reactions that may have a higher activation energy or different kinetic order.[6]

  • High Loading: A higher concentration of the catalyst accelerates the reaction. However, it can also increase the rate of undesirable side reactions like alkene isomerization.[7][8] Furthermore, at high concentrations, platinum species are more prone to agglomerate and precipitate as inactive platinum black, a common deactivation pathway.[9][10]

Q3: What is the active catalytic species and how is it formed from the Pt(II) pre-catalyst?

The generally accepted active species in platinum-catalyzed hydrosilylation is a Pt(0) complex. The Pt(II) pre-catalyst, cis-Dichlorobis(diethylsulfide)platinum(II), must be reduced in situ to Pt(0) to initiate the catalytic cycle. This reduction is typically accomplished by the hydrosilane reagent itself. The reaction likely proceeds through an initial coordination of the silane, followed by reductive elimination of a chlorinated silane and dissociation of the sulfide ligands to generate the active Pt(0) center that can then enter the Chalk-Harrod mechanism.

Q4: What are the primary side reactions to be aware of?

Several side reactions can compete with the desired hydrosilylation, affecting yield and purity.[7] These include:

  • Alkene Isomerization: Migration of the double bond along the alkyl chain is a common issue, particularly with terminal olefins. This leads to a mixture of regioisomeric hydrosilylation products.[8][11]

  • Dehydrogenative Silylation: This reaction forms a vinylsilane and hydrogen gas, consuming the starting materials.[7]

  • Catalyst Decomposition: The formation of colloidal platinum (platinum black) is a visual indicator of catalyst deactivation. This is often triggered by high temperatures or high catalyst concentrations.[7][8]

Q5: How can I control a reaction that is too fast or dangerously exothermic?

A rapid, uncontrolled exotherm can lead to solvent boiling, pressure buildup, and significant byproduct formation. To moderate the reaction rate:

  • Reduce Catalyst Loading: This is the most direct way to slow the reaction. Start at the low end of the recommended range (e.g., 5-10 ppm) and increase only if necessary.

  • Use an Inhibitor: For systems requiring a long "pot life" before curing, inhibitors can be used. Common inhibitors like dimethyl maleate form stable complexes with the platinum catalyst at room temperature, preventing premature reaction. The inhibition is overcome by heating, which causes the inhibitor to dissociate and frees the catalyst.[7]

  • Control Reagent Addition: Adding one of the reagents (typically the silane) slowly to the reaction mixture containing the catalyst and alkene can help dissipate the heat of reaction.

Troubleshooting Guide
Problem Potential Causes Recommended Solutions & Explanations
Low or No Conversion 1. Insufficient Catalyst Loading: The concentration of active species is too low to effect transformation in a reasonable timeframe. 2. Catalyst Poisoning: Trace impurities (e.g., sulfur compounds beyond the ligand, strong phosphines, amines) can irreversibly bind to the platinum center, deactivating it. 3. Low Reaction Temperature: The Pt(II) pre-catalyst may require thermal energy to be reduced to the active Pt(0) state. 4. Inactive Pre-catalyst: Improper storage or handling may have led to degradation.1. Increase Catalyst Loading: Incrementally increase the loading (e.g., from 10 ppm to 25 ppm, then to 50 ppm) and monitor for conversion. 2. Purify Reagents: Ensure all substrates and solvents are of high purity and are anhydrous. Distillation or passing through a column of activated alumina can remove many common poisons. 3. Increase Temperature: Gently heat the reaction (e.g., to 40-60 °C). Many hydrosilylation reactions show little to no activity at room temperature but proceed smoothly upon heating.[6][12] 4. Use a Fresh Batch: Always use a fresh sample of the catalyst from a reputable supplier, stored under inert gas.
Slow Reaction Rate 1. Sub-optimal Catalyst Loading: The loading may be at the very low end of the effective range. 2. Low Temperature: The reaction has a positive temperature-rate dependence.1. Optimize Loading: Systematically screen catalyst loadings (e.g., 10, 20, 40 ppm) to find the sweet spot for your specific substrates. 2. Optimize Temperature: Increase the temperature in 10 °C increments. Be aware that higher temperatures can also promote side reactions.
Formation of Byproducts (Isomerization, etc.) 1. High Catalyst Loading: Excess catalyst can promote alternative reaction pathways.[7] 2. High Reaction Temperature: Isomerization and other side reactions often have higher activation energies than hydrosilylation and become more prevalent at elevated temperatures.1. Reduce Catalyst Loading: Use the minimum amount of catalyst required for an acceptable reaction rate. 2. Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. This often provides the best selectivity for the desired anti-Markovnikov product.[13]
Catalyst Precipitation (Platinum Black) 1. Catalyst Agglomeration: The active Pt(0) species can be unstable and aggregate into inactive colloidal platinum, especially with weakly coordinating olefins.[7][9][10] 2. High Local Concentration: Poor mixing during catalyst addition can create localized "hot spots" of high concentration, promoting decomposition.1. Use a Stabilizing Agent: The addition of a slight excess of a ligand, such as diethyl sulfide, can help stabilize the active species and prevent agglomeration.[14] 2. Ensure Vigorous Stirring: Add the catalyst solution to a well-stirred mixture of the reactants to ensure rapid and uniform dispersion.
Visualized Workflows and Mechanisms
The Chalk-Harrod Catalytic Cycle

The Chalk-Harrod mechanism is the classical pathway describing platinum-catalyzed hydrosilylation.[7][8] The cycle is initiated by the active Pt(0) species.

Chalk_Harrod_Cycle Pt0 Pt(0)L_n OxAdd Oxidative Addition Pt(II) Intermediate Pt0->OxAdd + R3Si-H Coord Olefin Coordination Pt(II) Complex OxAdd->Coord + Alkene Insert Migratory Insertion Pt(II) Alkyl Complex Coord->Insert Insertion into Pt-H Insert->Pt0 Reductive Elimination - Product (R3Si-Alkane)

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues during reaction optimization.

Troubleshooting_Workflow Start Start Reaction CheckConv Is Conversion >90% in desired time? Start->CheckConv CheckPurity Is Product Purity >95%? CheckConv->CheckPurity Yes TroubleshootConv Troubleshoot Conversion CheckConv->TroubleshootConv No Success Reaction Optimized CheckPurity->Success Yes TroubleshootPurity Troubleshoot Purity CheckPurity->TroubleshootPurity No IncreaseLoad Increase Catalyst Loading or Temp TroubleshootConv->IncreaseLoad CheckPoisons Check for Poisons (Purify Reagents) TroubleshootConv->CheckPoisons DecreaseLoad Decrease Catalyst Loading or Temp TroubleshootPurity->DecreaseLoad CheckSubstrate Consider Substrate (Isomerization Prone?) TroubleshootPurity->CheckSubstrate IncreaseLoad->CheckConv CheckPoisons->Start DecreaseLoad->CheckConv

Caption: A decision tree for troubleshooting hydrosilylation reactions.

Experimental Protocol: General Procedure for Hydrosilylation

This protocol provides a starting point for the hydrosilylation of a generic terminal alkene (e.g., 1-octene) with a hydrosilane (e.g., triethoxysilane).

Safety Precaution: Hydrosilylation reactions can be exothermic. Conduct the reaction behind a safety shield and monitor the internal temperature. Platinum compounds can be sensitizers; always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] All operations should be performed in a well-ventilated fume hood.

Materials:

  • cis-Dichlorobis(diethylsulfide)platinum(II)

  • Alkene (e.g., 1-octene), freshly distilled or passed through alumina

  • Hydrosilane (e.g., triethoxysilane), freshly distilled

  • Anhydrous solvent (e.g., toluene or xylenes)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Stock Solution Preparation: Due to the very small quantities required, it is highly recommended to prepare a stock solution of the catalyst.

    • Under an inert atmosphere, accurately weigh ~10 mg of cis-Dichlorobis(diethylsulfide)platinum(II) into a vial.

    • Add the appropriate volume of anhydrous toluene to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • To an oven-dried Schlenk flask under a positive pressure of inert gas, add the alkene (1.0 eq) and anhydrous solvent (to achieve a final concentration of ~0.5-1.0 M).

    • Begin vigorous stirring.

  • Catalyst Addition:

    • Using a microliter syringe, add the calculated volume of the catalyst stock solution to achieve the desired ppm loading (e.g., for a 10 ppm loading in a 5 mmol scale reaction, a very small and precise volume will be needed).

  • Hydrosilane Addition:

    • Slowly add the hydrosilane (1.05-1.1 eq) to the reaction mixture dropwise via a syringe. A slight excess of the silane is often used to ensure complete consumption of the more valuable alkene.

    • Monitor the internal temperature of the flask during the addition. If a significant exotherm is observed, slow the addition rate and/or apply external cooling (ice bath).

  • Reaction Monitoring and Workup:

    • If no reaction occurs at room temperature, slowly heat the mixture to 50-80 °C.

    • Monitor the reaction progress by TLC, GC, or ¹H NMR by periodically taking small aliquots. The disappearance of the Si-H peak in the IR or NMR spectrum is a good indicator of reaction completion.

    • Once the reaction is complete, cool the mixture to room temperature. The product can often be purified by removing the solvent under reduced pressure, followed by distillation or column chromatography to remove any residual catalyst and byproducts.

References
  • Bogdan, M., Kownacki, I., & Maciejewski, H. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

  • Liaw, D. J., et al. (2019). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 11(5), 859. [Link]

  • Lewis, L. N., et al. (1999). In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Journal of the American Chemical Society, 121(16), 3971-3980. [Link]

  • Ciriminna, R., et al. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. [Link]

  • Dutkiewicz, M., et al. (2018). The effect of the catalyst and the type of ionic liquid on the hydrosilylation process under batch and continuous reaction conditions. New Journal of Chemistry, 42(15), 12434-12441. [Link]

  • Cope, H., et al. (2019). Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings. Chemical Communications, 55(73), 10935-10938. [Link]

  • Krylov, F. D., et al. (2024). STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. INEOS OPEN, 7(6), 159–175. [Link]

  • Stein, J., Lewis, L. N., Gao, Y., & Scott, R. A. (1999). In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Semantic Scholar. [Link]

  • Rong, G., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3649-3661. [Link]

  • Chandra, G., & Lo, P. Y. (1987). Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. Inorganica Chimica Acta, 131(2), 153-155. [Link]

  • Meister, T. A., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6(2), 1274-1284. [Link]

  • Mark, A. M. (2021). Tailored activation of new platinum hydrosilylation catalysts. IDEALS - University of Illinois. [Link]

  • Chemistry LibreTexts. (2023). Hydrosilylation. Chemistry LibreTexts. [Link]

  • Betely. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk. Betely. [Link]

  • Bogdan, M. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Request PDF. (n.d.). Platinum Catalysis Revisited – Unraveling Principles of Catalytic Olefin Hydrosilylation. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting cis-Dichlorobis(diethylsulfide)platinum(II) Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-Dichlorobis(diethylsulfide)platinum(II), a highly effective homogeneous catalyst for hydrosilylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its application. Our goal is to provide you with the expertise and practical solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, stability, and use of cis-Dichlorobis(diethylsulfide)platinum(II).

Q1: My reaction is sluggish or has not initiated. Is my catalyst inactive?

A1: Not necessarily. While catalyst inactivation is a possibility, other factors can contribute to low reactivity. First, verify your reaction setup and conditions. Ensure all reagents are of sufficient purity and the solvent is anhydrous, as trace amounts of water can inhibit the reaction. It's also crucial to confirm that the temperature and pressure are appropriate for your specific substrates. If you suspect catalyst inactivity, a good first step is to run a standard control reaction with known reactive substrates to verify its performance.[1]

Q2: What is the shelf-life of cis-Dichlorobis(diethylsulfide)platinum(II) and how should it be stored?

A2: cis-Dichlorobis(diethylsulfide)platinum(II) is a relatively stable complex. For long-term storage, it should be kept in a tightly sealed container, protected from light and moisture, and stored in a cool, dry place. Under these conditions, the catalyst should maintain its activity for an extended period. However, it's good practice to qualify a new bottle of catalyst or an old batch with a standard reaction if you observe inconsistent results.

Q3: Can I use this catalyst in the presence of air?

A3: While some reactions may tolerate exposure to air, it is generally recommended to perform hydrosilylation reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can sometimes lead to side reactions or catalyst degradation, particularly at elevated temperatures.[2]

Q4: What are the diethyl sulfide ligands for? Do they dissociate during the reaction?

A4: The diethyl sulfide ligands play a crucial role in stabilizing the platinum center.[3] They are considered labile ligands, meaning they can dissociate to create a vacant coordination site on the platinum, which is necessary for the catalytic cycle to proceed. However, the presence of excess diethyl sulfide has been shown in some cases to prevent the agglomeration of platinum into inactive platinum black and can even lead to higher reaction rates.[3] This suggests a delicate equilibrium is at play.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving more complex experimental issues.

Guide 1: Diagnosing and Overcoming Catalyst Inhibition

Catalyst inhibition is a common reason for failed or low-yielding hydrosilylation reactions. Inhibitors, often present as impurities in substrates or solvents, can reversibly or irreversibly deactivate the catalyst.

Step 1: Identify Potential Inhibitors in Your System

Many functional groups can act as inhibitors by strongly coordinating to the platinum center, blocking the active site.[1] Below is a table of common inhibitors.

Inhibitor ClassExamplesMechanism of InhibitionMitigation Strategy
Sulfur Compounds Thiols (R-SH), Thioethers (R-S-R'), Thioamides, ThiazolesStrong coordination to the platinum center, displacing the diethyl sulfide ligands and forming a more stable, less reactive complex.Purify substrates to remove sulfur-containing impurities. If the substrate itself contains a sulfur moiety, increasing catalyst loading may be necessary.
Nitrogen Compounds Amines, Pyridines, NitrilesCoordination to the platinum center, acting as a Lewis base.Use of a less coordinating solvent, or protection of the nitrogen-containing functional group.
Phosphorus Compounds Phosphines, PhosphitesVery strong coordination to the platinum center, often leading to irreversible poisoning.Rigorous purification of all reagents and solvents.
Acetylenic Compounds α-acetylenic alcohols (e.g., 2-methyl-3-butyn-2-ol, ethynylcyclohexanol)Formation of a stable platinum-alkyne complex that is less active at room temperature. Often used as intentional inhibitors to control cure rates.[4][5]If present as an impurity, purification is necessary. If used intentionally, the reaction may require thermal initiation to displace the inhibitor.
Other Unsaturated Compounds Dienes with electron-withdrawing groups (e.g., maleates, fumarates)Formation of relatively inert platinum(0) complexes.[4]Purification of reagents.

Step 2: Experimental Verification of Inhibition

If you suspect an inhibitor is present, you can perform a "spiking" experiment. Run a standard, known-to-work hydrosilylation reaction and add a small amount of the suspected inhibiting compound. A significant decrease in reaction rate or yield will confirm its inhibitory effect.

Step 3: Purification of Reagents and Solvents

If inhibition is confirmed, the most effective solution is to purify your starting materials.

  • Substrates: Recrystallization, distillation, or column chromatography can be used to remove impurities.

  • Solvents: Ensure solvents are anhydrous and of high purity. Using a freshly opened bottle of solvent is recommended.

Guide 2: Addressing Catalyst Decomposition and Poisoning

Catalyst decomposition or poisoning leads to a more permanent loss of activity compared to inhibition.

Mechanism of Catalyst Poisoning

The following diagram illustrates the general mechanism of catalyst poisoning where a poison (P) irreversibly binds to the active platinum center, preventing the substrate from accessing it.

G Active Catalyst\n[Pt(II) Complex] Active Catalyst [Pt(II) Complex] Inactive Complex Inactive Complex Active Catalyst\n[Pt(II) Complex]->Inactive Complex Poison (P) Irreversible Binding Substrate Substrate Substrate->Active Catalyst\n[Pt(II) Complex] Access to Active Site Substrate->Inactive Complex Blocked Access

Caption: Mechanism of irreversible catalyst poisoning.

Troubleshooting Workflow for Suspected Poisoning

This workflow will guide you through diagnosing and addressing potential catalyst poisoning.

G start Reaction Failure (Low/No Conversion) catalyst_check 1. Verify Catalyst Activity - Run a standard reaction - Use a new batch of catalyst start->catalyst_check reagent_check 2. Analyze Reagents for Poisons - Check for S, N, P compounds - Review substrate structure for inhibitory groups catalyst_check->reagent_check Catalyst is Active replace 5. Replace Catalyst catalyst_check->replace Catalyst is Inactive purify 3. Purify Reagents - Recrystallize/distill substrate - Use high-purity, anhydrous solvents reagent_check->purify Poisons/Inhibitors Identified regenerate 4. Attempt Catalyst Regeneration (See Protocol Below) reagent_check->regenerate No Obvious Poisons purify->regenerate Reaction Still Fails regenerate->replace Regeneration Fails

Caption: Troubleshooting workflow for catalyst poisoning.

Experimental Protocols

Protocol 1: Standard Catalyst Activity Assay

This protocol allows you to verify the activity of your cis-Dichlorobis(diethylsulfide)platinum(II) catalyst.

Materials:

  • cis-Dichlorobis(diethylsulfide)platinum(II)

  • 1-Hexene (or other standard olefin)

  • Triethylsilane (or other standard silane)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (N₂ or Ar)

  • Stirring plate and stir bar

  • GC-MS or NMR for analysis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add anhydrous toluene (5 mL).

  • Add 1-hexene (1 mmol) and triethylsilane (1.2 mmol).

  • Prepare a stock solution of the catalyst in anhydrous toluene (e.g., 1 mg/mL).

  • Add a specific amount of the catalyst stock solution to the reaction mixture (e.g., 0.01 mol%).

  • Stir the reaction at a defined temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or NMR to determine the conversion of the starting materials and the formation of the hydrosilylation product.

Expected Outcome: A known active catalyst should show significant conversion within a reasonable timeframe (e.g., >90% conversion in 1-2 hours).

Protocol 2: Laboratory-Scale Regeneration of a Homogeneous Platinum Catalyst

If your catalyst has been poisoned by certain metals or organic compounds, this procedure may help to recover its activity. This is an adapted procedure and should be performed with caution.

Materials:

  • Reaction mixture containing the poisoned catalyst

  • Activated carbon

  • Celite® or other filter aid

  • Solvent for extraction (e.g., dichloromethane)

  • Rotary evaporator

Procedure:

  • At the end of the reaction, cool the mixture to room temperature.

  • Add a small amount of activated carbon to the reaction mixture. The carbon can adsorb some organic poisons and the platinum catalyst itself.

  • Stir the mixture for 1-2 hours.

  • Filter the mixture through a pad of Celite® to remove the activated carbon.

  • The filtrate now contains the product, and the platinum catalyst is adsorbed on the carbon.

  • To recover the platinum, the activated carbon can be washed with a strong coordinating solvent to redissolve the platinum complex. However, a more practical approach for lab-scale work is often to consider the catalyst on the carbon as a solid-supported catalyst for a subsequent reaction if compatible, or to dispose of it appropriately. For true regeneration of the homogeneous catalyst, more advanced techniques like those described in the literature, such as selective precipitation, may be necessary but are often complex for a standard lab setting.[2]

Note on Homogeneous Catalyst Recovery: The recovery and regeneration of homogeneous catalysts can be challenging.[6][7][8] For laboratory-scale reactions, if poisoning is severe, it is often more practical to use a fresh batch of catalyst after purifying the reagents.

References

  • Galia, A., et al. (2023). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PubMed Central. Retrieved from [Link]

  • Ananikov, V. P., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174.
  • Google Patents. (2014). US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions.
  • Samanta, A., et al. (2017). Ligand substitution reaction on a platinum(ii) complex with bio-relevant thiols: kinetics, mechanism and bioactivity in aqueous medium. RSC Publishing.
  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. Retrieved from [Link]

  • Lewis, L. N., et al. (1997). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation.
  • Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Retrieved from [Link]

  • European Patent Office. (2023). EP4074790B1 - INHIBITORS OF HYDROSILYLATION CATALYSTS. Retrieved from [Link]

  • Lewis, L. N., & Uriarte, R. J. (1991). Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. Organometallics, 10(6), 2036-2040.
  • Chen, Y., et al. (2006). Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity. Proceedings of the National Academy of Sciences, 103(1), 31-36.
  • Justia Patents. (1986). Regeneration of inactive and poisoned platinum catalysts. Retrieved from [Link]

  • Samanta, A., et al. (2017). Ligand Substitution Reaction On Platinum(II) Complex With Bio-relevant Thiols: Their Kinetics, Mechanism And Bioactivity In Aqueous medium.
  • Barloy, L., et al. (2019). Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands. Inorganic Chemistry, 58(17), 11576-11591.
  • Gumerov, F. M., et al. (2019). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Nova Science Publishers.
  • Behr, A., & Witte, P. (2014).
  • van Leeuwen, P. W. N. M., & Chadwick, J. C. (Eds.). (2011).
  • LibreTexts. (2023). Section 7.3: Ligand Substitution Mechanisms. Chemistry LibreTexts. Retrieved from [Link]

  • UniTrak. (2024). Navigating Bulk Material Handling Challenges with Homogeneous Catalysts: Strategies for Chemical Manufacturers. Retrieved from [Link]

  • Romeo, R., et al. (1990). Dissociative substitution in four-coordinate planar platinum(II) complexes. 2. Crystal structure of cis-diphenylbis(dimethyl sulfide)platinum(II) and kinetics of thioether displacement by bidentate ligands in benzene. Inorganic Chemistry, 29(18), 3463-3469.
  • Mosen Silicone Material. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II). Retrieved from [Link]

  • Faglioni, F., et al. (2002). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. The Journal of Physical Chemistry B, 106(7), 1714-1720.
  • Logue, B. A., et al. (2018). Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures. Journal of Medicinal Chemistry, 61(21), 9577-9588.
  • Mikola, M., et al. (2020). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 25(21), 5086.

Sources

identifying and minimizing side reactions in cis-Dichlorobis(diethylsulfide)platinum(II) catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-Dichlorobis(diethylsulfide)platinum(II), a highly active and efficient catalyst primarily utilized for hydrosilylation reactions, particularly in the curing of silicone polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its application, with a focus on identifying and minimizing common side reactions to ensure optimal performance, yield, and product purity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section directly addresses specific problems you may encounter during your experiments. The solutions provided are grounded in mechanistic principles and practical laboratory experience.

Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue that can typically be traced back to the catalyst's activity, the reaction conditions, or the purity of your reagents.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The Pt(II) center is the active catalytic species. However, improper handling or storage can lead to degradation. The compound is sensitive to certain atmospheric components and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

    • Solution:

      • Verify Catalyst Quality: If you suspect catalyst degradation, it is advisable to use a fresh batch of the catalyst or test its activity on a well-established, simple reaction (e.g., hydrosilylation of 1-octene with a standard silane).

      • Proper Handling: Always handle the catalyst under an inert atmosphere. Avoid exposure to air and moisture.

  • Presence of Catalyst Poisons:

    • Cause: Platinum catalysts are notoriously sensitive to poisoning by various functional groups and impurities. Compounds containing sulfur (in forms other than the diethyl sulfide ligand), phosphorus, nitrogen, and certain other elements can irreversibly bind to the platinum center, rendering it inactive.

    • Solution:

      • Reagent Purity Check: Ensure the purity of your alkene, silane, and solvent. Trace impurities from starting materials or previous reaction steps can inhibit catalysis. Purification of reagents by distillation or passing through a column of activated alumina or silica may be necessary.

      • Solvent Choice: Use high-purity, anhydrous solvents.

  • Suboptimal Reaction Conditions:

    • Cause: While cis-Dichlorobis(diethylsulfide)platinum(II) is highly active, the reaction kinetics can be influenced by temperature and concentration.

    • Solution:

      • Temperature Adjustment: Gently warming the reaction mixture (e.g., to 40-60 °C) can often initiate the reaction without promoting significant side reactions. However, excessive heat can lead to catalyst decomposition.

      • Catalyst Loading: While a low catalyst loading is desirable, it might be insufficient for challenging substrates. A systematic increase in catalyst loading can be attempted.

Below is a logical workflow for troubleshooting low conversion issues.

G start Low or No Conversion Observed catalyst 1. Verify Catalyst Activity (Run a standard reaction) start->catalyst conditions 2. Check Reaction Conditions (Temp, Concentration) catalyst->conditions Activity Confirmed inactive Cause: Inactive Catalyst catalyst->inactive Fails Standard Test reagents 3. Assess Reagent Purity (Substrates, Solvent) conditions->reagents Conditions Correct suboptimal Cause: Suboptimal Conditions conditions->suboptimal Parameters Incorrect poisoning Cause: Reagent Poisoning reagents->poisoning Impurities Suspected sol_catalyst Solution: - Use fresh catalyst - Ensure inert handling inactive->sol_catalyst sol_conditions Solution: - Gently warm reaction - Increase catalyst loading suboptimal->sol_conditions sol_reagents Solution: - Purify substrates/solvent - Use high-purity grade poisoning->sol_reagents G cluster_main Main Hydrosilylation Cycle (Chalk-Harrod) cluster_side Side Reactions A Pt(0) Active Species B Oxidative Addition (R3Si-Pt-H) A->B + R3SiH C Alkene Coordination B->C + Alkene DehydroSilyl Dehydrogenative Silylation B->DehydroSilyl Alternative Pathway D Migratory Insertion (R-CH2-CH2-Pt-SiR3) C->D E Reductive Elimination D->E Isomerization Alkene Isomerization D->Isomerization β-Hydride Elimination E->A + Alkylsilane

Caption: Catalytic cycle and divergence to side reactions.

Frequently Asked Questions (FAQs)

Q: How should I store and handle cis-Dichlorobis(diethylsulfide)platinum(II)?

A: This catalyst is a yellow crystalline solid. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and kept in a cool, dark, and dry place. When weighing and transferring the catalyst, it is best practice to do so in a glovebox or under a stream of inert gas to minimize exposure to air and moisture, which can degrade its activity over time.

Q: What is the typical catalyst loading for this complex?

A: The catalyst is highly active, and typical loadings are in the range of 10 to 100 ppm (parts per million) relative to the alkene substrate. For less reactive substrates or to achieve faster reaction times, loadings up to 0.1 mol% may be used. It is always recommended to start with a low loading and optimize from there to minimize cost and potential side reactions.

Q: In which solvents is the catalyst soluble, and are there preferred solvents for catalysis?

A: The catalyst is generally soluble in many common organic solvents, including chlorinated solvents (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene), and some ethers. For hydrosilylation reactions, non-polar, aprotic solvents like toluene are often a good choice as they are less likely to coordinate to the platinum center and interfere with catalysis. [1]The choice of solvent can impact reaction rate and selectivity, so it may be a parameter worth screening for your specific application. [2] Q: Can this catalyst be recovered and reused?

A: As a homogeneous catalyst, recovery is generally challenging. It is typically consumed in the reaction or remains in the product mixture. If catalyst cost is a major concern and reusability is required, exploring heterogeneous platinum catalysts may be a more suitable approach.

Key Experimental Protocols

Protocol 1: Standard Catalyst Activity Test

This protocol provides a method to quickly assess the activity of your catalyst batch.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 1-octene (1.0 mmol) and anhydrous toluene (2 mL).

  • Catalyst Addition: Prepare a stock solution of cis-Dichlorobis(diethylsulfide)platinum(II) in anhydrous toluene (e.g., 1 mg/mL). Add an aliquot of this solution to the flask to achieve a 50 ppm loading.

  • Silane Addition: Add freshly distilled triethylsilane (1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Take aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h) and quench with a small amount of solvent.

  • Analysis: Analyze the conversion of 1-octene to triethyl(octyl)silane by GC-MS or ¹H NMR. A properly active catalyst should show significant conversion within 1-2 hours.

Protocol 2: Analysis of Reaction Mixture by GC-MS

This protocol outlines a general method for identifying and quantifying products and byproducts.

  • Sample Preparation: Take a small aliquot (approx. 0.1 mL) from the reaction mixture and dilute it with 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., dodecane).

  • GC-MS Setup: Use a standard non-polar GC column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • MS Detector: Scan from m/z 40 to 500.

  • Analysis:

    • Identify the desired alkylsilane product, any unreacted starting materials, and potential byproducts like isomerized alkenes or vinylsilanes based on their retention times and mass spectra.

    • Quantify the components by integrating the peak areas relative to the internal standard.

Data Summary Tables

Table 1: Common Analytical Techniques for Reaction Monitoring

TechniqueInformation ProvidedApplication Notes
¹H NMR Real-time monitoring of substrate consumption and product formation. Identification of alkene isomers.Allows for kinetic analysis without extensive workup. Use of a deuterated solvent is required for in-situ monitoring. [3]
²⁹Si NMR Direct observation of silane consumption and formation of silyl products. Can distinguish between different silylated species.Provides clean spectra for quantifying silicon-containing compounds. [4]
¹⁹⁵Pt NMR Provides information on the state of the platinum catalyst and its coordination environment.Useful for mechanistic studies and observing catalyst degradation or ligand exchange. [5]
GC-MS Separation and identification of volatile components (substrates, products, byproducts). Quantification using an internal standard.Excellent for detecting and quantifying side products like isomerized alkenes and hydrogenated alkanes. [6][7]
FTIR Monitoring the disappearance of the Si-H bond (stretch around 2100-2250 cm⁻¹).A quick and simple method for tracking overall reaction progress.

References

  • Girolami, G. S. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois.
  • Gong, L., et al. (2020).
  • Lin, C.-H., et al. (2021).
  • White Rose eTheses Online. (n.d.). Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Careful investigation of the hydrosilylation of olefins at poly(ethylene glycol) chain ends and development of a new silyl hydride to avoid side reactions.
  • Marciniec, B., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH.
  • Chimia. (n.d.). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
  • INEOS OPEN. (n.d.).
  • Betely. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II)
  • Journal of the American Chemical Society. (2021).
  • OSTI.GOV. (1986).
  • Infoscience. (n.d.).
  • PubMed. (2022).
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purification of products from cis-Dichlorobis(diethylsulfide)platinum(II) catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Purification of Products from cis-Dichlorobis(diethylsulfide)platinum(II) Catalyzed Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the purification of products from reactions catalyzed by cis-Dichlorobis(diethylsulfide)platinum(II). This guide is designed to provide you with in-depth, practical advice to navigate the common and complex challenges encountered during the purification of your valuable reaction products. As your senior application scientist, my goal is to blend established scientific principles with field-tested insights to empower you to achieve the highest possible purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the purification of products from reactions involving cis-Dichlorobis(diethylsulfide)platinum(II).

Q1: What are the primary challenges in purifying products from reactions using this catalyst?

A1: The main challenges typically revolve around the removal of the platinum catalyst and its byproducts from the desired organic product. These platinum species can be soluble in organic solvents, leading to co-elution during chromatography or co-precipitation during crystallization. Furthermore, the diethyl sulfide ligands can sometimes be labile, leading to the formation of other platinum-containing impurities that may complicate purification.

Q2: Is the cis-Dichlorobis(diethylsulfide)platinum(II) catalyst stable during typical aqueous workup procedures?

A2: While the catalyst is relatively stable, prolonged exposure to aqueous conditions, especially at elevated temperatures or extreme pH, can lead to decomposition. It is advisable to perform aqueous workups efficiently and at room temperature whenever possible. If your product is sensitive to acid or base, be mindful that changes in pH could also affect the catalyst's integrity.[1]

Q3: What are the initial signs of catalyst contamination in my purified product?

A3: A common visual indicator is a faint yellow or greyish color in your otherwise colorless product. Spectroscopic methods are more definitive. In ¹H NMR, you might observe broad, low-intensity peaks. More conclusively, techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) can quantify the amount of platinum residue.[2][3]

Q4: Can I use activated carbon to remove the platinum catalyst?

A4: Yes, activated carbon can be an effective and economical method for scavenging residual platinum catalysts.[4] The high surface area and porous nature of activated carbon allow it to adsorb the platinum complexes.[4] However, the efficiency can vary depending on the specific reaction mixture and the form of the platinum species. It is often used as a polishing step after initial purification.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting strategies for common purification problems.

Issue: Persistent Platinum Contamination After Column Chromatography

Symptoms:

  • The collected fractions containing the product show a persistent color associated with the platinum catalyst.

  • Analytical data (e.g., ICP-OES) confirms high levels of platinum in the isolated product.

Root Causes & Solutions:

  • Inappropriate Stationary Phase: Standard silica gel may not be the most effective choice for separating the polar platinum complexes from your product.

    • Troubleshooting Step: Consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for platinum compounds. Alternatively, reversed-phase chromatography (C18) can be effective if your product has sufficient polarity to be eluted with a polar mobile phase, leaving the less polar platinum complex to be washed off later.[5]

  • Incorrect Mobile Phase Polarity: The chosen solvent system may have a polarity that is too similar for both your product and the platinum catalyst, leading to co-elution.

    • Troubleshooting Step: Systematically screen a range of mobile phase polarities. Start with a less polar solvent system and gradually increase the polarity. This gradient elution can often resolve compounds with close retention factors.

  • Ligand Dissociation: The diethyl sulfide ligands may dissociate, leading to more polar platinum species that adhere strongly to the stationary phase and then slowly leach out, contaminating multiple fractions.

    • Troubleshooting Step: Pre-treat the crude reaction mixture to convert the platinum catalyst into a more easily separable form. One approach is to add a scavenger resin or perform a liquid-liquid extraction with an aqueous solution of a chelating agent like thiourea to sequester the platinum.

Issue: Difficulty in Achieving Crystallization or "Oiling Out" During Recrystallization

Symptoms:

  • The desired product fails to crystallize from the cooling solvent and instead forms an oil.

  • The resulting solid from recrystallization is amorphous or has a low melting point, indicating impurities.

Root Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound even at low temperatures, or it may have a boiling point higher than the melting point of your product.[6]

    • Troubleshooting Step: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[7][8] Conduct small-scale solubility tests with a variety of solvents of different polarities. A good starting point is to look for a solvent in which your product is sparingly soluble at room temperature.

  • Presence of Impurities: The platinum catalyst and other reaction byproducts can inhibit crystal lattice formation.

    • Troubleshooting Step: Attempt to remove the bulk of the platinum catalyst before recrystallization. A quick filtration through a short plug of silica gel or treatment with activated carbon can be beneficial.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the product crashing out of solution as an amorphous solid or oil rather than forming well-ordered crystals.[6]

    • Troubleshooting Step: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[9]

Section 3: Detailed Experimental Protocols

Protocol: Removal of cis-Dichlorobis(diethylsulfide)platinum(II) using Activated Carbon
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is highly soluble.

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product mass.

  • Stirring: Stir the suspension at room temperature for 1-2 hours. Gentle heating can sometimes improve efficiency, but be cautious of potential product degradation.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. The celite pad is crucial to prevent fine carbon particles from passing through the filter paper.

  • Washing: Wash the celite pad with a small amount of the same solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Analysis: Analyze the resulting solid or oil for residual platinum content.

Protocol: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chosen mobile phase or a slightly more polar solvent.

  • Column Packing: Pack a glass column with the selected stationary phase (e.g., silica gel, alumina) as a slurry in the initial, least polar mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is being used.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 4: Data Presentation

Table 1: Common Solvents for Recrystallization and their Properties

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good for non-polar compounds.
Ethyl Acetate774.4A versatile solvent of medium polarity.
Acetone565.1Soluble in water; good for moderately polar compounds.[10]
Ethanol784.3A polar, protic solvent.
Water10010.2For highly polar or ionic compounds.
Dichloromethane403.1A common solvent for chromatography, can be used for recrystallization of less polar compounds.
Toluene1112.4High boiling point, good for compounds that are difficult to dissolve.

Section 5: Visualizations

Diagram 1: General Workflow for Product Purification

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup Start->Workup Concentration Concentration Workup->Concentration PurificationChoice Choose Purification Method Concentration->PurificationChoice Chromatography Column Chromatography PurificationChoice->Chromatography Impurity Profile Complex Recrystallization Recrystallization PurificationChoice->Recrystallization Product is Crystalline Carbon Activated Carbon Treatment PurificationChoice->Carbon Trace Pt Contamination Analysis Purity Analysis (NMR, ICP-OES) Chromatography->Analysis Recrystallization->Analysis Carbon->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: A decision-making workflow for the purification of products from platinum-catalyzed reactions.

Diagram 2: Troubleshooting Logic for Persistent Platinum Contamination

TroubleshootingPt Start Persistent Pt Contamination After Chromatography CheckStationary Evaluate Stationary Phase Start->CheckStationary CheckMobile Evaluate Mobile Phase Start->CheckMobile ConsiderLigand Consider Ligand Dissociation Start->ConsiderLigand ChangeStationary Try Alumina or Reversed-Phase CheckStationary->ChangeStationary Silica Ineffective OptimizeGradient Optimize Polarity Gradient CheckMobile->OptimizeGradient Co-elution Occurs PrecipitatePt Pre-treat with Scavenger or Chelating Agent ConsiderLigand->PrecipitatePt Broad Peaks/ Leaching Observed Success Successful Removal ChangeStationary->Success OptimizeGradient->Success PrecipitatePt->Success

Caption: A troubleshooting guide for addressing persistent platinum contamination in purified products.

Section 6: Safety Precautions

Handling platinum-containing compounds requires adherence to strict safety protocols. While metallic platinum is relatively inert, some platinum compounds can be toxic.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or fumes.[13]

  • Waste Disposal: Dispose of all platinum-containing waste in properly labeled containers according to your institution's hazardous waste disposal guidelines.[12][13] Do not allow platinum waste to enter drains.[13]

References

  • ESPI Metals. (n.d.). Platinum. Retrieved from [Link]

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  • Specialty Metals. (2023, July 6). Take These Steps to Avoid Being Poisoned by Platinum Scrap. Retrieved from [Link]

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Technical Support Center: cis-Dichlorobis(diethylsulfide)platinum(II) Catalyst Deactivation & Regeneration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-Dichlorobis(diethylsulfide)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation and to provide insights into potential regeneration strategies. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding catalyst performance.

Q1: My reaction is sluggish, or the conversion has completely stalled. How do I know if my catalyst is deactivated?

A sluggish or stalled reaction is a primary indicator of catalyst deactivation. If you observe a significant decrease in reaction rate or a failure to reach completion compared to established benchmarks, catalyst deactivation is a likely cause. Before concluding this, it is crucial to verify other reaction parameters are correct, such as reagent purity, stoichiometry, temperature, and pressure.[1]

Q2: I've noticed a color change and/or the formation of a precipitate in my reaction vessel. What could this mean?

cis-Dichlorobis(diethylsulfide)platinum(II) is typically a yellow crystalline solid.[2][3] A significant color change, particularly darkening, or the formation of a black or dark-colored precipitate, often indicates catalyst decomposition or aggregation. This may be due to the unintended reduction of the active Pt(II) species to inactive platinum(0) metal, which then precipitates from the solution.[4]

Q3: What are the most common causes of deactivation for this specific platinum catalyst?

Deactivation can stem from several sources, broadly categorized as poisoning, fouling, or thermal degradation.[4]

  • Poisoning: Platinum catalysts are highly susceptible to poisoning by certain chemical species that bind strongly to the metal center, blocking active sites.[1] Common poisons include compounds containing sulfur, phosphorus, and other strong coordinating ligands.[4][5] While the catalyst itself contains diethyl sulfide ligands, exposure to other sulfur-containing compounds in your reactants or solvents can lead to deactivation.[6][7]

  • Fouling: This involves the deposition of byproducts, polymers, or carbonaceous materials (coke) on the catalyst, physically blocking access to the active sites.[8]

  • Thermal Degradation: Exposing the catalyst to temperatures exceeding its stability threshold can lead to decomposition of the complex.[4] The melting point of cis-Dichlorobis(diethylsulfide)platinum(II) is approximately 105 °C.

Q4: Is it possible to regenerate my deactivated cis-Dichlorobis(diethylsulfide)platinum(II) catalyst?

Yes, regeneration is often possible, but its feasibility and success depend entirely on the mechanism of deactivation.[4] Deactivation by reversibly bound inhibitors or organic fouling can sometimes be reversed by simple chemical washing or purification.[4] However, deactivation caused by irreversible chemical changes, such as the formation of highly stable inactive compounds or significant thermal decomposition, may not be reversible.[4]

Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation

A systematic approach is critical to correctly diagnosing the root cause of catalyst deactivation. The following workflow provides a logical sequence of steps to identify the issue.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Verification cluster_2 Phase 3: Diagnosis cluster_3 Phase 4: Solution A Reaction Issue Observed (Low Yield, Stalled Reaction, Precipitate) B Verify Reagents & Solvents - Purity (GC, NMR) - Check for poisons (Sulfur, etc.) - Use fresh, anhydrous solvents A->B Step 1 C Verify Reaction Conditions - Temperature & Pressure Correct? - Adequate Stirring? - Inert Atmosphere Intact? A->C Step 2 D Cause: Reagent/Solvent Poisoning Impurities detected. B->D F Cause: Catalyst Deactivation Reagents & Conditions Verified. B->F E Cause: Suboptimal Conditions Parameters incorrect. C->E C->F G Solution: - Purify starting materials. - Use higher purity solvents. D->G H Solution: - Adjust T, P, mixing. - Re-optimize conditions. E->H I Solution: - Proceed to Deactivation  Mechanism Analysis (Section 3) - Attempt Regeneration (Section 4) F->I

Caption: A logical workflow for troubleshooting common reaction issues.

Table 1: Troubleshooting Matrix
Observed ProblemPotential CauseDiagnostic ActionReference
Low or no conversionInactive CatalystVerify catalyst integrity. Run a standard, well-known reaction with a fresh catalyst sample to confirm baseline activity.[1]
Reagent/Solvent ImpurityPurify all starting materials and use fresh, high-purity, anhydrous solvents. Analyze reagents for potential poisons like sulfur or phosphorus compounds.[1][4]
Suboptimal ConditionsDouble-check all reaction parameters (temperature, pressure, stirring, atmosphere). Ensure the system is properly sealed and purged if air-sensitive.[1]
Dark precipitate formsCatalyst ReductionThe Pt(II) center may have been reduced to Pt(0). Review the protocol for any unintended reducing agents present in the starting materials or formed in situ.[4]
Gradual decrease in rate over timeFouling / CokingThe catalyst is being coated with byproducts or carbonaceous material. This is more common with complex organic substrates.[8]
Sudden reaction stopAcute PoisoningIntroduction of a potent catalyst poison. Check for contaminants in reagents added during the reaction or potential leaks in the system.[7]

Section 3: Understanding Deactivation Mechanisms

To select an appropriate regeneration strategy, one must first understand the likely cause of deactivation.

G cluster_mechanisms Deactivation Pathways ActiveCat Active Catalyst cis-[(Et2S)2PtCl2] Poisoning Poisoning Strong binding of inhibitors (e.g., S, P compounds) Blocks active Pt site ActiveCat->Poisoning Chemical Fouling Fouling (Coking) Deposition of organic residues/polymers Physically blocks active site ActiveCat->Fouling Physical Thermal Thermal Degradation Excessive heat Leads to complex decomposition ActiveCat->Thermal Thermal Reduction Reduction ActiveCat->Reduction Chemical InactiveCat1 InactiveCat1 Poisoning->InactiveCat1 Inactive: Poisoned Complex InactiveCat2 InactiveCat2 Fouling->InactiveCat2 Inactive: Fouled Catalyst InactiveCat3 InactiveCat3 Thermal->InactiveCat3 Inactive: Decomposed Products InactiveCat4 InactiveCat4 Reduction->InactiveCat4 Inactive: Pt(0) Precipitate

Caption: Key mechanisms leading to catalyst deactivation.

  • Poisoning: This is a chemical deactivation where impurities in the reaction medium bind to the platinum's active sites. Sulfur is a particularly potent poison for platinum catalysts because it forms very stable chemical bonds with the metal, modifying its electronic structure and preventing reactants from adsorbing.[6][7] Even at parts-per-billion (ppb) concentrations, sulfur compounds can cause a dramatic loss of catalytic activity.[7]

  • Fouling: This is a physical deactivation mechanism. In reactions involving organic molecules, especially at elevated temperatures, side reactions can produce heavy, non-volatile carbonaceous materials ("coke") or polymers.[8] These deposits coat the catalyst, creating a physical barrier that prevents substrates from reaching the active platinum centers.

  • Thermal Degradation: This catalyst complex has a defined thermal stability limit. Operating at temperatures near or above its melting point (105 °C) can cause the ligands to dissociate or the entire complex to decompose into inactive species.[4]

  • Unwanted Reduction: The active state for this catalyst is Pt(II). If the reaction medium contains reducing agents (either as impurities or as part of the desired reaction), the Pt(II) can be reduced to Pt(0). Elemental platinum is insoluble in most organic solvents and will precipitate as a fine black powder, effectively removing it from the catalytic cycle.[4]

Section 4: Catalyst Regeneration Protocols

Disclaimer: The success of regeneration is highly dependent on the deactivation cause and severity. These protocols are intended as general guidelines and may require optimization for your specific system. Always handle platinum compounds with appropriate personal protective equipment in a well-ventilated fume hood.

G Start Deactivated Catalyst (Precipitate or Contaminated Solution) Step1 Identify Deactivation Mechanism (See Sections 2 & 3) Start->Step1 Decision Mechanism? Step1->Decision Step2a Protocol 1: Solvent Washing (For mild fouling/impurities) Decision->Step2a Fouling Step2b Protocol 2: Controlled Oxidation (For severe coking of precipitate) Decision->Step2b Severe Coking Step2c Protocol 3: Electrochemical (For sulfur poisoning) Decision->Step2c Poisoning Step3 Characterize Recovered Material (NMR, IR, Elemental Analysis) Step2a->Step3 Step2b->Step3 Step2c->Step3 End Regenerated Catalyst Ready for Use (If specifications are met) Step3->End

Caption: General workflow for selecting a catalyst regeneration protocol.

Protocol 1: Regeneration from Mild Organic Fouling

This method is suitable for catalysts deactivated by soluble organic residues or loosely bound inhibitors.

Objective: To dissolve the catalyst, leaving behind insoluble fouling agents, and then recover it by recrystallization.

Methodology:

  • Separation: If the deactivated catalyst is a precipitate, separate it from the reaction mixture by filtration. If it is in solution, remove the solvent under reduced pressure.

  • Washing/Dissolution: Wash the solid catalyst with a solvent in which the fouling byproducts are soluble but the catalyst is not (e.g., hexanes, diethyl ether). If the catalyst and fouling agents are soluble, dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

  • Filtration: Filter the solution to remove any insoluble materials.

  • Recrystallization: Concentrate the filtrate and recrystallize the catalyst by adding a non-solvent or by slow evaporation.

  • Drying: Collect the purified crystals by filtration and dry under vacuum.

  • Validation: Confirm the identity and purity of the recovered catalyst using appropriate analytical techniques (e.g., melting point, NMR spectroscopy) before reuse.

Protocol 2: Controlled Oxidative Regeneration (for Precipitated Catalyst)

This is a harsh method adapted from protocols for heterogeneous catalysts and should only be used for severe fouling by carbonaceous material where the catalyst has precipitated.[8][9] Caution: This process will likely destroy the original ligand sphere and may require re-synthesis to restore the exact complex.

Objective: To remove heavy carbonaceous deposits by controlled combustion.

Methodology:

  • Isolation: Filter the precipitated catalyst from the reaction mixture and dry it thoroughly.

  • Initial Purge: Place the catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen) to remove any volatile organics.

  • Controlled Oxidation: Gradually heat the catalyst (e.g., to 300-400°C) under a flow of a dilute oxygen/nitrogen mixture (e.g., 1-2% O₂).[10] CRITICAL: Do not use pure air or high oxygen concentrations initially, as this can cause temperature surges and damage the platinum.[9]

  • Hold and Cool: Hold at the target temperature until the carbon burn-off is complete (indicated by the cessation of CO₂ evolution). Cool down slowly under an inert atmosphere.

  • Post-Treatment: The resulting material will likely be a form of platinum oxide or metallic platinum. Further chemical processing would be required to convert it back to the desired cis-Dichlorobis(diethylsulfide)platinum(II) complex.

Table 2: Summary of Regeneration Methods
Deactivation MechanismRegeneration MethodPrincipleApplicability & NotesReference
Mild Organic FoulingSolvent Washing / RecrystallizationDifferential solubilityHigh potential for recovery of the intact complex.[4]
Severe Coking (Precipitate)Controlled OxidationCombustion of carbon depositsHarsh method; destroys organic ligands. Recovers platinum metal, not the original complex.[8][9][11]
Sulfur PoisoningElectrochemical RegenerationOxidative removal of adsorbed sulfurAdvanced technique. Converts adsorbed sulfur to soluble sulfate, cleaning the Pt surface. Can be highly effective.[6][12]
Reversible InhibitionChemical WashingDisplacement of inhibitorEffective if the poison is not strongly chemisorbed.[4]

Section 5: Best Practices for Deactivation Prevention

The most effective strategy is to prevent deactivation from occurring in the first place.

  • Reagent and Solvent Purity: Always use high-purity reagents and anhydrous, peroxide-free solvents. Impurities are a primary source of catalyst poisons.[1][4]

  • Atmosphere Control: If your reaction is sensitive to air or moisture, use proper inert atmosphere techniques (e.g., Schlenk line, glovebox).

  • Temperature Management: Do not exceed the known thermal stability limit of the catalyst. Operate at the lowest effective temperature to maintain stability and minimize side reactions.[4]

  • Substrate Purification: Pre-treat starting materials to remove known inhibitors. For example, passing a liquid substrate through a column of activated alumina can remove trace polar impurities.

By understanding the mechanisms of deactivation and employing these troubleshooting and prevention strategies, you can enhance the lifetime and performance of your cis-Dichlorobis(diethylsulfide)platinum(II) catalyst, leading to more reliable and reproducible experimental outcomes.

References

  • Regeneration of platinum catalyst - US2882241A.
  • Technical Support Center: Optimizing Tetrachloroplatinate(II)
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effect of temperature and solvent on cis-Dichlorobis(diethylsulfide)platinum(II) activity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for cis-Dichlorobis(diethylsulfide)platinum(II), a versatile platinum(II) complex used in catalysis and as a precursor for novel therapeutic agents. Understanding the nuanced behavior of this compound, particularly its response to temperature and solvent environments, is critical for achieving reproducible and meaningful experimental results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm preparing to use cis-Dichlorobis(diethylsulfide)platinum(II) for the first time. What are its fundamental properties and handling requirements?

A: cis-Dichlorobis(diethylsulfide)platinum(II), with the formula [(C₂H₅)₂S]₂PtCl₂, is a yellow crystalline solid.[1] It has a melting point of approximately 105 °C.[2][3] While used in applications like hydrosilylation catalysis, its structural similarity to cisplatin makes it a subject of interest in medicinal chemistry.[3]

Key Handling and Storage Recommendations:

  • Storage: Store the solid compound at ambient temperature, protected from light.

  • Safety: The compound is irritating to the eyes, respiratory system, and skin.[3] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Q2: My compound shows inconsistent or low biological activity in my cytotoxicity assays. What role could the solvent be playing?

A: This is one of the most common issues, and the choice of solvent is almost always the root cause. The solvent does not just dissolve the compound; it actively participates in its chemistry.

The cytotoxic mechanism of platinum(II) complexes is widely believed to involve binding to DNA, primarily at the N7 position of guanine residues.[4] For this to occur, the chloride ligands must first be replaced by water molecules in a process called aquation. This "activated" aqua species is what reacts with DNA.

Solvent-Specific Issues:

  • Coordinating Solvents (e.g., DMSO, DMF): While excellent for solubilization, these solvents can be problematic. We have frequently observed that storing platinum compounds in DMSO leads to a loss of cell-killing effect.[5] This is because solvents like DMSO can coordinate directly to the platinum center, displacing the diethylsulfide or chloride ligands. This reaction alters the compound's structure and can significantly reduce its ability to bind to DNA.

  • Aqueous Solvents (e.g., Saline, Buffers): For biological assays, aqueous solutions are preferred but present solubility challenges. Using a 0.9% NaCl solution can improve the stability of similar platinum complexes like cisplatin by suppressing premature aquation due to the common ion effect (high Cl⁻ concentration).[5] However, cis-Dichlorobis(diethylsulfide)platinum(II) has low water solubility.

  • Non-Coordinating Organic Solvents (e.g., Benzene, Acetone): The compound is soluble in solvents like acetone, alcohol, ethyl acetate, and benzene.[6] These are useful for chemical reactions or preparing highly concentrated initial stocks but are generally incompatible with direct use in biological assays.

Troubleshooting Steps & Best Practices:

  • Avoid Long-Term Storage in DMSO: If DMSO must be used for initial solubilization, prepare the stock solution fresh and make serial dilutions into the final aqueous assay medium immediately before the experiment. Do not store DMSO stock solutions, even at -20°C, as degradation can still occur.[5]

  • Consider Co-solvents: Polyethylene glycol (PEG) and its derivatives have been shown to be effective solvents for carrying out biological assays with water-insoluble platinum complexes, demonstrating better stability than DMSO.[7]

  • Protocol Validation: If you observe inconsistent activity, validate your solubilization protocol. Confirm that no precipitation occurs upon dilution into your aqueous cell culture medium.

Q3: I suspect my compound is isomerizing from the cis to the trans form. How do temperature and solvent influence this process, and why does it matter?

A: Your suspicion is valid and critically important. For square-planar Pt(II) complexes, the cis and trans isomers can have dramatically different chemical and biological properties. The antitumor activity of platinum drugs is strongly linked to the cis geometry, which allows for the formation of specific intrastrand DNA adducts.[8][9] The trans isomer, which cannot form these same adducts, is typically inactive.

Factors Driving Isomerization:

  • Temperature: Heat provides the activation energy needed to overcome the barrier to isomerization. While the solid compound is stable up to its melting point, prolonged heating in solution can promote conversion to the more thermodynamically stable trans isomer. Studies on similar platinum complexes have documented this thermal behavior.[10]

  • Solvent: The solvent can mediate isomerization. In solution, a dynamic equilibrium may exist between the cis and trans forms.[11] Polar and coordinating solvents can facilitate isomerization by transiently interacting with the platinum center, lowering the energy barrier for the geometric rearrangement. For instance, upon dissolving a pure cis isomer of a similar telluroether platinum complex in CDCl₃, it was observed to rapidly form an equilibrium with the trans isomer, which became the dominant species in that solvent.[11]

The diagram below illustrates the solvent- and temperature-influenced equilibrium between the active cis isomer and the inactive trans isomer.

G cluster_cis Active Conformation cluster_trans Inactive Conformation cis cis-Pt(Et₂S)₂Cl₂ (Biologically Active) trans trans-Pt(Et₂S)₂Cl₂ (Biologically Inactive) cis->trans Heat Coordinating Solvent sub_cis Favored for DNA Adduct Formation sub_trans Thermodynamically Favored in some solvents

Caption: Cis-trans isomerization equilibrium.

How to Check for Isomerization:

  • NMR Spectroscopy: ¹H NMR is an excellent tool. The chemical shifts of the diethylsulfide protons will be different for the cis and trans isomers.

  • Vibrational Spectroscopy: Infrared and Raman spectroscopy are sensitive to the symmetry of the molecule. The number and position of Pt-Cl and Pt-S stretching bands can distinguish between the cis (lower symmetry) and trans (higher symmetry) isomers.[12]

  • HPLC: A validated HPLC method can be used to separate and quantify the two isomers in a solution.

Data Summary & Experimental Protocols
Table 1: Solvent Selection Guide for cis-Dichlorobis(diethylsulfide)platinum(II)
SolventSolubilityPotential Interactions & Side ReactionsRecommended Use Cases & Cautions
DMSO HighHigh Risk: Can displace diethylsulfide ligands, leading to compound inactivation.[5] May accelerate isomerization.Not Recommended for Stock Solutions. Use only for immediate solubilization before dilution in aqueous media for assays.
DMF HighModerate Risk: Similar to DMSO, can act as a coordinating ligand.[5]Use with caution, similar to DMSO. Prefer other solvents if possible.
Water / Buffer Very LowLow Risk: Required for aquation and subsequent DNA binding. Stability is enhanced in saline (0.9% NaCl).[5]Ideal for final assay conditions but impractical for stock solutions due to poor solubility.
Acetone, Benzene, Ethyl Acetate Soluble[6]Low Risk: Generally non-coordinating.Excellent for preparing concentrated stock solutions for chemical synthesis or for subsequent dilution into assay media. Ensure final concentration in assays is non-toxic.
Polyethylene Glycol (PEG 400) GoodLow Risk: Acts as a stable carrier solvent for water-insoluble platinum complexes.[7]Recommended: A promising alternative to DMSO for preparing stock solutions for biological experiments.[7]
Protocol: Preparation of a Stock Solution for Biological Assays

This protocol is designed to maximize compound stability and ensure consistent activity.

  • Initial Stock Preparation (10 mM):

    • Accurately weigh the required amount of solid cis-Dichlorobis(diethylsulfide)platinum(II).

    • Dissolve the solid in a minimal amount of a non-coordinating solvent like acetone or in a stabilizing co-solvent like PEG 400. For example, to make a 10 mM stock, dissolve 4.46 mg in 1 mL of solvent.

    • Ensure complete dissolution using gentle vortexing. Avoid heating the solution.

  • Intermediate Dilution (If Necessary):

    • Perform an intermediate dilution from the main stock into your chosen cell culture medium supplemented with serum or a saline solution (0.9% NaCl). This step helps prevent precipitation when making the final dilutions.

  • Final Working Solution:

    • Prepare the final concentrations required for your experiment by diluting the intermediate solution directly into the cell culture medium.

    • Crucially, perform this final dilution step immediately before adding the compound to your cells. Do not store the compound at low concentrations in aqueous media for extended periods.

  • Stability Monitoring:

    • For long-term studies, it is advisable to periodically check the purity of your main stock solution using HPLC or NMR to ensure that significant isomerization or degradation has not occurred.

References
  • Importance of DNA conformation in the reaction with cis-dichlorodiammine platinum (II). Indian Academy of Sciences.
  • Cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes: Ring size and solvent effects on the biological activity. PubMed.
  • The chemical and biological effects of cis-dichlorodiammineplatinum (II), an antitumor agent, on DNA. PubMed.
  • cis-Dichlorobis(diethyl sulfide)platinum(II). Sigma-Aldrich.
  • CIS-DICHLOROBIS(DIETHYLSULFIDE)PLATINUM(II) 15337-84-5 wiki. Guidechem.
  • Cis/trans isomers of PtX(2)L(2) (X = halogen, L = neutral ligand); the crystal structures of two polymorphs of cis-dichlorobis(dibenzyl sulfido-kappaS)platinum(II) in the temperature range 100-295 K. PubMed.
  • Effects of Solvents on In Vitro Potencies of Platinum Compounds. PMC - NIH.
  • DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. MDPI.
  • cis-Dichlorobis(diethylsulfide)platinum(II). ChemBK.
  • Reaction of cis-diamminedichloroplatinum (II) and DNA in B or Z conformation. PubMed.
  • cis-Dichlorobis (diethylsulfide) platinum(II). Betely.
  • Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. MDPI.
  • Thermal Decomposition of Di(Cycloalkyl)bis(triethylphosphine)platinum-(II) Complexes. Whitesides Research Group.
  • Bonding in cis- and trans-dichlorobis(dimethylsulfide)platinum(II) studied by vibrational (micro)spectroscopy and force field calculations. PubMed.

Sources

Technical Support Center: Analysis of Impurities in cis-Dichlorobis(diethylsulfide)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-Dichlorobis(diethylsulfide)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of impurities in this important platinum complex. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in cis-Dichlorobis(diethylsulfide)platinum(II) and how are they formed?

    • What are the potential effects of these impurities on my experiments?

    • How can I store cis-Dichlorobis(diethylsulfide)platinum(II) to minimize degradation?

  • Troubleshooting Guide: Impurity Analysis

    • High-Performance Liquid Chromatography (HPLC) Analysis

      • I am not getting good separation between the cis and trans isomers. What should I do?

      • I am observing peak tailing for my platinum complex. How can I improve the peak shape?

      • My baseline is noisy and drifting. What are the likely causes?

      • I see unexpected peaks in my chromatogram. How do I identify them?

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

      • How can I use NMR to confirm the isomeric purity of my sample?

    • General Troubleshooting

      • My analytical results are inconsistent between batches. What should I investigate?

  • Experimental Protocols

    • Protocol 1: HPLC Method for Isomeric Purity Analysis

    • Protocol 2: Purification by Fractional Crystallization

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in cis-Dichlorobis(diethylsulfide)platinum(II) and how are they formed?

The primary impurities in cis-Dichlorobis(diethylsulfide)platinum(II) can be categorized into three main types:

  • Process-Related Impurities:

    • trans-Dichlorobis(diethylsulfide)platinum(II): This is the most common and significant impurity.[1] It is the geometric isomer of the cis complex and can form during synthesis if reaction conditions are not strictly controlled. The formation of the cis isomer is generally favored when starting from potassium tetrachloroplatinate(II) (K₂PtCl₄), but temperature and reaction time can influence the isomeric ratio.[2]

    • Unreacted Starting Materials: Residual K₂PtCl₄ or excess diethyl sulfide may be present if the purification process is incomplete.

    • Solvent Adducts: If coordinating solvents are used in the synthesis or purification, they may displace a ligand to form a solvent-coordinated platinum complex.

  • Degradation-Related Impurities:

    • Hydrolysis Products: In the presence of water, the chloride ligands can be sequentially replaced by water molecules to form aqua- and subsequently hydroxo-bridged species.[3] This process is analogous to the activation of cisplatin and can lead to a mixture of charged and neutral complexes in solution.[3]

    • Oxidation Products: The diethyl sulfide ligands can be oxidized to diethyl sulfoxide, especially if the complex is exposed to oxidizing agents or harsh conditions. This would result in the formation of complexes like cis-[PtCl₂(Et₂SO)(Et₂S)] or cis-[PtCl₂(Et₂SO)₂].

  • Isomerization Products:

    • The cis isomer can convert to the more thermodynamically stable trans isomer in solution, a process that can be accelerated by heat or light. Some studies on similar platinum(II) complexes have noted this isomerization.[1]

Q2: What are the potential effects of these impurities on my experiments?

The presence of impurities can have significant consequences for the application of cis-Dichlorobis(diethylsulfide)platinum(II), which is often used as a catalyst or a precursor for other organoplatinum compounds.[4]

  • Geometric Isomers (trans-isomer): The stereochemistry of platinum complexes is critical to their reactivity. The trans isomer will have different kinetic and thermodynamic properties compared to the cis isomer. This can lead to:

    • Altered Catalytic Activity: If used as a catalyst, the presence of the trans isomer can lead to different reaction rates, yields, and potentially different product selectivity.[5]

    • Inconsistent Reaction Outcomes: When used as a precursor, the trans impurity will react differently, leading to a mixture of products and making characterization difficult.

  • Hydrolysis Products: The formation of aqua species changes the charge and reactivity of the complex. These hydrolyzed products are generally more reactive and can lead to unintended side reactions or decomposition.

  • Starting Materials and Solvent Adducts: These impurities can interfere with stoichiometry, introduce competing reactions, and lead to lower yields of the desired product.

Q3: How can I store cis-Dichlorobis(diethylsulfide)platinum(II) to minimize degradation?

To maintain the purity and stability of cis-Dichlorobis(diethylsulfide)platinum(II), the following storage conditions are recommended:

  • Store in a cool, dark, and dry place: Light and heat can promote isomerization to the trans form.

  • Use an inert atmosphere: Store under nitrogen or argon to prevent oxidation of the sulfide ligands.

  • Use a tightly sealed container: This will prevent the ingress of moisture, which can lead to hydrolysis.

  • For solutions, use anhydrous, non-coordinating solvents: If you need to prepare a stock solution, use a dry, non-coordinating solvent and store it under an inert atmosphere. Prepare solutions fresh whenever possible.

Troubleshooting Guide: Impurity Analysis

This section provides practical advice for troubleshooting common issues during the analysis of cis-Dichlorobis(diethylsulfide)platinum(II).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC_Troubleshooting

A: Achieving good resolution between geometric isomers can be challenging. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Solvent Composition: For reversed-phase HPLC, a mobile phase of acetonitrile and water is a good starting point. Systematically vary the ratio or introduce a shallow gradient. A slower gradient will often improve the resolution of closely eluting peaks.

    • Additives: While less common for neutral complexes, small amounts of modifiers can sometimes influence selectivity.

  • Change the Stationary Phase:

    • C18 Columns: While standard C18 columns can work, they may not provide sufficient shape selectivity for isomers.

    • C30 or Phenyl-Hexyl Columns: Columns with alternative stationary phases, such as C30 or those with phenyl-hexyl ligands, can offer different selectivities and may resolve the isomers more effectively.[6]

  • Adjust Temperature:

    • Lowering the column temperature can sometimes enhance separation by increasing the interaction differences between the isomers and the stationary phase. Conversely, a higher temperature can improve efficiency but may decrease resolution.

  • Check Flow Rate:

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

A: Peak tailing for platinum complexes is often due to secondary interactions with the stationary phase.

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with the metal center, causing tailing.

    • Use an End-capped Column: High-quality, end-capped columns have fewer free silanol groups.

    • Mobile Phase Modifier: Adding a small amount (0.05-0.1%) of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups and improve peak shape. However, be aware that TEA can be difficult to remove from the column.

    • Lower pH: If your complex is stable at low pH, adjusting the mobile phase to a pH of 2.5-3.5 can suppress the ionization of silanol groups.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

  • Extra-Column Effects: Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.[7]

A: An unstable baseline can obscure small impurity peaks.

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases coming out of solution in the detector cell are a common cause of noise. Degas your mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser.[8][9]

    • Contamination: Using low-quality solvents or contaminated water can lead to a drifting baseline, especially during gradient elution. Use HPLC-grade solvents and freshly prepared mobile phase.

    • Miscibility: Ensure your mobile phase components are fully miscible at all proportions used in your gradient.

  • System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations and a noisy baseline. Check all connections for signs of salt buildup or moisture.[10]

  • Detector Issues:

    • Lamp Failure: An aging detector lamp can cause noise. Check the lamp energy.

    • Contaminated Flow Cell: Flush the detector flow cell with a strong, non-reactive solvent like isopropanol.

A: Unexpected peaks can arise from various sources.

  • Identify the Source:

    • Run a Blank: Inject your solvent blank to see if the peaks are coming from the solvent or carryover from a previous injection.

    • Check for Degradation: Prepare a fresh sample and inject it immediately. If the unexpected peaks are smaller or absent, your compound may be degrading in the sample vial. This could be due to hydrolysis or isomerization.

  • Characterize the Peaks:

    • LC-MS: The most effective way to identify unknown peaks is to use a mass spectrometer as a detector. The mass-to-charge ratio can help you identify hydrolysis products (addition of H₂O, loss of Cl), solvent adducts, or oxidation products (addition of oxygen).

    • Collect Fractions: If you do not have access to an LC-MS, you can collect fractions corresponding to the unknown peaks and analyze them by other techniques like NMR or standalone mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A: ¹H and ¹⁹⁵Pt NMR are powerful tools for distinguishing between cis and trans isomers.

  • ¹H NMR: The chemical environment of the diethyl sulfide protons will be different in the cis and trans isomers due to their spatial relationship with the other ligands. This should result in different chemical shifts for the ethyl protons. For the analogous cis- and trans-dichlorobis(dimethylsulfide)platinum(II) complexes, distinct signals are observed for the methyl protons of each isomer.[11]

  • ¹⁹⁵Pt NMR: The ¹⁹⁵Pt chemical shift is highly sensitive to the coordination environment of the platinum center. The cis and trans isomers are expected to have significantly different ¹⁹⁵Pt chemical shifts. This can be a highly quantitative method for determining the isomeric ratio. For related telluroether complexes, distinct ¹⁹⁵Pt signals were used to identify and quantify the cis and trans isomers in solution.[12]

General Troubleshooting

A: Batch-to-batch variability often points to issues in synthesis or purification.

  • Review Synthesis Protocol: Ensure that reaction temperature, addition rates, and reaction times are strictly controlled. Small variations can affect the cis/trans ratio.

  • Evaluate Purification Efficiency: The primary method for purifying this complex is often crystallization. The efficiency of fractional crystallization can vary. Analyze both the final product and the mother liquor to assess the efficiency of impurity removal.

  • Check for Contaminants in Reagents: Use high-purity starting materials (K₂PtCl₄ and diethyl sulfide) and solvents to avoid introducing new impurities.

  • Analytical Method Robustness: Ensure your analytical method is robust. Small, deliberate changes in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) should not significantly affect the results. If they do, the method needs further development.

Experimental Protocols

Protocol 1: HPLC Method for Isomeric Purity Analysis

This protocol is a starting point and should be optimized for your specific instrument and column.

Parameter Condition Rationale
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µmA standard column for initial method development.
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-80% B, 15-17 min: 80% B, 17.1-20 min: 50% BA shallow gradient is used to resolve closely eluting isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 230 nmPlatinum complexes typically have UV absorbance in this region.
Injection Vol. 5 µL
Sample Prep. Dissolve sample in Acetonitrile at ~0.5 mg/mLThe sample should be dissolved in a solvent compatible with the mobile phase.

Expected Elution Order: Based on studies of similar platinum complexes, the more polar cis isomer is expected to elute slightly earlier than the less polar trans isomer in a reversed-phase system.

HPLC_Protocol

Protocol 2: Purification by Fractional Crystallization

This method relies on potential differences in solubility between the cis and trans isomers in a given solvent system.

  • Solvent Screening: Identify a solvent or solvent mixture in which cis-Dichlorobis(diethylsulfide)platinum(II) has moderate solubility at elevated temperatures and lower solubility at room temperature or below. Ethanol, acetone, or mixtures with dichloromethane are potential candidates. The goal is to find a system where the cis and trans isomers have different solubilities.

  • Dissolution: Dissolve the impure complex in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of well-defined crystals and can improve the separation efficiency.

  • Further Cooling: If necessary, place the solution in a refrigerator or ice bath to maximize the yield of the less soluble isomer.

  • Isolation: Collect the crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Analysis: Analyze both the isolated crystals and the filtrate by HPLC or NMR to determine the isomeric purity. The filtrate will be enriched in the more soluble isomer.

  • Recrystallization: If necessary, repeat the process with the purified crystals to further improve their purity.

References

  • Hansson, C., Carlson, S., Giveen, D., Johansson, M., Yong, S., & Oskarsson, A. (2006). Cis/trans isomers of PtX2L2 (X = halogen, L = neutral ligand); the crystal structure of trans-dichlorobis(dimethyl sulfide)platinum(II) and the pressure dependence of its unit-cell dimensions. Acta Crystallographica Section B: Structural Science, 62(Pt 3), 474–479.
  • Otsuka, S., Nakamura, A., & Yoshida, T. (1968). Fast Cis-Trans Isomerization of Square-Planar Bis(diethyl sulfide)platinum(II) Complexes. Reaction of cis-Dichlorobis(diethylsulfide)platinum(II) with Mesityllithium. Bulletin of the Chemical Society of Japan, 41(12), 3037-3037.
  • Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Sulzer. (n.d.). Fractional crystallization. Crystal clear purification solutions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Betely. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk. Retrieved from [Link]

  • De Simone, F., Gielen, M., & Willem, R. (2008). cis- and trans-Tetrachlorobis(diethylsulfide)Platinum(IV).
  • NewSil. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II). Retrieved from [Link]

  • Kukushkin, V. Y., Lövqvist, K., Noren, B., Oskarsson, Å., & Elding, L. I. (1994). New Methods for Synthesis of Platinum(II) Dimethyl Sulfide Complexes. Inorganic Chemistry, 33(22), 5005-5011.
  • Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Witte, D. T., Kuntzel, J., & de Kanter, F. J. J. (2000). Synthesis and the reversed-phase HPLC analysis of cis and trans -dichlorobis(ethylenediamine-ruthenium) chloride isomers. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 817-824.
  • Zare, K., et al. (2018). A comparative kinetic study of modified Pt(dppf)Cl2 complexes and their interactions with L-cys and L-met. Semantic Scholar.
  • Haigh, J. M. (1981). Proton Magnetic Resonance Spectra of Platinum (II) Complexes. I. Pyramidal Configuration and Inversion at Sulfur in cis-Bis(dibenzyl sulfide)dichloroplatinum(II). Journal of the American Chemical Society, 103(23), 6757-6763.
  • Rock, K. L., et al. (2022). Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures. Chemical Research in Toxicology, 35(11), 1983-1996.
  • Ikonen, T., et al. (2022). Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. Molecules, 27(15), 4983.
  • Chembeez. (n.d.). cis-Dichlorobis(diethylsulfide)platinum(II), 98%. Retrieved from [Link]

  • Biocompare. (n.d.). cis-Dichlorobis(diethyl sulfide)platinum(II) from Aladdin Scientific. Retrieved from [Link]

  • Deubel, D. V. (2005). Hydrolysis process of the second generation platinum-based anticancer drug cis-amminedichlorocyclohexylamineplatinum(II). The Journal of Physical Chemistry B, 109(24), 12195–12205.
  • Sidorik, Y., et al. (2022). Diethyl Sulfoxide as a Novel Neutral Ligand in the Platinum Complex Compound. Computational and Theoretical Chemistry, 1211, 113683.
  • Huo, S., et al. (2020). A study to develop platinum(iv) complex chemistry for peptide disulfide bond formation. Dalton Transactions, 49(7), 2207-2214.
  • Szłyk, E., et al. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 26(16), 4955.
  • Chen, L., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 819-823.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • American Elements. (n.d.). trans-Dichlorobis(diethylsulfide)platinum(II). Retrieved from [Link]

  • Hangzhou LZ Chemical Co., Ltd. (n.d.). trans-Dichlorobis(diethylsulfide)platinuM(II). Retrieved from [Link]

  • ChemBK. (n.d.). trans-Dichlorobis(diethylsulfide)platinum(Ⅱ). Retrieved from [Link]

Sources

preventing premature curing in silicone formulations with cis-Dichlorobis(diethylsulfide)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Silicone Formulations

Welcome to the technical support center for advanced silicone formulations. This guide is designed for researchers, scientists, and drug development professionals utilizing platinum-catalyzed, addition-cure silicone systems. Specifically, we will address the common and often costly issue of premature curing when using the highly effective catalyst, cis-Dichlorobis(diethylsulfide)platinum(II).

This document moves beyond basic data sheets to provide in-depth, cause-and-effect explanations for troubleshooting and preventing premature curing. Our goal is to empower you with the scientific understanding to diagnose issues, validate your protocols, and ensure reproducible success in your experiments.

Section 1: Core Concepts - The Hydrosilylation Curing Mechanism

A foundational understanding of the curing chemistry is critical for effective troubleshooting. This section addresses the most fundamental questions about how your silicone system works.

Q1: What is the fundamental reaction that cures my silicone formulation?

The curing of your two-part silicone system is driven by a chemical reaction known as hydrosilylation (also called addition cure).[1][2] In this process, a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) bond from the crosslinking agent (often Part B) across a silicon-vinyl (Si-CH=CH₂) group on the base polymer (often Part A).[2][3] This creates a stable silicon-carbon (Si-C) linkage, forming the cross-linked polymer network that transforms the liquid components into a solid elastomer.[2] The key advantage of this system is its efficiency and specificity; it produces no by-products, leading to minimal shrinkage and high-purity cured materials.[4][5]

Q2: What is the specific role of cis-Dichlorobis(diethylsulfide)platinum(II) in this process?

cis-Dichlorobis(diethylsulfide)platinum(II) is a highly active and efficient platinum(II) complex used to initiate and accelerate the hydrosilylation reaction.[6][7][8] It is valued for its excellent catalytic properties, which allow for effective curing at very low concentrations (typically parts-per-million) without inducing side reactions.[2][5] In the reaction mixture, this Pt(II) precursor is reduced in situ to a more catalytically active Pt(0) species, which then enters the primary catalytic cycle.

Q3: Can you illustrate the catalytic cycle of hydrosilylation?

Certainly. The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][9] The cycle illustrates how a single platinum atom can facilitate thousands of cross-linking reactions. Understanding this cycle is key to diagnosing how inhibitors and poisons can disrupt the process.

Chalk-Harrod Mechanism Pt0 Active Pt(0) Catalyst Step1 Oxidative Addition (Si-H bond adds to Pt) Pt0->Step1 + R3Si-H Pt_Intermediate1 Pt(II) Intermediate (H-Pt-SiR3) Step1->Pt_Intermediate1 Step2 Olefin Coordination (Vinyl group binds to Pt) Pt_Intermediate1->Step2 + Vinyl-R' Pt_Intermediate2 Pt(II) Olefin Complex Step2->Pt_Intermediate2 Step3 Migratory Insertion (Rate-Limiting Step) Pt_Intermediate2->Step3 Pt_Intermediate3 Pt(II) Alkyl Complex Step3->Pt_Intermediate3 Step4 Reductive Elimination (Si-C bond forms) Pt_Intermediate3->Step4 Step4->Pt0 Catalyst Regenerated Product Cross-linked Product (Si-C bond) Step4->Product

Caption: The Chalk-Harrod catalytic cycle for hydrosilylation.

Section 2: Troubleshooting Guide for Premature Curing

Premature curing, also known as short pot life or working time, is one of the most common issues encountered. This section provides a logical, step-by-step approach to diagnosing and solving the problem.

Troubleshooting_Flowchart start Problem: Premature Curing Observed check_temp Is ambient temperature > 25°C (77°F)? start->check_temp check_mixing Was mixing ratio accurate and mixing thorough? check_temp->check_mixing No sol_temp Solution: Lower ambient temperature. Consider using a cure inhibitor. check_temp->sol_temp Yes check_contamination Are substrates, tools, or environment contaminated? check_mixing->check_contamination Yes sol_mixing Solution: Verify mix ratio by weight. Use proper mixing technique (scrape sides/bottom). check_mixing->sol_mixing No sol_contamination Solution: Perform a patch test. Clean all surfaces. Use a barrier coating. check_contamination->sol_contamination Yes

Caption: Logical workflow for troubleshooting premature curing.

Q4: My formulation starts to gel almost immediately after mixing, far exceeding the datasheet's specified pot life. What's the most likely cause?

The most common culprit for a drastically shortened pot life is temperature .[10] The kinetics of the hydrosilylation reaction are highly temperature-dependent. As a general rule, for every 5-10°C increase in ambient temperature, the working time of the silicone can be cut in half.[10] If your lab environment is warmer than the standard testing condition (typically 23-25°C), you will experience a significantly faster cure.[11][12]

Causality: Higher temperatures increase the kinetic energy of the reactant molecules and the catalyst, leading to more frequent and energetic collisions. This accelerates every step of the catalytic cycle, especially the rate-limiting migratory insertion step, causing the polymer network to form much more rapidly.[9]

Q5: I've confirmed my temperature is within range, but the curing is still too fast. What should I check next?

After temperature, you should suspect catalyst poisoning or unintended inhibition . While true premature curing is an acceleration, often users misdiagnose "inhibition" as a curing failure. However, some contaminants can accelerate the reaction. More commonly, the issue is contamination that leads to incomplete or tacky cures, which is a different problem.[13][14]

A more direct cause of accelerated curing is an incorrect mix ratio with an excess of the platinum catalyst component or a formulation that has not been properly inhibited for a specific application's required work time.[15]

Q6: What is the difference between an inhibitor and a poison?

This is a critical distinction for any formulator.

  • Inhibitor: An inhibitor is a compound that temporarily and reversibly binds to the platinum catalyst, slowing it down.[14][16] Inhibitors are often added intentionally by manufacturers to control and extend the pot life at room temperature.[14][16] The inhibitor's bond to the platinum can be overcome, often by applying heat, which releases the catalyst to perform the curing reaction.[17][18]

  • Poison: A poison is a substance that forms a strong, irreversible bond with the platinum catalyst, permanently deactivating it.[14] If your silicone is contaminated with a poison, it will likely not cure at all in the affected area, even with the application of heat.[13][16]

Q7: My formulation cures perfectly in a clean mixing cup, but when I apply it to my substrate, it cures unevenly or leaves a sticky layer. Why?

This points directly to substrate contamination or incompatibility . The surface you are applying the silicone to is introducing a poison that is deactivating the catalyst at the interface.[13][19] This is a classic sign of catalyst poisoning. The bulk of the silicone cures because it is not in contact with the contaminant, but the thin layer at the interface fails to cross-link.[13]

Section 3: Proactive Prevention & Best Practices

Avoiding premature curing is more efficient than troubleshooting it. Implementing rigorous laboratory practices is essential.

Q8: What are the most common catalyst poisons I need to avoid in my lab?

Platinum catalysts are sensitive to a range of chemical compounds. Exposure to even trace amounts can lead to cure inhibition.[20][21] The most common culprits are summarized in the table below.

Poison Class Specific Examples Common Laboratory & Industrial Sources
Sulfur Compounds Sulfides, sulfoxides, mercaptans, sulfatesNatural rubber, latex gloves, neoprene, some modeling clays, certain oils and solvents.[13][14][16]
Nitrogen Compounds Amines, amides, nitriles, cyanatesEpoxy curing agents, certain 3D printing resins (photoinitiators), some neutralizing amines.[4][14][22]
Organotin Compounds Dibutyltin dilaurateCondensation-cure (tin-cure) silicones, some PVC plastics, wood spatulas.[4][13][14]
Other Metals Lead, mercury, silver, arsenicSolder flux residues, certain pigments or fillers.[13][22]
Unsaturated Organics Certain esters, vinyl acetate, some alcoholsVinyl acetate, certain cleaning solvents like ethanol or methanol.[22][23]

Q9: How can I intentionally and controllably extend the working time of my formulation?

To extend the pot life, you need to introduce a cure inhibitor (or retarder) . These are compounds that compete with the silicone's vinyl groups to coordinate with the platinum catalyst, effectively putting the catalyst "on hold."[5] This is a standard practice for creating formulations with a desired working time. The effect of many inhibitors can be overcome with heat, allowing for "heat-triggered" catalysis.[17][24]

Inhibitor Type Specific Examples Typical Use & Characteristics
Alkenes/Alkynes Maleates, fumarates, acetylenic alcoholsHighly effective at room temperature. The inhibition is overcome by heating, which drives the inhibitor off the catalyst.
N-Heterocyclic Carbenes (NHCs) (Various complex structures)Form strong bonds with platinum, creating highly stable catalysts that may require higher temperatures to activate.[25]
Phosphines & Arsines Triphenylphosphine, triphenylarsineStrong inhibitors, sometimes classified as poisons depending on concentration and bond strength.[22]
Vinylsiloxanes Tetramethyltetravinylcyclotetrasiloxane (TMTVS)Often used as a mild retarder and stabilizer within the silicone formulation itself.

Note: The selection and concentration of an inhibitor must be empirically determined and optimized for your specific formulation and application.

Q10: What are the essential handling and storage practices for my catalyst and silicone components?

  • Segregation: Always use separate, dedicated tools (mixing spatulas, containers, scales) for platinum-cure and tin-cure silicones.[13] Cross-contamination is a primary cause of failure.

  • Cleanliness: Work on clean, non-porous surfaces like stainless steel or glass. Avoid wooden workbenches or mixing with wooden sticks, which can leach contaminants.[14]

  • Personal Protective Equipment (PPE): Do NOT use latex gloves.[23] Always use nitrile or vinyl gloves to prevent sulfur contamination.

  • Storage: Store components in their original, tightly sealed containers in a cool, dry place away from direct sunlight. This prevents moisture ingress and degradation.

  • Atmospheric Contamination: Be aware of airborne contaminants. Vapors from other processes in the lab, such as spray adhesives or curing epoxies, can settle on surfaces and inhibit cure.[19][21]

Section 4: Essential Experimental Protocols

These standardized protocols will help you diagnose and validate your materials and processes.

Protocol A: Substrate/Contaminant Patch Test

Objective: To determine if a substrate, mold release, barrier coat, or potential contaminant will inhibit the cure of the silicone.

Methodology:

  • Prepare a small, accurately measured batch of the two-part silicone formulation according to the manufacturer's instructions (typically 10-20 grams is sufficient).

  • On the surface of the test substrate, apply a small drop of the mixed silicone.

  • On a known clean, non-inhibiting surface (like a clean glass slide or a sheet of polyethylene), apply a control drop of the same mixed silicone.

  • Allow both samples to cure for the fully recommended demold time under identical temperature and humidity conditions.

  • After the cure time has elapsed, probe both the test sample and the control sample.

    • Result: No Inhibition: If the silicone on the test substrate is cured to the same degree as the control (firm, non-tacky), the substrate is non-inhibiting.

    • Result: Inhibition/Poisoning: If the silicone on the test substrate is sticky, gummy, or liquid at the interface while the control is fully cured, the substrate is causing cure inhibition.[12]

Protocol B: Evaluating Inhibitor Effectiveness

Objective: To determine the effect of an inhibitor on the pot life of a silicone formulation.

Methodology:

  • Establish a baseline. Prepare and mix a control batch of your silicone formulation without any inhibitor. Start a timer immediately after mixing is complete. Record the "gel time" – the point at which the mixture no longer flows and becomes stringy when probed.

  • Prepare a stock solution of your chosen inhibitor in a compatible solvent or one of the silicone components (if miscible).

  • Create a series of experimental batches. To each, add a precise, incremental amount of the inhibitor stock solution (e.g., 10 ppm, 25 ppm, 50 ppm relative to the total formulation weight).

  • For each experimental batch, mix thoroughly and record the gel time as done for the control.

  • (Optional) To test for heat-triggered curing, place samples of each inhibited formulation into an oven at a specified temperature (e.g., 70°C) and monitor the time to achieve a full cure.[17]

  • Plot the gel time versus inhibitor concentration to create a working curve for your system.

References

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Publications. [Link]

  • Platinum Cure Silicone Cure Inhibition Technical Guide. MinghuiLink. [Link]

  • FAQ: Platinum Catalyzed Silicone Inhibitors. Dow Inc.[Link]

  • Troubleshooting: Platinum Catalyzed Silicones. US Tech Online. [Link]

  • Overcoming Platinum Silicone Inhibition with 3D-Printed master models. Liqcreate. [Link]

  • The common scheme of the platinum-catalyzed hydrosilylation reaction. ResearchGate. [Link]

  • Cis-Dichlorobis (Diethylsulfide) Platinum (II). Mosen Silicone Material. [Link]

  • Platinum-catalyzed hydrosilylation in polymer chemistry. polym12102174. [Link]

  • Why your silicone is not curing: Inhibition and poisoning of silicones. GA Lindberg. [Link]

  • Hydrosilylation. Wikipedia. [Link]

  • Tunable Latency of Hydrosilylation Catalyst by Ligand Density on Nanoparticle Supports. Chemistry Europe. [Link]

  • TI 15/18: Handling of silicones. Peters.de. [Link]

  • Why Silicone Sealant Is Awry: Understanding Common Failures And How To Prevent Them. Medium. [Link]

  • High‐temperature platinum‐catalyzed hydrosilylation and dehydrocoupling cross‐linking of silicones. ResearchGate. [Link]

  • Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois. [Link]

  • Rational Design of Pt Supported Catalysts for Hydrosilylation: Influence of Support and Calcination Temperature: Heterogeneous Catalysis. ResearchGate. [Link]

  • How to Troubleshoot Common Issues in Silicone Molding. LinkedIn. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH. [Link]

  • cis-Dichlorobis(diethylsulfide)platinum(II) For silicone. XJY SILICONES. [Link]

  • STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. INEOS OPEN. [Link]

  • Curing Two-Part Silicones? These Tips Are For You. Gluespec. [Link]

  • Addressing Silicone Contamination Issues. TECHSiL Ltd. [Link]

  • Silica-supported Karstedt-type catalyst for hydrosilylation reactions. Scientific Spectator. [Link]

  • Karstedt's catalyst. Wikipedia. [Link]

  • PLATINUM CATALYST. Azer Silicone corporation. [Link]

  • Why Is My Silicone Rubber Curing Too Fast?. LinkedIn. [Link]

  • A Technical Guide to Cure Inhibition. TECHSiL Ltd. [Link]

  • Catalysts, Modifiers, Crosslinking Agents. Gelest Technical Library. [Link]

  • What causes silicone contamination?. Exnan. [Link]

  • Synthesis, Structure, and Reactivity of Arylchlorobis(dialkyl sulfide)platinum(II) Complexes. ACS Publications. [Link]

  • Hydrosilylation Catalysts (Silicones). Heraeus Precious Metals. [Link]

  • Curing Issues- Trouble Shooting. AeroMarine Products. [Link]

  • The Ultimate Guide to Fixing Sticky and Uncured Silicone. MinghuiLink. [Link]

  • Common Challenges and Solutions in Silicone Product Manufacturing. LinkedIn. [Link]

  • Moldmaking Tutorial: How To Avoid Cure Inhibition With Platinum Silicones. YouTube. [Link]

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managing catalyst sensitivity to air and moisture for cis-Dichlorobis(diethylsulfide)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for cis-Dichlorobis(diethylsulfide)platinum(II). As a leading specialist in platinum group metal catalysis, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the effective management of this versatile catalyst. While often categorized as stable in solid form, its performance in solution can be significantly influenced by atmospheric conditions. This guide moves beyond simplistic handling instructions to explore the nuanced reactivity of the catalyst, ensuring the reproducibility and success of your experiments.

Our approach is built on a deep understanding of the coordination chemistry of platinum and the potential pathways of catalyst deactivation. By anticipating and addressing common challenges related to air and moisture sensitivity, this guide will empower you to optimize your reaction outcomes and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: The product data sheet from my supplier states that cis-Dichlorobis(diethylsulfide)platinum(II) is not sensitive to air or moisture. Why should I take special precautions?

A1: This is a critical point of clarification. While the solid, crystalline catalyst is relatively stable and can be handled in air for brief periods, such as weighing, this stability does not always extend to its use in solution, particularly under reaction conditions (e.g., elevated temperatures, presence of co-reagents).[1] The supplier specification refers to the bulk solid under ambient storage conditions. In a reaction medium, the ligands can become more labile, and the platinum center may be more susceptible to reactions with trace amounts of water or oxygen, which can lead to catalyst deactivation or the formation of undesired byproducts.

Q2: What are the primary ways that air and moisture can affect my reaction?

A2: Air and moisture can negatively impact your experiment in several ways:

  • Hydrolysis: Water can react with the platinum complex, potentially displacing the chloride or diethyl sulfide ligands to form aquated species.[2] This changes the coordination sphere of the platinum, which can alter its catalytic activity. In some cases, this can lead to the formation of less active or completely inactive platinum hydroxides or oxides.

  • Oxidation: The diethyl sulfide ligand can be oxidized, which would change its electronic properties and its bond to the platinum center. Furthermore, the Platinum(II) center itself can be susceptible to oxidation under certain conditions.

  • Formation of Platinum Black: A common issue in platinum-catalyzed reactions, such as hydrosilylation, is the formation of colloidal platinum, often seen as a black precipitate.[3] This is an inactive form of the catalyst and its formation is often promoted by the degradation of the initial molecular catalyst, which can be initiated by exposure to air and moisture.

Q3: I am using the catalyst for a hydrosilylation reaction. Are there specific sensitivities I should be aware of?

A3: Yes, hydrosilylation reactions are particularly sensitive to the purity and stability of the catalyst.[4][5] The active catalytic species is typically a Pt(0) complex, which is formed in situ from the Pt(II) precursor. The presence of oxygen can interfere with the delicate redox cycling of the platinum and can lead to the formation of inactive platinum oxides. Moisture can react with the silane reagents, leading to the formation of siloxanes and hydrogen gas, which can inhibit the catalyst.

Q4: Can I store solutions of the catalyst for later use?

A4: It is strongly recommended to prepare solutions of cis-Dichlorobis(diethylsulfide)platinum(II) fresh for each use. Storing the catalyst in solution, especially in solvents that have not been rigorously dried and deoxygenated, increases the risk of degradation over time. If a stock solution must be prepared, it should be done under an inert atmosphere (e.g., in a glovebox) using anhydrous, deoxygenated solvent and stored in a sealed container, preferably at low temperature.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Related to Air/Moisture Troubleshooting Steps & Solutions
Inconsistent reaction times or incomplete conversion 1. Partial catalyst deactivation: Trace moisture in the solvent or reagents has led to hydrolysis of the platinum complex. 2. Inhibition by oxidized species: Oxygen present in the reaction vessel may have oxidized the sulfide ligand or the platinum center.1. Improve solvent and reagent drying: Ensure all solvents are passed through a solvent purification system or freshly distilled from an appropriate drying agent. Dry all other reagents thoroughly before use. 2. Implement inert atmosphere techniques: Assemble your reaction glassware hot from the oven and cool under a stream of dry nitrogen or argon.[6] Use Schlenk line or glovebox techniques for all manipulations.[7] 3. Degas your reaction mixture: Before adding the catalyst, bubble dry argon or nitrogen through your reaction mixture for 15-30 minutes to remove dissolved oxygen.
Formation of a black or dark-colored precipitate (Platinum Black) 1. Catalyst decomposition: The molecular catalyst has degraded and agglomerated into colloidal platinum.[3] This is often a sign of significant exposure to air or moisture. 2. Ligand dissociation: The diethyl sulfide ligands may have dissociated, leading to the formation of unstable platinum species that readily precipitate.1. Strictly adhere to air-free techniques: The formation of platinum black is a strong indicator that your reaction setup is not sufficiently protected from the atmosphere. Review and improve your inert atmosphere procedures. 2. Consider a stabilizing agent: In some hydrosilylation reactions, the addition of a slight excess of a stabilizing ligand, such as triphenylphosphine or even diethyl sulfide, can help prevent agglomeration.[7] However, this will alter the catalytic system and should be investigated systematically.
Reaction fails to initiate 1. Complete catalyst deactivation: The catalyst may have been improperly stored or handled, leading to extensive degradation before it was even added to the reaction. 2. "Wet" reaction environment: Significant contamination of your starting materials or solvents with water.1. Use a fresh batch of catalyst: If you suspect your current stock of the catalyst has been compromised, obtain a new, unopened container. 2. Verify solvent and reagent purity: Before starting your reaction, verify the water content of your solvent using a Karl Fischer titrator, if available. Ensure all starting materials are of the highest possible purity and are properly dried.

Experimental Protocols & Methodologies

Protocol 1: General Handling and Dispensing of the Catalyst

This protocol outlines the best practices for handling the solid catalyst to minimize exposure to air and moisture.

  • Preparation: Move the sealed container of cis-Dichlorobis(diethylsulfide)platinum(II) into an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line and an inert gas manifold.

  • Equilibration: Allow the container to equilibrate to the ambient temperature of the glovebox or the lab for at least 30 minutes before opening to prevent condensation of moisture onto the cold solid.

  • Weighing: In the glovebox, weigh the desired amount of the yellow crystalline solid into a clean, dry vial. Alternatively, for Schlenk line use, quickly weigh the solid in air and immediately place it into a Schlenk flask that can be promptly evacuated and backfilled with inert gas.

  • Sealing: Tightly seal the vial or flask. If using a Schlenk flask, ensure the stopcock is properly greased and sealed.

  • Storage of Bulk Material: After dispensing, purge the headspace of the original container with argon or nitrogen before resealing tightly. Store in a desiccator.

Protocol 2: Setting up a Reaction under Inert Atmosphere

This protocol provides a step-by-step guide for setting up a reaction that is sensitive to air and moisture.

  • Glassware Preparation: All glassware should be oven-dried at a minimum of 125°C for at least 4 hours (overnight is preferable) to remove adsorbed water.[6]

  • Assembly: Assemble the glassware hot from the oven and immediately place it under a positive pressure of dry inert gas (argon or nitrogen). Use a bubbler to monitor the gas flow.

  • Cooling: Allow the glassware to cool to room temperature under the inert gas flow.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. Add solid reagents, if stable in air, quickly against a positive flow of inert gas. For highly sensitive solids, use a solid addition funnel or weigh them in a glovebox and add them to the sealed reaction vessel.

  • Catalyst Addition: Prepare a solution of the catalyst in anhydrous, deoxygenated solvent in a glovebox or using Schlenk techniques. Transfer this solution to the reaction vessel via a gas-tight syringe or cannula.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction. Stir and heat as required by your specific procedure.

Visualizing Catalyst Deactivation and Handling

To better understand the processes we are trying to prevent, the following diagrams illustrate the potential degradation pathways and the ideal experimental setup.

Diagram 1: Potential Catalyst Degradation Pathways

This diagram illustrates how moisture and oxygen can lead to the deactivation of the cis-Dichlorobis(diethylsulfide)platinum(II) catalyst.

G cluster_reactants Reactants A cis-[PtCl2(SEt2)2] (Active Catalyst Precursor) B Hydrolysis (Aquated Species) A->B Ligand Substitution C Oxidation (e.g., Sulfoxide Complex) A->C Ligand/Metal Oxidation D Decomposition & Agglomeration (Inactive Platinum Black) B->D C->D H2O H2O (Moisture) H2O->B O2 O2 (Air) O2->C G cluster_setup Schlenk Line Setup InertGas Inert Gas Source (Ar or N2) Manifold Dual Manifold (Gas/Vacuum) InertGas->Manifold Gas In Vacuum Vacuum Pump Vacuum->Manifold Vacuum Bubbler Oil Bubbler (Pressure Indicator) Manifold->Bubbler Gas Out Flask Reaction Flask (Schlenk Flask) Manifold->Flask via Stopcock

Caption: A typical Schlenk line setup for handling sensitive reagents.

References

  • Newsil. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II). Retrieved from [Link]

  • Deacon, G. B., & Osborn, J. A. (1969). The hydrolysis of platinum(II) complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1612-1617.
  • Marchetti, F., & Samaritani, S. (2018). The Hydrolysis of Platinum(II) Complexes and the Pharmacological Consequences. Inorganics, 6(4), 117.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3581–3595.
  • Zhang, Y., et al. (2005). Hydrolysis process of the second generation platinum-based anticancer drug cis-amminedichlorocyclohexylamineplatinum(II). The Journal of Physical Chemistry A, 109(28), 6371-6379.
  • Belli Dell'Amico, D., et al. (2003). Platinum Complexes for Selective Oxidations in Water.
  • Johnson Matthey Technology Review. (1964). Reaction of Oxygen with the Platinum Metals. Retrieved from [Link]

  • Universiteit Leiden. (2019, May 27). We finally understand how oxygen reacts on platinum. Retrieved from [Link]

  • Borelli, D. R., et al. (2019). Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures. Journal of Medicinal Chemistry, 62(22), 10346-10357.
  • Marciniec, B. (Ed.). (2019). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 11(3), 488.

Sources

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Cis- and Trans-Dichlorobis(diethylsulfide)platinum(II) Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of a catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. Within the realm of platinum-group metal catalysis, subtle changes in the geometry of a complex can lead to profound differences in its reactivity. This guide provides an in-depth comparative analysis of the catalytic activity of two geometric isomers: cis- and trans-Dichlorobis(diethylsulfide)platinum(II).

This document moves beyond a simple product description to offer a comprehensive technical resource. We will delve into the synthesis of these isomers, explore the mechanistic underpinnings of their catalytic behavior, particularly in hydrosilylation reactions, and present a framework for their comparative evaluation. While direct, side-by-side quantitative comparisons in the literature are scarce, this guide synthesizes available information and provides the necessary protocols to empower researchers to conduct their own robust evaluations.

Introduction: The Significance of Geometric Isomerism in Catalysis

The square planar d8 configuration of platinum(II) complexes gives rise to the possibility of cis and trans geometric isomers when two sets of different ligands are present. In the case of Dichlorobis(diethylsulfide)platinum(II), the spatial arrangement of the chloride and diethyl sulfide ligands around the central platinum atom defines the isomer. This seemingly minor structural variance can significantly impact the catalyst's electronic properties, steric environment, and ultimately, its catalytic performance.

The cis isomer, with adjacent chloride and diethyl sulfide ligands, possesses a C_2v symmetry, leading to a net dipole moment. In contrast, the trans isomer exhibits a centrosymmetric structure (assuming free rotation of the ethyl groups), resulting in a zero dipole moment. These differences in polarity can affect solubility and interactions with substrates and solvents. Furthermore, the trans effect, which describes the tendency of certain ligands to labilize the ligand positioned opposite to them, plays a crucial role in the substitution reactions that are often the initial steps in a catalytic cycle.

Synthesis of Cis- and Trans-Dichlorobis(diethylsulfide)platinum(II)

The ability to reliably synthesize pure samples of each isomer is fundamental to any comparative study. The following protocols are based on established methods for the preparation of platinum(II) sulfide complexes.

Synthesis of trans-Dichlorobis(diethylsulfide)platinum(II)

The synthesis of the trans isomer is often more straightforward due to its generally higher thermodynamic stability for many square planar complexes. A common method involves the direct reaction of a suitable platinum(II) precursor with diethyl sulfide.[1]

Experimental Protocol:

  • Starting Material: Begin with a readily available platinum salt such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or dichlorodiammineplatinum(II) (PtCl₂(NH₃)₂).

  • Reaction Setup: In a well-ventilated fume hood, suspend the platinum precursor in a suitable solvent such as water or ethanol.

  • Ligand Addition: Add a stoichiometric excess (at least 2 equivalents) of diethyl sulfide to the suspension with vigorous stirring.

  • Reaction Conditions: Gently heat the reaction mixture to facilitate the substitution of the chloride or ammonia ligands with diethyl sulfide. The reaction progress can often be monitored by a color change.

  • Isolation and Purification: The product, trans-Dichlorobis(diethylsulfide)platinum(II), will precipitate from the reaction mixture. Collect the solid by filtration, wash with the reaction solvent and then a non-polar solvent like hexane to remove any unreacted diethyl sulfide. The product can be further purified by recrystallization from a suitable solvent such as chloroform or dichloromethane.

Logical Workflow for Synthesis of Trans Isomer

Start Start with PtCl₂(NH₃)₂ Add_Et2S Add excess Diethyl Sulfide (Et₂S) in Ethanol Start->Add_Et2S Heat Heat and Stir Add_Et2S->Heat Precipitate Precipitate forms Heat->Precipitate Filter Filter and Wash Precipitate->Filter Product trans-PtCl₂(SEt₂)₂ Filter->Product

Caption: Synthesis of trans-PtCl₂(SEt₂)₂.

Synthesis of cis-Dichlorobis(diethylsulfide)platinum(II)

The synthesis of the cis isomer often requires a more controlled approach to prevent isomerization to the more stable trans form. The choice of starting material and reaction conditions is critical.

Experimental Protocol:

  • Starting Material: A common precursor for the synthesis of cis isomers is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

  • Reaction Setup: Dissolve K₂[PtCl₄] in a minimal amount of water.

  • Ligand Addition: Slowly add a stoichiometric amount (2 equivalents) of diethyl sulfide to the aqueous solution of K₂[PtCl₄] with constant stirring. The reaction is typically carried out at room temperature.

  • Precipitation: The less water-soluble cis-Dichlorobis(diethylsulfide)platinum(II) will precipitate from the solution.

  • Isolation and Purification: Immediately collect the precipitate by filtration to minimize the risk of isomerization in solution. Wash the solid with cold water, followed by a small amount of cold ethanol and then diethyl ether. The product should be dried under vacuum. Purity can be checked by spectroscopic methods such as IR and NMR.

Logical Workflow for Synthesis of Cis Isomer

Start Start with K₂[PtCl₄] in H₂O Add_Et2S Add 2 equiv. Diethyl Sulfide (Et₂S) at Room Temperature Start->Add_Et2S Precipitate Precipitate forms Add_Et2S->Precipitate Filter Filter and Wash (Cold Solvents) Precipitate->Filter Product cis-PtCl₂(SEt₂)₂ Filter->Product

Caption: Synthesis of cis-PtCl₂(SEt₂)₂.

Comparative Catalytic Activity in Hydrosilylation

Both cis- and trans-Dichlorobis(diethylsulfide)platinum(II) are known to be active as catalysts or catalyst precursors, particularly in the hydrosilylation of olefins, a key reaction in the silicone industry for cross-linking polymers. The cis isomer is often cited as a highly active catalyst for this purpose.[2][3]

Featurecis-Dichlorobis(diethylsulfide)platinum(II)trans-Dichlorobis(diethylsulfide)platinum(II)
Reported Activity Often described as a highly active catalyst in silicone rubber curing.[2][3]Used as a catalyst precursor in organic synthesis.[1]
Potential for Activation The two chloride ligands are in a cis orientation, which is often a prerequisite for certain catalytic cycles that require cis-ligation of reactants.The trans geometry might necessitate an isomerization step to a catalytically active cis intermediate for some reaction mechanisms.
Solubility Generally more soluble in polar solvents due to a net dipole moment.Generally less soluble in polar solvents.
Mechanistic Considerations: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. Understanding this mechanism provides a framework for hypothesizing how the cis and trans isomers might behave differently.

The key steps of the Chalk-Harrod mechanism are:

  • Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) active species to form a platinum(II) hydride-silyl complex.

  • Olefin Coordination: The olefin coordinates to the platinum(II) complex.

  • Migratory Insertion: The olefin inserts into the Pt-H bond.

  • Reductive Elimination: The alkyl-silyl group is eliminated, forming the C-Si bond and regenerating the platinum(0) catalyst.

A modified Chalk-Harrod mechanism has also been proposed where the olefin inserts into the Pt-Si bond.

Chalk-Harrod Catalytic Cycle

Pt0 Pt(0) PtII_HSi Pt(II)(H)(SiR₃) Pt0->PtII_HSi + R₃SiH (Oxidative Addition) PtII_Olefin Pt(II)(H)(SiR₃)(Olefin) PtII_HSi->PtII_Olefin + Olefin (Coordination) PtII_Alkyl Pt(II)(Alkyl)(SiR₃) PtII_Olefin->PtII_Alkyl Migratory Insertion PtII_Alkyl->Pt0 - Alkyl-SiR₃ (Reductive Elimination)

Caption: The Chalk-Harrod mechanism for hydrosilylation.

For the Dichlorobis(diethylsulfide)platinum(II) complexes, which are Pt(II) precursors, an initial reduction to a Pt(0) species is likely required to enter the catalytic cycle. This reduction can be effected by the hydrosilane itself. The geometry of the starting Pt(II) complex could influence the ease of this reduction and the subsequent steps. For instance, the lability of the ligands, influenced by the trans effect, will play a role in the formation of the active catalytic species.

Proposed Experimental Workflow for Comparative Analysis

To definitively compare the catalytic activity of the cis and trans isomers, a standardized experimental protocol is essential. The following workflow is proposed for the hydrosilylation of a model olefin, such as 1-octene, with a model silane, for example, triethylsilane.

Experimental Protocol:

  • Reaction Setup: In a series of identical reaction vessels (e.g., Schlenk tubes or vials in a heating block) equipped with magnetic stir bars, add a solution of 1-octene in a dry, inert solvent (e.g., toluene).

  • Catalyst Addition: To each vessel, add a precise amount of either cis- or trans-Dichlorobis(diethylsulfide)platinum(II) from a stock solution to achieve the desired catalyst loading (e.g., 10, 50, 100 ppm). Include a control reaction with no catalyst.

  • Initiation: Place the reaction vessels in a pre-heated block at the desired reaction temperature (e.g., 80 °C). Add the triethylsilane to each vessel simultaneously to start the reactions.

  • Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., by rapid cooling and dilution).

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the reactants and the formation of the hydrosilylation product.

  • Data Evaluation: Plot the concentration of the product versus time for each catalyst and at each concentration. From these plots, determine the initial reaction rates. Calculate the turnover number (TON) and turnover frequency (TOF) for each catalyst under the specified conditions.

Workflow for Comparative Catalytic Study

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Cis Prepare Stock Soln. of cis-PtCl₂(SEt₂)₂ Add_Cat Add precise amount of cis or trans catalyst Prep_Cis->Add_Cat Prep_Trans Prepare Stock Soln. of trans-PtCl₂(SEt₂)₂ Prep_Trans->Add_Cat Setup Set up parallel reactions: 1-octene in toluene Setup->Add_Cat Initiate Add triethylsilane at T = 80°C Add_Cat->Initiate Monitor Take aliquots over time Initiate->Monitor Quench Quench reaction Monitor->Quench Analyze Analyze by GC or NMR Quench->Analyze Evaluate Determine rates, TON, TOF Analyze->Evaluate Conclusion Compare Catalytic Performance Evaluate->Conclusion

Sources

A Comparative Guide to Evaluating the Turnover Number and Selectivity of cis-Dichlorobis(diethylsulfide)platinum(II) in Catalytic Hydrosilylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in fine chemical synthesis and materials science, the efficiency and precision of catalytic systems are paramount. This guide provides an in-depth technical framework for evaluating the performance of cis-Dichlorobis(diethylsulfide)platinum(II), a notable platinum-based catalyst. We will delve into the methodologies for quantifying its turnover number (TON) and selectivity, crucial metrics for assessing catalytic activity and stability. Furthermore, we will objectively compare its potential performance with established platinum-based catalysts and emerging non-precious metal alternatives, supported by experimental data from the scientific literature.

Introduction: The Imperative of Catalyst Performance Metrics

In the realm of catalysis, two key indicators dictate the industrial and academic viability of a catalyst: turnover number and selectivity. The Turnover Number (TON) quantifies the number of moles of substrate that one mole of catalyst can convert into the desired product before becoming deactivated[1][2]. A higher TON signifies a more stable and long-lived catalyst. In contrast, selectivity measures the catalyst's ability to preferentially form a specific product isomer when multiple reaction pathways are possible. High selectivity is critical for minimizing downstream purification efforts and maximizing the yield of the target molecule.

cis-Dichlorobis(diethylsulfide)platinum(II) is recognized as a highly active platinum catalyst, particularly in the curing of silicone rubber through hydrosilylation—the addition of a Si-H bond across a C-C double bond[3][4]. However, to truly understand its potential in broader applications, a rigorous quantitative assessment of its TON and selectivity is essential. This guide will use the hydrosilylation of a model terminal alkene, 1-octene, as a benchmark reaction to evaluate this catalyst and compare it against key alternatives.

Comparative Landscape: Platinum and Beyond

The performance of cis-Dichlorobis(diethylsulfide)platinum(II) must be contextualized against established and emerging catalytic systems.

Established Platinum-Based Catalysts

Karstedt's Catalyst and Speier's Catalyst are two of the most widely used platinum-based hydrosilylation catalysts[5][6][7][8]. Karstedt's catalyst, a Pt(0) complex, is known for its high solubility in silicone resins and impressive catalytic activity[5][8]. Speier's catalyst, a solution of hexachloroplatinic acid in isopropanol, is a more traditional option that is also highly effective, particularly for polar substrates[5]. While both are highly active, they can exhibit low selectivity in certain applications[7].

Emerging Non-Precious Metal Catalysts

The high cost and limited availability of platinum have driven research into catalysts based on more earth-abundant metals. Iron, cobalt, and nickel complexes have emerged as promising alternatives for alkene hydrosilylation[9][10][11][12][13][14].

  • Iron-based catalysts , often featuring α-diimine or phenanthroline-imine ligands, have demonstrated high activity and excellent anti-Markovnikov selectivity in the hydrosilylation of terminal alkenes[14].

  • Cobalt-based catalysts , including those with N-heterocyclic carbene (NHC) ligands, have shown high turnover numbers (up to 15,000) and can be tuned to favor either Markovnikov or anti-Markovnikov products[9][10][11].

  • Nickel-based catalysts offer a cost-effective alternative and have been successfully employed in the anti-Markovnikov hydrosilylation of alkenes with a variety of silanes[12][13].

Experimental Protocol: Quantifying TON and Selectivity

To objectively evaluate cis-Dichlorobis(diethylsulfide)platinum(II), a standardized experimental protocol is necessary. The hydrosilylation of 1-octene with a suitable silane, such as diphenylsilane, serves as an excellent model reaction.

Materials and Reagents
  • cis-Dichlorobis(diethylsulfide)platinum(II)

  • 1-octene (anhydrous, inhibitor-free)

  • Diphenylsilane (or other desired silane)

  • Anhydrous toluene (or other suitable solvent)

  • Internal standard for GC-MS and NMR analysis (e.g., dodecane)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the turnover number and selectivity of the catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation prep_flask 1. Dry Schlenk flask under vacuum and backfill with Argon add_reactants 2. Add 1-octene, solvent, and internal standard via syringe prep_flask->add_reactants add_catalyst 3. Add a stock solution of cis-Dichlorobis(diethylsulfide)platinum(II) add_reactants->add_catalyst add_silane 4. Add diphenylsilane dropwise at a controlled temperature add_catalyst->add_silane run_reaction 5. Stir the reaction mixture at the desired temperature add_silane->run_reaction sampling 6. Periodically withdraw aliquots for analysis run_reaction->sampling quench 7. Quench the reaction in the aliquot sampling->quench gcms 8. Analyze by GC-MS to determine conversion and product distribution quench->gcms nmr 9. Analyze by NMR to confirm regioselectivity quench->nmr ton 10. Calculate Turnover Number (TON) gcms->ton selectivity 11. Calculate Selectivity gcms->selectivity nmr->selectivity

Caption: Experimental workflow for evaluating catalyst performance.
Detailed Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-octene (1.0 mmol), anhydrous toluene (5 mL), and the internal standard (e.g., dodecane, 0.5 mmol) under an inert atmosphere.

  • Catalyst Addition: Prepare a stock solution of cis-Dichlorobis(diethylsulfide)platinum(II) in anhydrous toluene. Add the desired amount of the catalyst stock solution to the reaction flask via microsyringe to achieve the target catalyst loading (e.g., 0.01 mol%).

  • Reaction Initiation: Add diphenylsilane (1.1 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 50°C) and monitor its progress by taking aliquots at regular intervals.

  • Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Quench each aliquot with a small amount of a suitable reagent and analyze by GC-MS to determine the conversion of 1-octene and the relative amounts of the different product isomers formed.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed analysis of the product structure and to confirm regioselectivity, analyze a quenched and worked-up sample by ¹H and ¹³C NMR[15][16]. The presence of the α-adduct (branched) versus the β-adduct (linear) can be determined by characteristic shifts in the NMR spectrum.

  • Calculations:

    • Turnover Number (TON): TON = (moles of 1-octene consumed) / (moles of catalyst)

    • Selectivity: Selectivity for β-adduct (%) = [Area of β-adduct peak / (Sum of areas of all product peaks)] x 100

Data Presentation and Comparative Analysis

The performance of cis-Dichlorobis(diethylsulfide)platinum(II) should be tabulated against the benchmark catalysts. The following tables provide a template for presenting the experimental data and a summary of literature data for comparison.

Table 1: Experimental Performance of cis-Dichlorobis(diethylsulfide)platinum(II) in 1-Octene Hydrosilylation

Catalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)TONSelectivity for β-adduct (%)
Data to be generated experimentally

Table 2: Comparative Performance of Hydrosilylation Catalysts in Alkene Hydrosilylation (Literature Data)

CatalystSubstrateSilaneTONSelectivityReference
Karstedt's CatalystPhenylacetyleneTriethylsilane~583 TOF (h⁻¹)-
Speier's CatalystGeneral AlkenesChlorosilanesHighGood[8]
Fe-based (α-diimine)Conjugated Dienes--High (Z-allylsilanes)[14]
Co-based (NHC)1-OctenePhenylsilane15,000Anti-Markovnikov[9]
Co-based (OIP)AlkenesDihydrosilanes860Markovnikov[10]
Ni-based (α-diimine)1-OcteneTriethoxysilane->98% Anti-Markovnikov[13]

Mechanistic Considerations and Selectivity

The regioselectivity of the hydrosilylation reaction is a critical aspect of catalyst performance. The reaction can proceed via two main pathways, leading to either the anti-Markovnikov (linear) or the Markovnikov (branched) product. The dominant pathway is influenced by the catalyst, ligands, and substrates.

G cluster_pathways Hydrosilylation Pathways start Alkene + Silane catalyst Catalyst start->catalyst anti_markovnikov Anti-Markovnikov Product (Linear) catalyst->anti_markovnikov β-hydride elimination favored markovnikov Markovnikov Product (Branched) catalyst->markovnikov Steric hindrance favors internal addition

Caption: Regioselectivity in alkene hydrosilylation.

Understanding the factors that control this selectivity is key to designing effective catalytic systems for specific applications. For terminal alkenes, the anti-Markovnikov product is often desired. The steric and electronic properties of the ligands on the metal center play a crucial role in directing the regioselectivity.

Conclusion

This guide provides a comprehensive framework for the rigorous evaluation of cis-Dichlorobis(diethylsulfide)platinum(II) as a hydrosilylation catalyst. By following the detailed experimental protocol, researchers can generate robust data on its turnover number and selectivity. This data, when compared against established platinum catalysts and emerging non-precious metal alternatives, will enable an informed assessment of its potential for various synthetic applications. The pursuit of more active, selective, and cost-effective catalysts is a continuous endeavor in chemical science, and a systematic approach to their evaluation is indispensable for progress in the field.

References

  • Deng, L., et al. (2013). Silyl-Anchored NHC-Co(II) Complexes for the Hydrosilylation of 1-Octene. ACS Catalysis, 3(9), 2092-2096. [Link]

  • Koehler, B. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? ResearchGate. [Link]

  • Lin, S., et al. (2022). Electrochemical recycling of homogeneous catalysts. Science, 378(6617), 283-288. [Link]

  • Various Authors. (2013). How to calculate the turnover number of a catalyst? ResearchGate. [Link]

  • Nakajima, Y., & Shimada, S. (2015). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances, 5(24), 18945-18961. [Link]

  • Lukin, R., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

  • Johnson Matthey. (2010). Platinum Catalysts for Hydrosilation. Johnson Matthey Catalysts. [Link]

  • Various Authors. (2017). Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you! ResearchGate. [Link]

  • Wang, Z., et al. (2017). Highly Enantioselective Cobalt-Catalyzed Hydrosilylation of Alkenes. Journal of the American Chemical Society, 139(27), 9144-9147. [Link]

  • Chemistry For Everyone. (2025). How To Calculate Turnover Frequency In Catalysis? YouTube. [Link]

  • Wikipedia. (n.d.). Turnover number. Wikipedia. [Link]

  • Choi, C. H., et al. (2020). Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. ACS Energy Letters, 5(6), 1856-1865. [Link]

  • Wang, Z., et al. (2020). Cobalt-Catalyzed Regiodivergent Hydrosilylation of Vinylarenes and Aliphatic Alkenes: Ligand- and Silane-Dependent Regioselectivities. Angewandte Chemie International Edition, 59(35), 15123-15130. [Link]

  • Ito, H., et al. (2019). Copper-Catalyzed Enantioselective Hydrosilylation of gem-Difluorocyclopropenes Leading to a Stereochemical Study of the Silylated gem-Difluorocyclopropanes. Chemistry – A European Journal, 25(57), 13144-13148. [Link]

  • Liu, Y., et al. (2022). Regio- and enantioselective CuH-catalyzed 1,2- and 1,4-hydrosilylation of 1,3-enynes. Nature Communications, 13(1), 3845. [Link]

  • Brookhart, M., et al. (2025). Hydrosilylation of alkenes and ketones catalyzed by nickel(II) indenyl complexes. ResearchGate. [Link]

  • Sun, G., et al. (2022). Spin effect on redox acceleration and regioselectivity in Fe-catalyzed alkyne hydrosilylation. National Science Review, 9(10), nwac130. [Link]

  • Li, Z., et al. (2017). Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions. ACS Central Science, 3(6), 580-585. [Link]

  • Thermo Fisher Scientific. (n.d.). cis-Dichlorobis(diethylsulfide)platinum(II), Pt 43.0% min. Thermo Fisher Scientific. [Link]

  • Li, Z., et al. (2017). Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions. ResearchGate. [Link]

  • Z-Bo, Z., et al. (2012). Controlling the regioselectivity of the hydrosilylation reaction in carbon nanoreactors. Chemistry – A European Journal, 18(41), 13180-13187. [Link]

  • Battsengel, T., et al. (2018). Influence of concentration of the Ni catalyst and of 1-octene on the reaction rate of 1-octene hydrogenation. ResearchGate. [Link]

  • Panda, C. K., & RajanBabu, T. V. (2021). Cobalt-catalyzed alkyne hydrosilylation as a new frontier to selectively access silyl-hydrocarbons. Chemical Communications, 57(55), 6731-6746. [Link]

  • Wang, Z., et al. (2022). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 144(49), 22445-22455. [Link]

  • Bartlewicz, O., et al. (2021). Hydrosilylation reaction of 1-octene and 1,1,1,3,5,5,5-heptamethyltrisiloxane. ResearchGate. [Link]

  • Atienza, C. C. H., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis, 6(6), 3828-3832. [Link]

  • Bera, S., et al. (2023). Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(I) catalyst. Dalton Transactions, 52(30), 10323-10333. [Link]

  • Zhang, W., et al. (2023). Iron-Catalyzed Stereoconvergent 1,4-Hydrosilylation of Conjugated Dienes. Angewandte Chemie International Edition, 62(51), e202315473. [Link]

  • Ananikov, V. P., et al. (2019). Evidence for the “cocktail” nature of platinum-catalyzed alkyne and alkene hydrosilylation reactions. Catalysis Science & Technology, 9(1), 154-165. [Link]

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A Comparative Guide to the Cytotoxicity of cis-Dichlorobis(diethylsulfide)platinum(II) and Cisplatin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic properties of cis-Dichlorobis(diethylsulfide)platinum(II) against foundational platinum-based chemotherapeutic agents. We will delve into the mechanistic distinctions, structure-activity relationships, and the experimental methodologies required for a robust evaluation. Our focus is on providing the scientific rationale behind experimental design, empowering researchers to critically assess and design novel platinum-based anticancer compounds.

Introduction: The Rationale for Moving Beyond Cisplatin

Cisplatin, cis-diamminedichloridoplatinum(II), represents a cornerstone in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers. Its therapeutic efficacy is primarily attributed to its ability to form covalent adducts with DNA, which triggers a cascade of cellular events culminating in apoptosis. However, the clinical utility of cisplatin is significantly hampered by two major factors: severe dose-limiting side effects, such as nephrotoxicity and neurotoxicity, and the development of intrinsic or acquired drug resistance.

These limitations have catalyzed decades of research into cisplatin analogs with the aim of achieving an improved therapeutic window. This has led to the development of second- and third-generation drugs like carboplatin and oxaliplatin, which exhibit different toxicity profiles and, in the case of oxaliplatin, activity against some cisplatin-resistant cell lines.

The strategic modification of cisplatin's non-leaving group ligands (the two ammonia molecules) is a key area of research. Replacing these amine ligands with other groups, such as the diethylsulfide ligands in cis-Dichlorobis(diethylsulfide)platinum(II), can profoundly alter the compound's physicochemical properties, including its lipophilicity, cellular uptake mechanisms, and interaction with intracellular nucleophiles. This guide explores the cytotoxic implications of such modifications.

Comparative Cytotoxicity: A Quantitative Overview

The most common metric for assessing cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50%. The IC50 value is highly dependent on the cancer cell line and the assay conditions (e.g., drug exposure time).

While direct, peer-reviewed IC50 data for cis-Dichlorobis(diethylsulfide)platinum(II) is not extensively documented in publicly accessible databases, we can draw informed comparisons from studies on analogous platinum-thioether complexes. The following table summarizes typical IC50 values for standard platinum drugs against common cancer cell lines and includes representative data for a platinum(II) complex with thioether ligands to illustrate the potential cytotoxic range.

Table 1: Comparative IC50 Values (µM) of Platinum Complexes after 72h Exposure

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)A2780 (Ovarian Carcinoma)A2780cis (Cisplatin-Resistant Ovarian)
Cisplatin ~9.5~15.0~1.2~25.0
Carboplatin >100>100~20.0>100
Oxaliplatin ~4.5~8.0~0.5~5.0
Pt(II)-Thioether Complex (Illustrative) ~2.0 - 10.0~5.0 - 15.0~0.8 - 4.0~1.0 - 8.0

Note: The values for the "Pt(II)-Thioether Complex" are illustrative, based on published data for similar structures, to provide a hypothetical comparison point. Actual values for cis-Dichlorobis(diethylsulfide)platinum(II) would require experimental determination.

This data highlights a critical concept: the Resistance Factor (RF) , calculated as (IC50 in resistant cell line) / (IC50 in sensitive parent cell line). For cisplatin in the A2780/A2780cis pair, the RF is >20, indicating significant resistance. A key goal for new analogs is to achieve an RF close to 1, suggesting an ability to overcome this resistance mechanism. Platinum-thioether complexes are investigated precisely for this potential.

Mechanistic Insights and Structure-Activity Relationships

The cytotoxic pathway of cisplatin is well-established. Following cellular entry, the low intracellular chloride concentration facilitates the aquation of the chloro ligands, generating a highly reactive, positively charged species that readily binds to purine bases on DNA, primarily the N7 position of guanine. These DNA adducts distort the double helix, inhibit replication and transcription, and activate cellular damage-response pathways leading to apoptosis.

How Diethylsulfide Ligands Alter the Mechanism

Replacing the N-donor amine ligands of cisplatin with S-donor thioether ligands introduces several critical changes:

  • Increased Lipophilicity: The ethyl groups in the diethylsulfide ligands increase the overall lipophilicity of the complex. This can enhance cellular uptake via passive diffusion across the cell membrane, potentially bypassing the copper transporter CTR1, a primary influx route for cisplatin whose downregulation is a known resistance mechanism.

  • Altered DNA Binding: The electronic properties of the platinum-sulfur bond, compared to the platinum-nitrogen bond, can influence the kinetics of aquation and the stability of the resulting DNA adducts.

  • Evasion of Detoxification: A major mechanism of cisplatin resistance involves its inactivation by intracellular thiols, particularly glutathione (GSH), in a reaction catalyzed by glutathione S-transferase (GST). The distinct electronic structure and steric bulk of thioether complexes may render them poorer substrates for GST-mediated detoxification.

Signaling Pathway for Platinum-Induced Apoptosis

The formation of platinum-DNA adducts is the critical initiating event that triggers downstream signaling, primarily through the DNA Damage Response (DDR) pathway.

apoptosis_pathway cluster_0 Cellular Environment cluster_1 Nucleus Pt_drug cis-Dichlorobis(diethylsulfide)platinum(II) (Increased Lipophilicity) Aquation Aquation [Pt(DES)2(H2O)Cl]+ Pt_drug->Aquation Passive Diffusion Membrane Cell Membrane DNA Nuclear DNA Aquation->DNA Binds to Guanine N7 Adduct Pt-DNA Adducts (1,2-intrastrand crosslinks) DDR DNA Damage Response (ATR, ATM, p53) Adduct->DDR Stalls Replication/Transcription Apoptosis Apoptosis DDR->Apoptosis Signal Cascade

Caption: Mechanism of action for a lipophilic platinum complex.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To empirically determine and compare the IC50 values of platinum complexes, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method. It measures cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the selected cancer cell lines (e.g., A549, A2780) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of each platinum complex (e.g., 1 mM in DMSO or saline).

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the various drug concentrations. Include "media only" (blank) and "cells with drug-free media" (negative control) wells.

  • Incubation:

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

    • Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

    • Plot the % Viability against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Experimental Workflow Diagram

mtt_workflow cluster_workflow MTT Assay Workflow P1 1. Seed Cells (96-well plate, 24h) P2 2. Add Drug (Serial Dilutions) P1->P2 P3 3. Incubate (72 hours) P2->P3 P4 4. Add MTT (4 hours) P3->P4 P5 5. Solubilize Formazan (DMSO) P4->P5 P6 6. Read Absorbance (570 nm) P5->P6 P7 7. Calculate IC50 P6->P7

Caption: Standard workflow for determining IC50 via MTT assay.

Conclusion and Future Directions

The development of novel platinum analogs hinges on a deep understanding of structure-activity relationships. The substitution of amine ligands with thioether ligands, as in cis-Dichlorobis(diethylsulfide)platinum(II), represents a promising strategy to modulate the pharmacological properties of the parent cisplatin structure. The increased lipophilicity may enhance cellular uptake and allow the complex to bypass key resistance mechanisms.

However, a comprehensive evaluation requires rigorous experimental validation. The protocols and comparative frameworks provided in this guide offer a starting point for researchers. Future studies should focus on:

  • Direct Head-to-Head Comparison: Performing cytotoxicity assays of cis-Dichlorobis(diethylsulfide)platinum(II) against cisplatin, carboplatin, and oxaliplatin in a wide panel of cancer cell lines, including resistant pairs.

  • Cellular Uptake Studies: Quantifying the intracellular accumulation of platinum using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to verify if increased lipophilicity translates to higher uptake.

  • DNA Adduct Analysis: Characterizing the specific types of DNA adducts formed and their persistence over time to understand downstream cellular responses.

By systematically exploring these parameters, the scientific community can better delineate the therapeutic potential of this and other novel platinum complexes, paving the way for the next generation of metal-based cancer therapies.

References

  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 116(5), 3436–3486. [Link]

  • Pérez, J. M. (2019). Platinum-Based and Other Metal-Containing Anticancer Drugs. In Encyclopedia of Cancer (pp. 3761-3779). Springer, Berlin, Heidelberg. [Link]

  • Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869-1883. [Link]

  • Safaei, R., & Howell, S. B. (2005). Copper transporters and the cellular pharmacology of the platinum-containing cancer drugs. Local and Regional Anesthesia, 2, 3. [Link]

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A Comparative Guide to the Kinetics of Hydrosilylation: Featuring cis-Dichlorobis(diethylsulfide)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of silicone chemistry and organic synthesis, platinum-catalyzed hydrosilylation stands as a cornerstone reaction for the formation of silicon-carbon bonds. The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst. While stalwarts like Karstedt's and Speier's catalysts have long dominated the field, a nuanced understanding of alternative catalysts is crucial for process optimization, cost reduction, and enhanced performance. This guide provides a deep dive into the kinetic profile of cis-Dichlorobis(diethylsulfide)platinum(II), a catalyst noted for its unique properties, and presents a comparative analysis against its more common counterparts.

Introduction: The Significance of Catalyst Selection in Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful tool in materials science and pharmaceutical development. The kinetics of this reaction—how fast it proceeds and the factors that influence its rate—are of paramount importance. A catalyst's performance is not merely about yield; it encompasses reaction speed, catalyst stability, and the suppression of side reactions. cis-Dichlorobis(diethylsulfide)platinum(II) emerges as a compelling option, offering a distinct reactivity profile that warrants a thorough kinetic investigation.

The Catalysts Under Scrutiny: A Comparative Overview

cis-Dichlorobis(diethylsulfide)platinum(II)

This platinum(II) complex, with its two diethyl sulfide ligands, presents a unique electronic and steric environment around the platinum center. The thioether ligands are known to be strong sigma donors and can influence the stability and reactivity of the catalyst. While not as ubiquitously used as Karstedt's or Speier's catalysts, it is valued in specific applications for its controlled reactivity and stability.

Karstedt's Catalyst

A platinum(0) complex, Karstedt's catalyst is renowned for its high activity at low concentrations.[1] It is typically formed from the reaction of chloroplatinic acid with divinyltetramethyldisiloxane.[1] Its high reactivity, however, can sometimes lead to challenges in controlling the reaction, particularly on a large scale.

Speier's Catalyst

Historically one of the first widely used hydrosilylation catalysts, Speier's catalyst is chloroplatinic acid (H₂PtCl₆), usually in an alcohol solvent.[2] It is a platinum(IV) species and requires an induction period for reduction to the active platinum(0) or platinum(II) species.[2] This induction period can be a drawback in processes requiring rapid initiation.

Mechanistic Underpinnings: The Chalk-Harrod Mechanism

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3][4] Understanding this mechanism is fundamental to interpreting kinetic data.

Chalk-Harrod Mechanism Pt0 Pt(0) Catalyst OA Oxidative Addition of R₃SiH Pt0->OA Int1 Pt(II) Intermediate (H)Pt(SiR₃) OA->Int1 Coord Olefin Coordination Int1->Coord Int2 Pt(II)-Olefin Complex Coord->Int2 Insert Migratory Insertion Int2->Insert Int3 Pt(II)-Alkyl Complex Insert->Int3 RE Reductive Elimination Int3->RE RE->Pt0 Catalyst Regeneration Product Hydrosilylation Product RE->Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

The key steps involve:

  • Oxidative Addition: The silane (R₃SiH) adds to the platinum(0) center, forming a platinum(II) hydride-silyl intermediate.

  • Olefin Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum center.

  • Migratory Insertion: The olefin inserts into the platinum-hydride bond, forming a platinum(II)-alkyl complex.

  • Reductive Elimination: The alkyl and silyl groups couple and are eliminated from the platinum center, yielding the hydrosilylated product and regenerating the platinum(0) catalyst.

Kinetic studies often aim to identify the rate-determining step in this cycle, which can vary depending on the catalyst, substrates, and reaction conditions.

Comparative Kinetic Analysis: A Data-Driven Approach

While direct, side-by-side kinetic data for cis-Dichlorobis(diethylsulfide)platinum(II) under the same conditions as Karstedt's and Speier's catalysts is not extensively available in the public domain, we can synthesize findings from various studies to draw meaningful comparisons. The addition of diethyl sulfide to Karstedt's catalyst has been shown to prevent the agglomeration of platinum, leading to higher reaction rates in certain cases.[5]

CatalystTypical Oxidation StateRelative ActivityInduction PeriodKey AdvantagesPotential Disadvantages
cis-Dichlorobis(diethylsulfide)platinum(II) Pt(II)Moderate to HighMinimal to NoneGood stability, controlled reactivity.[5]Less active than Karstedt's in some cases.
Karstedt's Catalyst Pt(0)Very HighNoneHigh turnover numbers, effective at low concentrations.[6]Can be too reactive, potential for side reactions.
Speier's Catalyst Pt(IV)HighYesCost-effective, well-established.[2]Induction period can be problematic for process control.[2]

Experimental Protocols for Kinetic Studies

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for monitoring hydrosilylation kinetics.

Experimental Workflow for Catalyst Comparison

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_comparison Comparative Analysis Reagents Prepare Stock Solutions: - Olefin - Silane - Catalysts - Internal Standard Reactor Set up Reaction Vessel (e.g., Schlenk flask, NMR tube) Reagents->Reactor Start Initiate Reaction: Add catalyst to substrate mixture Reactor->Start Monitor Monitor Reaction Progress: - In-situ IR Spectroscopy - NMR Spectroscopy Start->Monitor Data Collect Time-Course Data: Concentration vs. Time Monitor->Data Kinetics Determine Kinetic Parameters: - Rate constants (k) - Reaction order - Activation energy (Ea) Data->Kinetics Compare Compare Catalyst Performance: - Rate - Yield - Selectivity Kinetics->Compare Conclusion Draw Conclusions on Catalyst Efficacy Compare->Conclusion

Caption: A generalized workflow for the kinetic comparison of hydrosilylation catalysts.

Protocol for In-situ IR Spectroscopy Monitoring

In-situ Infrared (IR) spectroscopy is a powerful technique for real-time reaction monitoring, as it allows for the direct observation of the disappearance of reactants and the appearance of products.[7]

Instrumentation:

  • FTIR spectrometer equipped with a liquid-nitrogen-cooled MCT detector.

  • In-situ IR probe (e.g., ATR probe).

  • Jacketed glass reactor with a mechanical stirrer and temperature control.

Procedure:

  • System Setup: Assemble the reactor and insert the in-situ IR probe. Ensure a leak-tight system.

  • Background Spectrum: Charge the reactor with the solvent and the olefin. Collect a background spectrum at the desired reaction temperature.

  • Reactant Loading: Add the silane to the reactor and allow the mixture to equilibrate thermally.

  • Reaction Initiation: Inject the catalyst solution into the reactor to start the reaction.

  • Data Acquisition: Immediately begin collecting IR spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis: Monitor the decrease in the intensity of the Si-H stretching band (around 2100-2260 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹) and the increase of the product bands.

  • Kinetic Analysis: Convert the absorbance data to concentration using a pre-established calibration curve. Plot concentration versus time to determine the reaction rate and order.

Protocol for NMR Spectroscopy Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and allows for the quantification of all species in the reaction mixture.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes with a sealable cap.

  • Thermostatted NMR probe.

Procedure:

  • Sample Preparation: In an NMR tube, add the olefin, silane, a deuterated solvent (for locking), and an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture before the addition of the catalyst to establish the initial concentrations.

  • Reaction Initiation: Add a small, precise volume of the catalyst stock solution to the NMR tube, quickly mix, and place it in the NMR spectrometer.

  • Time-Course Acquisition: Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular time intervals.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Data Analysis: Integrate the signals corresponding to the reactants and products relative to the internal standard.

  • Kinetic Analysis: Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The choice between in-situ IR and NMR spectroscopy depends on the specific requirements of the study. In-situ IR is often more suitable for rapid reactions and provides continuous data, while NMR offers more detailed structural information and is excellent for identifying intermediates and byproducts. The use of an internal standard in both methods is crucial for accurate quantification, as it corrects for any variations in sample volume or spectrometer performance over time. These protocols are designed to be self-validating by ensuring accurate temperature control, precise reagent addition, and consistent data acquisition parameters.

Conclusion: A Path Forward in Catalyst Optimization

The kinetic study of hydrosilylation catalysts like cis-Dichlorobis(diethylsulfide)platinum(II) is essential for advancing silicone technology and organic synthesis. While Karstedt's and Speier's catalysts remain industry workhorses, a deeper understanding of the kinetic profiles of alternative catalysts opens new avenues for process optimization. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own comparative studies, leading to the development of more efficient, selective, and cost-effective hydrosilylation processes. Further research focusing on generating direct comparative kinetic data for a wider range of platinum catalysts under standardized conditions will be invaluable to the scientific community.

References

  • Chalk, A. J.; Harrod, J. F. Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. J. Am. Chem. Soc.1965 , 87 (1), 16–21. [Link]

  • Wikipedia. Hydrosilylation. [Link]

  • S. K. Dictionary. Chalk-Harrod Mechanism. [Link]

  • MDPI. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

  • ACS Publications. Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk-Harrod Mechanism or Modified Chalk-Harrod Mechanism. [Link]

  • Semantic Scholar. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards. [Link]

  • ResearchGate. Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. [Link]

  • Johnson Matthey. Karstedt catalysts. [Link]

  • ResearchGate. Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? [Link]

  • Johnson Matthey. Platinum Catalysts for Hydrosilation. [Link]

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validation of analytical methods for cis-Dichlorobis(diethylsulfide)platinum(II) quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for the Quantification of cis-Dichlorobis(diethylsulfide)platinum(II)

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of cis-Dichlorobis(diethylsulfide)platinum(II), a key organometallic intermediate and catalyst. In the landscape of pharmaceutical development and chemical synthesis, rigorous and reliable quantification of such platinum-containing compounds is not merely a procedural step but a cornerstone of quality control, process optimization, and regulatory compliance.

The selection of an analytical method is a critical decision dictated by the specific requirements of the application, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. This document delves into the principles, protocols, and performance characteristics of three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, ensuring that the methodologies described are robust, reliable, and suitable for their intended purpose.[1][2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of pharmaceutical compounds. For cis-Dichlorobis(diethylsulfide)platinum(II), a reversed-phase HPLC method coupled with UV detection offers a balance of specificity, precision, and accessibility. The method's success hinges on achieving chromatographic separation from impurities and degradation products, allowing for precise quantification based on UV absorbance.

Causality of Experimental Choices
  • Column Chemistry: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately polar platinum complex, allowing for separation from more polar or non-polar impurities using an appropriate mobile phase.

  • Mobile Phase: A mobile phase of methanol and water provides the necessary polarity to elute the analyte from the C18 column. The gradient elution is designed to ensure a sharp peak shape and adequate separation from any potential contaminants.

  • Detection Wavelength: While the complex itself may have a UV absorbance maximum, detection is often set around 254 nm, a common wavelength for aromatic and conjugated systems that provides a good signal-to-noise ratio for many organic and organometallic compounds.[6] For enhanced sensitivity, pre- or post-column derivatization with agents like diethyldithiocarbamate (DDTC) can be employed to form a complex with a stronger chromophore.[7][8]

Experimental Protocol: HPLC-UV
  • Standard Preparation: Accurately weigh and dissolve cis-Dichlorobis(diethylsulfide)platinum(II) in methanol to prepare a 1 mg/mL primary stock solution. Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the test sample in methanol to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: 80:20 (v/v) Methanol:Water.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Validation Procedure:

    • Specificity: Inject a blank (methanol), a standard solution, and a sample solution spiked with known impurities to demonstrate that the analyte peak is free from interference.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System A Weighing B Dissolution (Methanol) A->B C Filtration (0.45 µm) B->C D Autosampler Injection (10 µL) C->D E C18 Column Separation D->E F UV Detector (254 nm) E->F G Data Acquisition & Analysis F->G

Caption: Workflow for quantification by HPLC-UV.

Performance Data: HPLC-UV
Validation ParameterAcceptance Criteria (ICH Q2)Typical Performance
Specificity No interference at analyte RTPass
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%≤ 0.8%
Intermediate: ≤ 2.0%≤ 1.5%
Limit of Quantification (LOQ) S/N ≥ 10~0.5 µg/mL[6]
Limit of Detection (LOD) S/N ≥ 3~0.15 µg/mL

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

For applications demanding ultra-high sensitivity, such as bioanalytical studies or trace impurity analysis, ICP-MS is the gold standard. This technique quantifies the elemental platinum content, providing an indirect but extremely precise measure of the cis-Dichlorobis(diethylsulfide)platinum(II) concentration. Its destructive nature and elemental focus mean it does not distinguish between different platinum species, a critical consideration for specificity.

Causality of Experimental Choices
  • Sample Preparation: The organic matrix must be completely destroyed to liberate the platinum ions for analysis. Microwave-assisted acid digestion is the method of choice because it is rapid, contained (preventing loss of volatile elements), and highly efficient, ensuring complete sample mineralization.[10][11] A mixture of nitric and hydrochloric acid is often used to effectively digest organic material and keep the platinum species soluble.

  • Internal Standard: An internal standard (e.g., Iridium or Rhenium) that is not present in the sample is used to correct for instrumental drift and matrix effects. This is crucial for maintaining accuracy and precision over long analytical runs.

  • Interference Removal: Collision/reaction cell technology (e.g., using helium or hydrogen) is employed to mitigate polyatomic interferences that can otherwise bias the results for platinum isotopes.

Experimental Protocol: ICP-MS
  • Standard Preparation: Use a certified platinum standard (1000 µg/mL) to prepare calibration standards in a 2% nitric acid matrix. The typical range is 0.1 ppb to 50 ppb.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 50-100 mg of the sample into a microwave digestion vessel.[12]

    • Add 5 mL of concentrated nitric acid and 2 mL of concentrated hydrochloric acid.

    • Seal the vessel and perform digestion using a programmed temperature ramp (e.g., ramp to 200 °C over 15 minutes, hold for 15 minutes).

    • After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Instrumental Analysis:

    • Instrument: Agilent 7800 ICP-MS or equivalent.

    • RF Power: 1550 W.

    • Carrier Gas Flow: ~1 L/min.

    • Monitored Isotope: ¹⁹⁵Pt.

    • Internal Standard: ¹⁹³Ir.

    • Mode: Helium collision mode.

  • Validation Procedure: Follow the validation steps outlined in the HPLC section, adapting them for an elemental analysis technique. Specificity is demonstrated by analyzing matrix blanks to ensure no significant signal at the platinum mass-to-charge ratio.

Visualization: ICP-MS Workflow

ICPMS_Workflow cluster_prep Sample Digestion cluster_icpms ICP-MS System A Sample Weighing B Acid Addition (HNO3 + HCl) A->B C Microwave Digestion B->C D Nebulizer (Aerosolization) C->D E ICP Torch (Ionization) D->E F Quadrupole (Mass Filtering) E->F G Detector F->G H Data Analysis (Elemental Conc.) G->H

Caption: Workflow for quantification by ICP-MS.

Performance Data: ICP-MS
Validation ParameterAcceptance Criteria (FDA Bioanalytical)Typical Performance
Specificity No interference from matrixPass
Linearity (R²) ≥ 0.9950.9998[12]
Range Defined by application0.1 - 50 ng/mL (ppb)
Accuracy (% Recovery) 85.0 - 115.0%92.7 - 106.5%[11]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 5.1%[12]
Limit of Quantification (LOQ) S/N ≥ 10~0.5 ppb[11]
Limit of Detection (LOD) S/N ≥ 3~0.001 ppb[12]

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR spectroscopy is a powerful tool primarily for structural elucidation, but it can also be employed for quantitative analysis (qNMR), especially for pure substances or simple mixtures.[13] It relies on the direct relationship between the integrated signal intensity of the ¹⁹⁵Pt nucleus and its molar concentration. This method is absolute (when a certified internal standard is used) and does not require a calibration curve for the analyte itself.

Causality of Experimental Choices
  • Solvent: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for organometallic complexes.

  • Internal Standard: A certified reference material containing a nucleus that does not overlap with the analyte signal is used for quantification. For ¹⁹⁵Pt qNMR, an external standard or a carefully chosen internal standard is necessary.

  • Acquisition Parameters: Long relaxation delays (D1) are critical to ensure complete T1 relaxation of the ¹⁹⁵Pt nucleus before the next pulse. This is essential for accurate integration and, therefore, accurate quantification.

Experimental Protocol: qNMR
  • Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., hexamethyldisilane) into an NMR tube. Add a known volume of deuterated solvent (e.g., CDCl₃).

  • Instrumental Analysis:

    • Instrument: Bruker Avance III 500 MHz or equivalent with a broadband probe.

    • Nucleus: ¹⁹⁵Pt.

    • Pulse Program: Standard single pulse (zg).

    • Relaxation Delay (D1): ≥ 5 times the longest T1 of the nuclei of interest.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio >150:1 for the signals to be integrated.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate the signal for cis-Dichlorobis(diethylsulfide)platinum(II) and the internal standard.

  • Calculation: The concentration is calculated using the ratio of the integrals, the number of nuclei, the molecular weights, and the initial masses of the analyte and standard.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer A Accurate Weighing (Sample + Standard) B Dissolution (Deuterated Solvent) A->B C Data Acquisition (¹⁹⁵Pt Spectrum) B->C D Data Processing (FT, Phasing) C->D E Integration & Calculation D->E

Caption: Workflow for quantification by ¹⁹⁵Pt qNMR.

Performance Data: NMR
Validation ParameterAcceptance Criteria (General qNMR)Typical Performance
Specificity Resolution of analyte signalExcellent (High spectral dispersion)[13]
Linearity (R²) ≥ 0.999≥ 0.999 (if performed)
Range Dependent on solubility/sensitivityTypically mg/mL range
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) ≤ 2.0%≤ 1.0%
Limit of Quantification (LOQ) S/N ≥ 10Highly dependent on instrument/time
Limit of Detection (LOD) S/N ≥ 3Highly dependent on instrument/time

Comparative Summary and Recommendations

The choice of analytical method for quantifying cis-Dichlorobis(diethylsulfide)platinum(II) is fundamentally linked to the analytical objective. Each validated method offers a unique combination of sensitivity, specificity, and operational complexity.

FeatureHPLC-UVICP-MS¹⁹⁵Pt qNMR
Principle Molecular Separation & UV AbsorbanceElemental AnalysisNuclear Spin Resonance
Specificity High (Separates isomers/impurities)Low (Measures total Pt)Very High (Structurally specific)
Sensitivity Moderate (µg/mL)Exceptional (sub-ppb)Low (mg/mL)
Throughput HighHigh (with autosampler)Low
Sample Prep Simple (Dilute & Shoot)Complex (Acid Digestion)Simple (Dissolution)
Primary Use Case Routine QC, Assay, PurityTrace analysis, BioanalysisPurity of reference standards, Structural confirmation
Regulatory Standing Widely accepted per ICH Q2(R1).[4][5]Widely accepted per FDA/ICH.[1][10]Accepted for reference standard characterization.

Recommendations:

  • For routine quality control, formulation assays, and stability testing , where the concentration is relatively high and separation from known impurities is key, HPLC-UV is the most practical and cost-effective choice.

  • For pharmacokinetic studies, biodistribution, or trace contaminant analysis in raw materials or final products, the unparalleled sensitivity of ICP-MS is required.[12][14]

  • For the certification of reference materials or for definitive structural confirmation and purity assessment of the neat substance, ¹⁹⁵Pt qNMR provides absolute and highly specific quantification without the need for an analyte-specific reference standard.

By understanding the strengths and limitations inherent to each technique, researchers and drug development professionals can confidently select and validate the most appropriate analytical method to ensure the quality, safety, and efficacy of their products.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link][1]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link][15]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link][2]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration. [Link][16]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link][3]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][4]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link][17]

  • Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum. (2016). HylaPharm. [Link][10]

  • Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). National Institutes of Health (PMC). [Link][14]

  • Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS. Atomic Spectroscopy. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Determination of Liposomal Cisplatin by High-Performance Liquid Chromatography and Its Application in Pharmacokinetic Studies. (2016). National Institutes of Health (PMC). [Link][6]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][5]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). Analytical Methods (RSC Publishing). [Link][12]

  • Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues. (2016). PubMed. [Link][11]

  • Using HPLC for the determination of platinum drugs in biological matrixes after derivatization with diethyldithiocarbamate. (2023). PubMed. [Link][7]

  • Using HPLC for the determination of platinum drugs in biological matrixes after derivatization with diethyldithiocarbamate. ResearchGate. [Link]

  • High performance liquid chromatographic determination of free cisplatin in different cancer types. Der Pharma Chemica. [Link][9]

  • Quantification of Cisplatin Encapsulated in Nanomedicine: An Overview. MDPI. [Link][8]

  • NMR Periodic Table: Platinum NMR. IMSERC. [Link]

  • Platinum-195 nuclear magnetic resonance. Wikipedia. [Link][13]

  • (195Pt) Platinum NMR. University of Ottawa. [Link]

  • Coordination environments of platinum single atom catalysts from NMR fingerprints. ChemRxiv. [Link]

  • NMR spectroscopy of anticancer platinum drugs. PubMed. [Link]

  • Validation of Analytical Methods and Processes. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link][18]

  • A Review on Analytical Method Development and Validation. Ashdin Publishing. [Link]

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A Comparative Guide to the Performance of cis-Dichlorobis(diethylsulfide)platinum(II) in the Functionalization of Olefins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of organometallic catalysis and synthesis, the choice of a catalyst is paramount. It dictates not only the efficiency and selectivity of a reaction but also its reproducibility and scalability. This guide provides an in-depth technical comparison of cis-Dichlorobis(diethylsulfide)platinum(II), herein referred to as [PtCl₂(SEt₂)₂], a noteworthy yet often overlooked platinum(II) catalyst. We will explore its performance in the context of functionalized olefin hydrosilylation, contrasting it with industry-standard alternatives and grounding our discussion in experimental evidence and mechanistic principles.

Introduction: The Case for a Sulfide-Ligated Platinum Catalyst

Platinum-catalyzed hydrosilylation, the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond, is a cornerstone of organosilicon chemistry. It is indispensable for the production of a vast array of materials, from silicone elastomers to specialized silane coupling agents. The workhorses of this field have long been catalysts like Speier's catalyst (H₂PtCl₆) and, more ubiquitously, Karstedt's catalyst, a Pt(0) complex with divinyltetramethyldisiloxane ligands.[1][2][3]

While highly active, these traditional catalysts are not without their drawbacks. A significant challenge is their propensity to form platinum colloids or "platinum black," an agglomeration of platinum particles that leads to catalyst deactivation and can introduce variability into reactions.[1] This instability necessitates careful handling and can lead to the consumption of significant amounts of this precious metal.

This is where complexes like cis-[PtCl₂(SEt₂)₂] enter the conversation. The inclusion of thioether ligands, such as diethylsulfide, offers a compelling strategy to enhance catalyst stability. Sulfur-containing ligands are known to coordinate strongly to platinum centers, a property that can be leveraged to prevent the undesirable agglomeration into inactive platinum colloids.[4][5] This guide will delve into the practical implications of this structural feature on catalytic performance.

Performance Comparison with Alternative Catalysts

Direct, side-by-side comparisons of pre-formed cis-[PtCl₂(SEt₂)₂] with other catalysts in the literature are scarce. However, we can infer its performance characteristics from studies on related thioether-ligated platinum systems and experiments where diethylsulfide is used as an additive.

A pivotal study demonstrated the beneficial effect of diethylsulfide on the performance of Karstedt's catalyst in the hydrosilylation of various olefins. The addition of excess diethylsulfide was found to prevent the agglomeration of platinum, leading to higher reaction rates.[5] A particularly striking example was the hydrosilylation of trimethylsilyl-4-pentenoate with tetrakis(dimethylsilylethyl)silane, where the yield surged from a mere 10% without diethylsulfide to 57% in its presence.[5] This strongly suggests that a stable, pre-formed complex like cis-[PtCl₂(SEt₂)₂] could offer similar, if not superior, performance by inherently possessing the stabilizing sulfide ligands.

Other research has highlighted the excellent catalytic performance of Pt(II)-thioether-based pre-catalysts, which enable rapid and high conversions at parts-per-million (ppm) level catalyst loadings.[4]

In contrast, while Karstedt's catalyst is renowned for its high activity, it can be non-selective, especially with multifunctional olefins. For instance, in the reaction of allyl methacrylate with dimethylphenylsilane, Karstedt's catalyst produces a complex mixture of products due to reactions at the allyl, carbonyl, and vinyl groups.[6] A more sterically hindered or electronically modified catalyst, potentially including sulfide ligands, could offer improved selectivity by favoring the less sterically hindered reaction site.

Below is a table summarizing the expected performance of cis-[PtCl₂(SEt₂)₂] in comparison to Karstedt's catalyst, based on the available data.

Performance Metric cis-Dichlorobis(diethylsulfide)platinum(II) Karstedt's Catalyst Supporting Rationale
Catalyst Stability HighModerate to LowDiethylsulfide ligands prevent the formation of inactive platinum colloids.[5]
Activity HighVery HighWhile sulfide ligands enhance stability, they may slightly temper the initial reaction rate compared to the highly active, ligand-free Pt(0) species generated from Karstedt's catalyst.
Selectivity Potentially HighModerateThe steric and electronic properties of the sulfide ligands can influence the regioselectivity of the hydrosilylation reaction.[6]
Handling Solid, stableTypically a solution in xylene or other solvents, sensitive to air and moisture.[2]cis-[PtCl₂(SEt₂)₂] is a solid compound with a reported melting point of 105 °C, making it easier to handle and store.

Mechanistic Insights: The Role of the Diethylsulfide Ligand

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This catalytic cycle provides a framework for understanding how the diethylsulfide ligands in cis-[PtCl₂(SEt₂)₂] influence the reaction.

The key steps of the Chalk-Harrod mechanism are:

  • Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum center, forming a Pt-H and a Pt-Si bond.

  • Olefin Coordination: The olefin substrate coordinates to the platinum complex.

  • Migratory Insertion: The olefin inserts into the Pt-H bond, forming a platinum-alkyl intermediate.

  • Reductive Elimination: The alkylsilane product is eliminated, regenerating the active platinum catalyst.

The diethylsulfide ligands in cis-[PtCl₂(SEt₂)₂] likely play a crucial role in the initial stages of this cycle. For the catalytic cycle to begin, one or both of the diethylsulfide ligands must dissociate from the platinum center to create a vacant coordination site for the incoming hydrosilane and olefin. The strength of the platinum-sulfur bond will therefore influence the rate of catalyst activation. A moderately labile ligand is ideal; it should be stable enough to prevent catalyst decomposition but labile enough to allow the catalytic cycle to proceed at a reasonable rate.

The presence of the sulfide ligands throughout the catalytic cycle can also help to maintain the mononuclear nature of the active catalytic species, thereby preventing the formation of less active or inactive platinum clusters.

Chalk-Harrod Mechanism with Sulfide Ligand cis-[PtCl₂(SEt₂)₂] cis-[PtCl₂(SEt₂)₂] Active Catalyst Active Catalyst cis-[PtCl₂(SEt₂)₂]->Active Catalyst - SEt₂ Oxidative Addition Complex Oxidative Addition Complex Active Catalyst->Oxidative Addition Complex + R₃SiH Olefin Coordinated Complex Olefin Coordinated Complex Oxidative Addition Complex->Olefin Coordinated Complex + Olefin Migratory Insertion Product Migratory Insertion Product Olefin Coordinated Complex->Migratory Insertion Product Insertion Migratory Insertion Product->Active Catalyst - R₃Si-Alkyl

Caption: Modified Chalk-Harrod mechanism for a sulfide-ligated platinum catalyst.

Experimental Protocols

Synthesis of cis-Dichlorobis(diethylsulfide)platinum(II)

The synthesis of related dialkylsulfide platinum(II) complexes typically involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with the corresponding dialkylsulfide.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Diethylsulfide ((C₂H₅)₂S)

  • Ethanol

  • Water

Procedure:

  • Dissolve K₂PtCl₄ in a minimal amount of water.

  • In a separate flask, dissolve an excess of diethylsulfide in ethanol.

  • Slowly add the aqueous solution of K₂PtCl₄ to the ethanolic solution of diethylsulfide with stirring.

  • A yellow precipitate of cis-[PtCl₂(SEt₂)₂] should form.

  • Stir the mixture at room temperature for several hours to ensure complete reaction.

  • Collect the precipitate by filtration, wash with water and then ethanol, and dry under vacuum.

Characterization: The product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the diethylsulfide ligands.

  • ¹⁹⁵Pt NMR Spectroscopy: To determine the platinum coordination environment.

  • Infrared (IR) Spectroscopy: To identify Pt-Cl and Pt-S stretching frequencies.[7]

  • Elemental Analysis: To confirm the elemental composition.

General Protocol for Hydrosilylation of a Functionalized Olefin

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • cis-Dichlorobis(diethylsulfide)platinum(II)

  • Functionalized olefin (e.g., 1-octene, allyl methacrylate)

  • Hydrosilane (e.g., triethoxysilane, dimethylphenylsilane)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the functionalized olefin (1.0 mmol) and the hydrosilane (1.1 mmol) in anhydrous toluene (5 mL).

  • In a separate vial, prepare a stock solution of cis-[PtCl₂(SEt₂)₂] in anhydrous toluene (e.g., 1 mg/mL).

  • Add the desired amount of the catalyst stock solution (e.g., to achieve a 10-100 ppm catalyst loading) to the reaction mixture with stirring.

  • Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, the reaction mixture can be purified by distillation or column chromatography to isolate the hydrosilylated product.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis Reactants Dissolve Olefin and Silane in Anhydrous Toluene Addition Add Catalyst Solution to Reactant Mixture Reactants->Addition Catalyst Prepare Stock Solution of cis-[PtCl₂(SEt₂)₂] Catalyst->Addition Monitoring Monitor by GC-MS or NMR Addition->Monitoring Purification Purify by Distillation or Chromatography Monitoring->Purification Characterization Characterize Product Purification->Characterization

Caption: General workflow for the hydrosilylation of a functionalized olefin.

Conclusion and Future Outlook

cis-Dichlorobis(diethylsulfide)platinum(II) presents itself as a robust and potentially highly effective catalyst for the hydrosilylation of functionalized olefins. Its primary advantage over traditional catalysts like Karstedt's catalyst lies in its enhanced stability, a direct consequence of the coordinating diethylsulfide ligands that mitigate the formation of inactive platinum colloids. This stability can translate to more consistent reaction outcomes and potentially lower catalyst loadings.

While direct comparative studies are needed to fully quantify its performance across a broad range of substrates, the available evidence strongly suggests that cis-[PtCl₂(SEt₂)₂] and related thioether-platinum complexes are valuable tools for synthetic chemists. Future research should focus on detailed kinetic studies to elucidate the precise role of the sulfide ligands in the catalytic cycle and on expanding the substrate scope to include a wider variety of functionalized olefins. Such studies will undoubtedly solidify the position of these stable and efficient catalysts in the arsenal of modern synthetic chemistry.

References

  • Bonding in cis- and trans-dichlorobis(dimethylsulfide)platinum(II) studied by vibrational (micro)spectroscopy and force field calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 129-139. [Link]

  • Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings. Chemical Communications. [Link]

  • Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. ResearchGate. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(13), 2062. [Link]

  • Green Chemistry. qualitas1998.net. [Link]

  • Hydrosilylation of 1-octene and cis-2-octene with Et3SiH and Ph2SiH2 using [Rh(SiSiBu)] as catalyst. ResearchGate. [Link]

  • cis-Dichloridobis(triisopropoxyphosphine)platinum(II). ResearchGate. [Link]

  • Hydrosilylation of 1-Octene with Primary, Secondary, and Tertiary Silanes a ratios of product distribution. ResearchGate. [Link]

  • cis-Dichlorobis(diethyl sulfide)platinum(II), min 98%, 1 gram. Loba Chemie. [Link]

  • New Methods for Synthesis of Platinum(II) Dimethyl Sulfide Complexes. Lund University. [Link]

  • Alkene Hydrosilylation on Oxide-supported Pt-ligand Single-site Catalysts. IU ScholarWorks. [Link]

  • Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity. Nature Communications, 12(1), 84. [Link]

  • Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk | Betely. Betely. [Link]

  • Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Journal of the American Chemical Society, 143(42), 17492-17509. [Link]

  • Platinum Catalysts for Hydrosilation. Scientific Spectator. [Link]

  • Karstedt catalysts | Johnson Matthey. Johnson Matthey. [Link]

  • CRYSTAL AND MOLECULAR-STRUCTURE OF CIS-[DICHLOROBIS(METHYL PHENYL SULPHOXIDE)]PLATINUM(II) AND CIS-[DICHLOROBIS(BENZYL METHYL SULPHOXIDE)]PLATINUM(II) - AN X-RAY AND NMR SPECTROSCOPIC STUDY. IRIS Unimore. [Link]

  • Platinum-Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. [Link]

  • Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions. Semantic Scholar. [Link]

Sources

A Comparative Benchmarking Guide: cis-Dichlorobis(diethylsulfide)platinum(II) vs. Speier's Catalyst in Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For decades, platinum-based catalysts have been the cornerstone of hydrosilylation, a pivotal reaction in the synthesis of organosilicon compounds and the curing of silicone polymers. The introduction of Speier's catalyst, chloroplatinic acid (H₂PtCl₆), was a landmark development, paving the way for the widespread industrial application of this chemistry.[1] However, the quest for catalysts with enhanced activity, selectivity, and operational simplicity is perpetual. This guide provides an in-depth technical comparison of the traditional Speier's catalyst against a more contemporary contender: cis-Dichlorobis(diethylsulfide)platinum(II).

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative performance of these two catalysts. We will delve into their fundamental chemical differences, the mechanistic implications of these differences, and present a representative benchmarking study to illustrate their practical application.

Catalyst Fundamentals: A Tale of Two Platinum Centers

The primary distinction between cis-Dichlorobis(diethylsulfide)platinum(II) and Speier's catalyst lies in the oxidation state of the platinum center and the nature of the associated ligands. These differences have profound implications for catalyst activation, stability, and, ultimately, catalytic performance.

Speier's Catalyst (H₂PtCl₆): The Precursor

Speier's catalyst is a Pt(IV) complex that is not catalytically active in its initial state.[1] Before the hydrosilylation cycle can commence, the Pt(IV) center must be reduced to a catalytically active Pt(0) or Pt(II) species. This reduction is typically effected by the silane reactant itself and is the root cause of the characteristic "induction period" observed in reactions employing this catalyst.[2] This variable lag time can complicate kinetic studies and industrial process control.

cis-Dichlorobis(diethylsulfide)platinum(II): The Pre-activated Catalyst

In contrast, cis-Dichlorobis(diethylsulfide)platinum(II) is a Pt(II) complex, which is a more readily accessible oxidation state for initiating the catalytic cycle.[3] Consequently, it does not require a lengthy in-situ reduction, and hydrosilylation reactions catalyzed by this complex typically proceed with little to no induction period. The diethyl sulfide ligands play a crucial role in stabilizing the platinum center, which can prevent the agglomeration of platinum into inactive colloids—a common deactivation pathway for platinum hydrosilylation catalysts.[4]

Featurecis-Dichlorobis(diethylsulfide)platinum(II)Speier's Catalyst
Formula [(C₂H₅)₂S]₂PtCl₂[5]H₂PtCl₆
Platinum Oxidation State +2+4
Ligands Diethyl sulfide, ChlorideChloride
Activation Readily activeRequires in-situ reduction (induction period)[2]
Form Yellow crystalline solid[6]Typically used as a solution in isopropanol

The Catalytic Cycle: Mechanistic Considerations

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This cycle provides a framework for understanding the key steps of the reaction and how the choice of catalyst can influence its efficiency.

cluster_0 Catalytic Cycle A Pt(0) Active Species B Oxidative Addition of R₃SiH A->B C Pt(II) Silyl Hydride Complex B->C D Olefin Coordination C->D E Pt(II) Silyl Hydride Olefin Complex D->E F Migratory Insertion (Olefin into Pt-H) E->F G Pt(II) Alkyl Silyl Complex F->G H Reductive Elimination G->H H->A Product Release (R₃Si-Alkyl)

Caption: The Chalk-Harrod mechanism for hydrosilylation.

For Speier's catalyst, an initial, often rate-limiting, step precedes this cycle: the reduction of Pt(IV) to the active Pt(0) species. The presence of various species in the reaction mixture during this induction period can lead to less predictable reaction kinetics.

With cis-Dichlorobis(diethylsulfide)platinum(II), the Pt(II) center can readily enter the catalytic cycle, potentially through a modified pathway that does not necessitate a Pt(0) intermediate. The sulfide ligands, being soft donors, can influence the electronic properties of the platinum center, which in turn affects the rates of oxidative addition and reductive elimination.[7] Furthermore, the stabilization afforded by the diethyl sulfide ligands can lead to a more homogeneous and longer-lived active catalyst, suppressing the formation of inactive platinum black.[4]

Benchmarking Protocol: A Representative Study

To provide a tangible comparison of these two catalysts, we present a detailed protocol for a representative benchmarking experiment: the hydrosilylation of a model terminal alkene, 1-octene, with triethoxysilane. This reaction is of significant industrial relevance and serves as an excellent platform for evaluating catalyst performance.

Experimental Workflow

cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Catalysis & Monitoring cluster_3 Analysis A Prepare stock solution of cis-[(C₂H₅)₂S]₂PtCl₂ in Toluene F Inject catalyst stock solution (t=0) A->F B Prepare stock solution of H₂PtCl₆ in Isopropanol B->F C Charge reactor with 1-octene and Toluene D Add Triethoxysilane C->D E Equilibrate to reaction temperature D->E E->F G Take aliquots at regular intervals F->G H Quench aliquots G->H I Analyze by GC-MS for conversion and selectivity H->I

Caption: Experimental workflow for catalyst benchmarking.

Detailed Experimental Protocol

Materials:

  • cis-Dichlorobis(diethylsulfide)platinum(II) (99%)

  • Hexachloroplatinic(IV) acid hexahydrate (H₂PtCl₆·6H₂O)

  • Isopropanol (anhydrous)

  • Toluene (anhydrous)

  • 1-Octene (≥98%, anhydrous)

  • Triethoxysilane (≥97%)

  • Internal standard (e.g., dodecane)

Catalyst Stock Solution Preparation:

  • cis-Dichlorobis(diethylsulfide)platinum(II) solution (1.0 x 10⁻³ M): Accurately weigh the required amount of cis-Dichlorobis(diethylsulfide)platinum(II) and dissolve in anhydrous toluene to the desired concentration in a volumetric flask under an inert atmosphere (e.g., nitrogen or argon).

  • Speier's Catalyst Solution (1.0 x 10⁻³ M in Pt): Accurately weigh the required amount of H₂PtCl₆·6H₂O and dissolve in anhydrous isopropanol to the desired concentration in a volumetric flask.

Hydrosilylation Reaction Procedure:

  • To a pre-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermocouple, and under a nitrogen atmosphere, add 1-octene (e.g., 10 mmol, 1 equivalent) and the internal standard (e.g., dodecane, 1 mmol).

  • Add anhydrous toluene to achieve the desired reaction concentration (e.g., 1 M).

  • Add triethoxysilane (e.g., 12 mmol, 1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Once the temperature is stable, inject the catalyst stock solution to achieve the desired catalyst loading (e.g., 10 ppm Pt). This marks the start of the reaction (t=0).

  • Immediately take the first aliquot (approx. 0.1 mL) and quench with a small amount of a suitable inhibitor (e.g., a solution of a thiol or amine) or by cooling in an ice bath.

  • Continue to take aliquots at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 1-octene and the selectivity for the desired anti-Markovnikov addition product.

Expected Results and Discussion

Based on the fundamental properties of the catalysts and extensive literature on hydrosilylation, the following outcomes are anticipated from the benchmarking study.

Performance Metriccis-Dichlorobis(diethylsulfide)platinum(II)Speier's CatalystRationale
Induction Period Minimal to nonePresent and potentially variablePt(II) is readily active; Pt(IV) requires reduction.[2]
Reaction Rate Initially faster and more consistentSlower initial rate, accelerates after inductionThe pre-activated nature of the Pt(II) catalyst allows for immediate entry into the catalytic cycle.
Product Yield HighHighBoth are effective catalysts, but the Pt(II) complex may offer higher yields in shorter times due to its efficiency.
Selectivity High for anti-Markovnikov productHigh for anti-Markovnikov productBoth catalysts generally favor anti-Markovnikov addition, but the cleaner activation of the Pt(II) catalyst may reduce side reactions.
Catalyst Stability Potentially higherProne to colloid formation and deactivationDiethyl sulfide ligands can stabilize the active species and prevent agglomeration.[4]

The choice between these two catalysts will ultimately depend on the specific requirements of the application. For applications where a rapid and predictable reaction profile is critical, such as in high-throughput screening or in the manufacturing of medical-grade silicones, the immediate activity and stability of cis-Dichlorobis(diethylsulfide)platinum(II) offer significant advantages.[8] For less sensitive applications, the lower cost of Speier's catalyst may be a deciding factor, provided the process can accommodate the induction period and potential for variability.

Conclusion

While Speier's catalyst remains a workhorse in the field of hydrosilylation, the benchmarking of catalysts like cis-Dichlorobis(diethylsulfide)platinum(II) highlights the advancements in catalyst design. The move from a Pt(IV) precursor to a pre-activated, ligand-stabilized Pt(II) complex addresses key operational challenges, namely the induction period and catalyst deactivation. For researchers and professionals in drug development and materials science, where precision, predictability, and purity are paramount, cis-Dichlorobis(diethylsulfide)platinum(II) represents a superior catalytic system for demanding hydrosilylation applications.

References

  • Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21.
  • Newsil. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II). Retrieved from [Link]

  • Markó, I. E., & Gancitano, V. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

  • Pagliaro, M., & Ciriminna, R. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation.
  • Meister, T. K., Riener, K., Gigler, P., Stohrer, J., Herrmann, W. A., & Kühn, F. E. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6(12), 8347–8356. [Link]

  • Maciejewski, H., Szlachetka, A., & Marciniec, B. (2002). Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. Journal of Organometallic Chemistry, 642(1-2), 183-187.
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
  • Wikipedia. (n.d.). Hydrosilylation. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). cis-Dichlorobis(diethyl sulfide)platinum(II). Retrieved from [Link]

  • Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3589–3601.
  • Ortuño, M. A., et al. (2018). Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings.
  • Frampton, M. B., & Zelisko, P. M. (2018). A comparative examination of platinum catalysts for the direct hydrosilylation of alkenoic acids. Canadian Journal of Chemistry, 96(11), 995-1002.
  • Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.
  • Skupinska, J. (1991). The effect of ligands on the activity of platinum catalysts in the hydrosilylation reaction.

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A Comparative Analysis of cis-Dichlorobis(diethylsulfide)platinum(II) and its Phosphine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of platinum(II) coordination chemistry, the selection of neutral ancillary ligands profoundly dictates the structural, electronic, and reactive properties of the resulting complex. This guide provides a detailed comparative analysis of cis-Dichlorobis(diethylsulfide)platinum(II), a notable catalyst in hydrosilylation processes, and its well-studied phosphine analogs, such as cis-Dichlorobis(triphenylphosphine)platinum(II) and cis-Dichlorobis(trimethylphosphine)platinum(II), which have garnered significant attention in catalysis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the nuanced differences between these complexes, supported by experimental data to inform ligand selection and reaction design.

Introduction: The Pivotal Role of Ancillary Ligands

The square planar geometry of platinum(II) complexes provides a versatile scaffold for a wide array of chemical transformations. The two neutral ligands, L, in a cis-[PtCl₂(L)₂] configuration play a critical role in modulating the properties of the metallic center. While phosphines (PR₃) are ubiquitous in platinum chemistry, offering a tunable steric and electronic profile, thioethers (SR₂) present an alternative that can impart distinct reactivity. This guide will dissect these differences through the lens of structural chemistry, spectroscopy, and reaction kinetics.

Structural Comparison: A Tale of Two Donor Atoms

The fundamental differences between the sulfide and phosphine ligated platinum(II) complexes begin with their molecular architecture. X-ray crystallography provides definitive insights into bond lengths and angles, which in turn reflect the nature of the platinum-ligand bond.

ComplexPt-L (Å)Pt-Cl (Å)L-Pt-L Angle (°)Cl-Pt-Cl Angle (°)Reference(s)
cis-[PtCl₂(SMe₂)₂]*2.294(3) (Pt-S)2.299(3)~90 (assumed)~90 (assumed)[1]
cis-[PtCl₂(PMe₃)₂]2.25(1) (Pt-P)2.37(1)98.187.8
cis-[PtCl₂(PEt₃)₂]2.253(13) (Pt-P)2.356(12)94.43(4)88.74(5)
cis-[PtCl₂(PPh₃)₂]2.2614(9) (Pt-P)2.3463(8)97.487.9[2][3]

Data for cis-[PtCl₂(SMe₂)(DMSO)] is used as an approximation for a dialkylsulfide ligand.

Key Observations:

  • Pt-Ligand Bond Lengths: The Pt-P bonds in the phosphine analogs are generally shorter than the Pt-S bond in the sulfide complex. This suggests a stronger, more covalent interaction between platinum and phosphorus.

  • Pt-Cl Bond Lengths: The Pt-Cl bonds are notably longer in the phosphine complexes compared to the sulfide analog. This is a direct consequence of the greater trans-influence of phosphine ligands compared to dialkyl sulfides. The stronger Pt-P bond weakens the bond trans to it, in this case, the Pt-Cl bond.

  • Bond Angles: The P-Pt-P bond angles in the phosphine complexes are consistently larger than the idealized 90°, indicating steric repulsion between the bulkier phosphine ligands. This steric strain is a critical factor in their reactivity.

The structural data underscores a fundamental electronic difference: phosphines are stronger σ-donors and better π-acceptors than dialkyl sulfides. This enhanced bonding capability leads to a more electron-rich platinum center in the phosphine complexes, which has profound implications for their reactivity.

Caption: Generalized structural comparison of sulfide and phosphine complexes.

Spectroscopic Fingerprints: Elucidating Electronic Differences

Spectroscopic techniques provide further evidence for the differing electronic environments of the platinum center in these complexes.

Infrared (IR) Spectroscopy

In the far-IR region, the Pt-Cl stretching frequencies are diagnostic. For cis isomers, two distinct ν(Pt-Cl) bands are expected due to symmetric and antisymmetric stretches. The positions of these bands are sensitive to the trans-influence of the other ligands. In phosphine complexes, the stronger trans-influence of the phosphine ligand weakens the Pt-Cl bond, resulting in lower ν(Pt-Cl) stretching frequencies compared to the sulfide analog.

Complex Typeν(Pt-Cl) range (cm⁻¹)RationaleReference(s)
cis-[PtCl₂(SR₂)₂]~330 - 350Weaker trans-influence of sulfide leads to a stronger Pt-Cl bond and higher stretching frequency.
cis-[PtCl₂(PR₃)₂]~280 - 320Stronger trans-influence of phosphine weakens the Pt-Cl bond, lowering the stretching frequency.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

For the phosphine analogs, ³¹P and ¹⁹⁵Pt NMR are powerful tools. The ¹J(¹⁹⁵Pt-³¹P) coupling constant is particularly informative, as its magnitude is related to the s-character of the Pt-P bond. A larger coupling constant generally indicates a stronger Pt-P bond. The chemical shifts of both the ³¹P and ¹⁹⁵Pt nuclei are also highly sensitive to the electronic environment at the platinum center. Unfortunately, a direct NMR comparison with the diethylsulfide complex is not possible using these nuclei. However, the data for various phosphine complexes can be compared to understand the effect of the phosphine's substituents.

Phosphine Ligand (in cis-[PtCl₂(PR₃)₂])¹J(¹⁹⁵Pt-³¹P) (Hz)ObservationReference(s)
P(OPh)₃~5800Strong π-accepting phosphites lead to very large coupling constants.
PMe₃~3500Strong σ-donating alkylphosphines show large coupling constants.
PPh₃~3600Triphenylphosphine exhibits a similar coupling constant to alkylphosphines.

Reactivity: A Consequence of Electronic and Steric Factors

The structural and electronic differences between sulfide and phosphine ligands manifest directly in the reactivity of their platinum(II) complexes. Ligand substitution reactions are a cornerstone of platinum(II) chemistry and provide a clear illustration of these differences.

The generally accepted mechanism for ligand substitution in square planar complexes is associative, involving the formation of a five-coordinate trigonal bipyramidal intermediate. The rate of these reactions is highly dependent on the nature of the ligands already coordinated to the platinum center.

The Trans Effect:

The trans effect is the labilization of a ligand that is trans to another ligand. The kinetic trans effect series, which orders ligands by their ability to accelerate the substitution of a trans ligand, is a powerful predictive tool. For the ligands , the order is generally:

PR₃ > SR₂ > Cl⁻

This indicates that phosphine ligands have a significantly stronger trans effect than sulfide ligands. Consequently, the chloride ligands in cis-[PtCl₂(PR₃)₂] are more labile and are substituted more readily than those in cis-[PtCl₂(SEt₂)₂].

While direct comparative kinetic studies on these exact complexes are scarce, the principles of the trans effect predict that ligand substitution reactions on the phosphine analogs will be significantly faster. For example, in a reaction with a nucleophile such as pyridine, the rate of the first substitution step is expected to be orders of magnitude faster for cis-[PtCl₂(PPh₃)₂] than for cis-[PtCl₂(SEt₂)₂].

Reactivity_Pathway cluster_phosphine Phosphine Analog (Faster) cluster_sulfide Sulfide Analog (Slower) start_P cis-[PtCl₂(PR₃)₂] intermediate_P [PtCl₂(PR₃)₂(Nu)] intermediate start_P->intermediate_P + Nu (fast) product_P [PtCl(PR₃)₂(Nu)]⁺ + Cl⁻ intermediate_P->product_P - Cl⁻ start_S cis-[PtCl₂(SEt₂)₂] intermediate_S [PtCl₂(SEt₂)₂(Nu)] intermediate start_S->intermediate_S + Nu (slow) product_S [PtCl(SEt₂)₂(Nu)]⁺ + Cl⁻ intermediate_S->product_S - Cl⁻

Caption: Ligand substitution pathway comparison.

Experimental Protocols

Synthesis of cis-Dichlorobis(diethylsulfide)platinum(II)

Causality: This synthesis relies on the direct reaction of the platinum precursor, potassium tetrachloroplatinate(II), with an excess of the diethyl sulfide ligand in an aqueous medium. The cis isomer is the thermodynamically favored product.

Protocol:

  • Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of deionized water.

  • To this solution, add a molar excess (typically 2.5-3 equivalents) of diethyl sulfide.

  • Stir the resulting mixture at room temperature for several hours. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water, followed by a small amount of cold ethanol, and finally with diethyl ether.

  • Dry the product under vacuum to yield cis-Dichlorobis(diethylsulfide)platinum(II) as a yellow powder.

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

Causality: Similar to the sulfide analog, this synthesis involves the displacement of chloride ligands from the platinum precursor by the stronger phosphine ligand. The reaction is typically carried out in a solvent that can dissolve both the inorganic salt and the organic phosphine.

Protocol:

  • Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a water/ethanol mixture.

  • In a separate flask, dissolve two molar equivalents of triphenylphosphine in warm ethanol.

  • Slowly add the triphenylphosphine solution to the stirring solution of K₂PtCl₄.

  • A pale yellow precipitate of cis-Dichlorobis(triphenylphosphine)platinum(II) will form immediately.

  • Continue stirring the mixture for a short period to ensure complete reaction.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with water, ethanol, and then diethyl ether.

  • Dry the product in a desiccator.[3]

Synthesis_Workflow start K₂PtCl₄ Solution add_ligand Add 2 eq. Ligand (SEt₂ or PR₃) start->add_ligand stir Stir at RT add_ligand->stir precipitate Precipitate Formation stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash (H₂O, EtOH, Et₂O) filter->wash dry Dry under Vacuum wash->dry product Final Product dry->product

Caption: General synthesis workflow for cis-[PtCl₂(L)₂] complexes.

Conclusion and Outlook

The comparison between cis-Dichlorobis(diethylsulfide)platinum(II) and its phosphine analogs highlights the profound impact of ancillary ligand selection on the fundamental properties of platinum(II) complexes. Phosphine ligands, being stronger σ-donors and π-acceptors, form more robust bonds with platinum, leading to a more electron-rich metal center and a significantly stronger trans effect. This translates to longer trans Pt-Cl bonds and enhanced reactivity in ligand substitution reactions.

In contrast, the diethylsulfide ligand, a softer and weaker donor, results in a less electron-rich platinum center and consequently, a lower trans effect. This renders the complex more inert towards ligand substitution.

For drug development professionals, the enhanced reactivity of phosphine-containing platinum complexes might be leveraged for designing prodrugs that can be activated under specific biological conditions. However, the potential for undesired side reactions due to high reactivity must be carefully considered. The relative inertness of the sulfide complex, on the other hand, makes it a more stable catalytic precursor, particularly in applications like hydrosilylation where controlled reactivity is paramount.

Ultimately, the choice between a sulfide and a phosphine ligand depends on the desired application. Understanding the fundamental structural and reactivity differences detailed in this guide is the first step toward rational design and optimization of platinum(II) complexes for a given purpose.

References

  • Fun, H.-K., Chantrapromma, S., Liu, Y.-C., Chen, Z.-F., & Liang, H. (2006). cis-Dichlorobis(triphenylphosphine-κP)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 62(7), m1252–m1254. [Link]

  • Wikipedia contributors. (2023, November 29). Bis(triphenylphosphine)platinum chloride. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Slawin, A. M. Z., Waddell, P. G., & Woollins, J. D. (2009). cis-Dichloridobis(triisopropoxyphosphine)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 65(11), m1392. [Link]

  • Romeo, R., & Al-Allaf, T. A. K. (1984). cis- and trans-Influences in platinum(II) complexes. X-Ray crystal-structure analysis of cis-dichloro(triethylphosphine)(trifluorophosphine)platinum(II). Journal of the Chemical Society, Dalton Transactions, (8), 1733-1737. [Link]

  • Choudhury, J., & Poddar, A. (2014). Ligand substitution reaction on a platinum(ii) complex with bio-relevant thiols: kinetics, mechanism and bioactivity in aqueous medium. RSC Advances, 4(96), 53833–53842. [Link]

  • Appleton, T. G., Clark, H. C., & Manzer, L. E. (1973). Phosphorus-31 nuclear magnetic resonance spectra of platinum complexes containing nonequivalent phosphorus atoms and the cis-influence. Journal of the Chemical Society, Dalton Transactions, (19), 2074-2079. [Link]

  • Motswainyana, M. M., & Odisitse, S. (2016). Platinum(II) complexes: infrared spectra in the 300–800 cm−1 region. Journal of Coordination Chemistry, 69(11-13), 1859-1867. [Link]

  • Professor Dave Explains. (2023, January 11). Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect [Video]. YouTube. [Link]

  • Abel, E. W., & Sabherwal, I. H. (1968). Cis/trans influences in platinum(II) complexes. X-ray crystal structures of cis-dichloro(dimethyl sulfide)(dimethyl sulfoxide)platinum(II) and cis-dichloro(dimethyl sulfide)(dimethyl phenyl phosphine)platinum(II). Journal of Organometallic Chemistry, 11(2), 333-339. [Link]

  • Sharma, S., Seth, S., & Jain, S. L. (2012). High pressure infrared spectroscopy of Pt(II) complex cis-PtCl₂(PEt₃)₂. AIP Conference Proceedings, 1447(1), 937-938. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of cis-Dichlorobis(diethylsulfide)platinum(II): A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex compounds like cis-Dichlorobis(diethylsulfide)platinum(II) is not merely a regulatory hurdle, but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this platinum-containing compound, grounded in scientific principles and field-proven best practices.

Understanding the Hazard Profile: Why Caution is Paramount

cis-Dichlorobis(diethylsulfide)platinum(II) is a solid organometallic compound that, while instrumental in various catalytic processes, presents a distinct set of hazards. Its safe handling and disposal are predicated on a thorough understanding of its reactivity and toxicity.

This compound is classified as a hazardous substance, primarily due to its potential to cause skin and eye irritation, as well as respiratory tract irritation. Prolonged or repeated exposure can lead to sensitization. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to minimize exposure risks.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal-related activities, it is imperative to have the following safety measures in place:

  • Designated Waste Accumulation Area: Establish a well-ventilated, clearly marked area for the temporary storage of hazardous waste, away from general laboratory traffic.

  • Emergency Preparedness: Ensure that a fully stocked spill kit, eyewash station, and safety shower are readily accessible. All personnel handling the waste must be familiar with their locations and proper use.

  • Personnel Training: All individuals involved in the handling and disposal of cis-Dichlorobis(diethylsulfide)platinum(II) must receive documented training on its specific hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection and proper use of PPE are critical to preventing exposure. The following table summarizes the minimum required PPE for handling cis-Dichlorobis(diethylsulfide)platinum(II) waste.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and potential irritation or sensitization.
Eyes Safety goggles with side shields or a face shieldTo protect against accidental splashes or dust particles.
Respiratory NIOSH-approved respirator with a particulate filterRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.
Body Laboratory coatTo protect personal clothing and skin from contamination.

Step-by-Step Disposal Procedure: From Benchtop to Final Disposition

The disposal of cis-Dichlorobis(diethylsulfide)platinum(II) must be approached systematically to ensure safety and regulatory compliance. The following workflow provides a clear, actionable plan.

Waste Segregation and Collection
  • Initial Collection: At the point of generation (e.g., the laboratory bench), collect all waste materials contaminated with cis-Dichlorobis(diethylsulfide)platinum(II). This includes unreacted compound, contaminated labware (e.g., spatulas, weighing boats), and any grossly contaminated PPE.

  • Dedicated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "cis-Dichlorobis(diethylsulfide)platinum(II)," and the associated hazard warnings (e.g., "Irritant," "Skin/Eye Irritant").

Waste Storage and Accumulation
  • Secure Storage: Store the sealed waste container in the designated hazardous waste accumulation area.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Log Keeping: Maintain a log of the accumulated waste, noting the date and quantity of each addition.

Final Disposal: Partnering with Professionals

The final disposal of cis-Dichlorobis(diethylsulfide)platinum(II) must be conducted by a licensed hazardous waste disposal contractor.

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) department will have a list of approved vendors for hazardous waste disposal.

  • Waste Profile: You will likely need to provide the vendor with a waste profile sheet, which includes the chemical name, quantity, and associated hazards.

  • Packaging for Transport: The vendor will provide specific instructions for packaging the waste for transport, which may include the use of specific shipping containers and additional labeling.

The following diagram illustrates the decision-making process for the disposal of cis-Dichlorobis(diethylsulfide)platinum(II):

Disposal_Workflow Start Waste Generation Segregation Segregate Waste (Solid vs. Liquid) Start->Segregation Labeling Label Container: 'Hazardous Waste' Chemical Name Hazards Segregation->Labeling Storage Store in Designated Accumulation Area (Secondary Containment) Labeling->Storage EHS_Contact Contact EHS for Disposal Pickup Storage->EHS_Contact Recycling Precious Metal Reclamation EHS_Contact->Recycling  Viable Option?   Disposal Licensed Hazardous Waste Disposal EHS_Contact->Disposal  Standard Procedure   End Disposal Complete Recycling->End Disposal->End

Caption: Decision workflow for the disposal of cis-Dichlorobis(diethylsulfide)platinum(II).

The Value of Reclamation: A Sustainable Alternative

Given the high economic value of platinum, recycling and reclamation of platinum-containing waste is a highly encouraged and sustainable practice[1]. The U.S. Environmental Protection Agency (EPA) has specific regulations under the Resource Conservation and Recovery Act (RCRA) that may reduce the regulatory burden for hazardous wastes that are being recycled for their precious metal content[2].

To pursue this option:

  • Consult with your EHS Department: They can help identify reputable precious metal reclamation facilities that are permitted to handle hazardous waste.

  • Segregate for Value: Keep platinum-containing waste separate from other waste streams to maximize its reclamation potential.

  • Follow Shipper Requirements: The reclamation facility will have specific requirements for the collection, storage, and transportation of the material.

Emergency Procedures: Responding to Spills

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and EHS department.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For a solution, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (consult the Safety Data Sheet) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Complete any incident report forms as required by your institution.

By adhering to these scientifically sound and procedurally robust guidelines, researchers can ensure the safe and responsible disposal of cis-Dichlorobis(diethylsulfide)platinum(II), thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]

  • London Chemicals & Resources Limited. (2023, May 11). Platinum Waste. Retrieved from [Link]

  • Specialty Metals. (2023, October 12). Is It Dangerous to Recycle Platinum Scrap? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment (PPE) for Handling cis-Dichlorobis(diethylsulfide)platinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of cis-Dichlorobis(diethylsulfide)platinum(II). As a platinum-based coordination complex, this compound demands rigorous safety protocols due to its inherent chemical hazards and the broader toxicological profile associated with platinum-containing agents. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on the principles of causality, self-validating protocols, and authoritative standards.

Hazard Assessment: Understanding the Risk Profile

cis-Dichlorobis(diethylsulfide)platinum(II) is classified with specific, immediate hazards.[1][2][3] Beyond these classifications, it is crucial to recognize that platinum compounds as a class are potent cytotoxic, sensitizing, and potentially genotoxic agents.[4][5][6][7] The well-documented nephrotoxicity, neurotoxicity, and hypersensitivity reactions associated with therapeutic platinum drugs like cisplatin underscore the need for conservative safety measures with all related research compounds.[8][9][10]

Exposure can occur through inhalation of particulates, direct skin contact, eye contact, or accidental ingestion.[11][12] Therefore, a multi-layered safety approach is not merely recommended; it is imperative.

Hazard ClassificationDescriptionGHS CodeSource
Skin Irritation Causes skin irritation upon direct contact.H315[1][3]
Eye Irritation Causes serious eye irritation and potential damage.H319[1][3]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.H335[2][3]
Target Organ Toxicity The respiratory system is a primary target organ.STOT SE 3[13]
General Platinum Toxicity Potential for carcinogenicity, mutagenicity, and teratogenicity.N/A[5][6][8]

The Hierarchy of Controls: A Foundational Safety Paradigm

Before detailing PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense when other controls cannot eliminate the hazard.[14]

  • Engineering Controls: These are the most critical physical installations to minimize exposure. All handling of cis-Dichlorobis(diethylsulfide)platinum(II) in its solid (powder) form or in volatile solutions must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to control aerosol and particulate inhalation.[8][12][14]

  • Administrative Controls: These are the procedural safeguards. A designated area for working with this compound must be clearly demarcated. All personnel must receive documented training on this specific SOP.[14][15] Prohibit eating, drinking, smoking, and applying cosmetics in the laboratory area.[14]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.[14]

TaskMinimum Required PPE
Weighing/Handling Solid Compound Double Nitrile Gloves (Chemotherapy-Rated), Disposable Gown (Back-Closing), Safety Goggles, N95 Respirator
Preparing Solutions Double Nitrile Gloves (Chemotherapy-Rated), Disposable Gown (Back-Closing), Safety Goggles with Face Shield
Administering to Cell Cultures/Animals Double Nitrile Gloves (Chemotherapy-Rated), Disposable Gown (Back-Closing), Safety Goggles, Sleeve Covers
General Lab Work in Designated Area Single Pair Nitrile Gloves, Lab Coat, Safety Glasses
PPE Specifications:
  • Gloves: Double gloving is mandatory for all direct handling.[5][12][16] The inner glove protects the skin in case the outer glove is breached, and the outer glove is removed immediately upon contamination. Gloves must be powder-free nitrile and rated for chemotherapy drug handling per ASTM D6978-05 standards.[5][16] Gloves should be changed every 30-60 minutes during extended procedures or immediately if torn or contaminated.[5]

  • Gowns: Gowns must be disposable, made of a low-permeability fabric, feature long sleeves with tight-fitting elastic or knit cuffs, and fasten in the back to ensure complete frontal protection.[11][16]

  • Eye and Face Protection: At a minimum, chemical splash goggles are required. For procedures with a higher risk of splashing, such as preparing concentrated solutions, a full face shield worn over safety goggles is essential.[4][11][16]

  • Respiratory Protection: When handling the solid powder, which can easily become airborne, an N95 respirator is required to prevent inhalation.[11] Surgical masks do not provide adequate protection against chemical particulates.[11] All work with solutions should still be conducted within a fume hood to mitigate aerosol exposure.[8]

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first and to avoid touching clean areas with contaminated gloves.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Gown Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (Over Gown Cuffs) Don4->Don5 Doff1 1. Remove Outer Gloves (Contaminated) Don5->Doff1 Perform Work Doff2 2. Remove Gown (Turn Inside Out) Doff1->Doff2 Doff3 3. Exit Work Area Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4 Doff5 5. Remove Goggles/ Face Shield Doff4->Doff5 Doff6 6. Remove Respirator/ Mask Doff5->Doff6 Doff7 7. Remove Inner Gloves Doff6->Doff7 Doff8 8. Final Hand Wash Doff7->Doff8

Caption: Sequential workflow for donning and doffing PPE to minimize exposure.

Operational Plans: Spills and Disposal

Spill Management Protocol

Accidental spills must be managed immediately and safely. All labs handling this compound must have a designated cytotoxic drug spill kit.[4]

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Before cleanup, don the full set of recommended PPE, including double gloves, a disposable gown, goggles, and an N95 respirator.[4][11]

  • Contain: Use the absorbent pads from the spill kit to gently cover the spill from the outside in to prevent it from spreading.[11]

  • Collect: Carefully collect all contaminated absorbent materials using scoops or forceps and place them into a designated cytotoxic waste bag.[11]

  • Decontaminate: Clean the spill area with an appropriate cleaning agent (e.g., detergent and water), followed by a deactivating agent if available and compatible.

  • Dispose: Seal the cytotoxic waste bag. All materials used for cleanup are considered hazardous waste.[11] Report the spill according to institutional policy.

Decontamination and Waste Disposal Plan

Proper disposal is crucial to prevent environmental contamination and protect support staff.

  • PPE and Solid Waste: All disposable items that have come into contact with the compound (gloves, gowns, absorbent pads, pipette tips, vials) are considered trace-contaminated hazardous waste.[6] These items must be segregated into clearly labeled, puncture-proof, and sealed cytotoxic waste containers.[6][17] These containers must be disposed of through a licensed hazardous waste vendor, typically via incineration.[6][18]

  • Liquid Waste: All solutions containing cis-Dichlorobis(diethylsulfide)platinum(II) must be collected as hazardous chemical waste. Never dispose of platinum-containing solutions down the drain.[19] The waste should be stored in a compatible, sealed, and clearly labeled container.

  • Recycling: Due to the high value of platinum, recycling should be considered for concentrated waste streams.[18][20] This involves specialized chemical processes to recover the elemental platinum and should be handled by professional recycling services.[21][22]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling cis-Dichlorobis(diethylsulfide)platinum(II), ensuring a safe laboratory environment while maintaining the integrity of their critical work.

References

  • Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. (n.d.).
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.).
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2).
  • Platinum Waste - London Chemicals & Resources Limited. (2023, May 11).
  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6).
  • Safe handling of cytotoxic drugs in the workplace - HSE. (2024, November 14).
  • cis-Dichlorobis(diethyl sulfide)platinum(II) 15442-57-6 - Sigma-Aldrich. (n.d.).
  • Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines - UW Environmental Health & Safety. (n.d.).
  • cis-Dichlorobis(diethylsulfide)platinum(II) - ChemBK. (2024, April 10).
  • CIS-DICHLOROBIS(DIETHYLSULFIDE)PLATINUM(II) 15337-84-5 wiki - Guidechem. (n.d.).
  • Safe Handling Cytotoxic | PDF | Chemotherapy | Cancer - Scribd. (n.d.).
  • How to Recycle Platinum from Laboratory Sensors - Specialty Metals. (2025, September 22).
  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.).
  • Safety Data Sheet: Platinum - Carl ROTH. (n.d.).
  • 7 Sources of Waste with Platinum Content - A.G. Metals. (n.d.).
  • Given the high value of platinum, what processes exist for recycling or recovering it from spent electroplating solutions? - ProPlate. (n.d.).
  • SOP FOR Cisplatin - Amherst College. (2023, October 11).
  • cis-Dichlorobis(dimethyl sulfoxide)platinum(II) 97 22840-91-1 - Sigma-Aldrich. (n.d.).
  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 - Kingston Health Sciences Centre. (2019, May 1).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.).
  • Standard Operating Procedure for Cisplatin in Animals. (n.d.).
  • The Dark Side of Platinum Based Cytostatic Drugs: From Detection to Removal - MDPI. (n.d.).
  • Platinum Hypersensitivity and Toxicity - StatPearls - NCBI Bookshelf - NIH. (2025, August 2).
  • Strategies to reduce the risk of platinum containing antineoplastic drug-induced ototoxicity. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.